N-3-Hydroxydecanoyl-L-homoserine lactone
Description
Properties
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICJCCMIBBSOO-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777777 | |
| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192883-12-8 | |
| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is N-3-Hydroxydecanoyl-L-homoserine lactone
<An In-depth Technical Guide to N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, abbreviated as 3-OH-C10-HSL, is a crucial signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing.[1][2][3] This network enables bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[3] As a member of the N-acyl-homoserine lactone (AHL) family, 3-OH-C10-HSL acts as an autoinducer, diffusing into the environment and interacting with specific intracellular receptors to trigger a cascade of gene regulation once a critical concentration is reached.[2][4] Understanding the technical aspects of 3-OH-C10-HSL is paramount for developing novel strategies to combat bacterial infections and manipulate microbial communities.
Chemical and Physical Properties
3-OH-C10-HSL is an amphipathic molecule, possessing both a hydrophilic homoserine lactone ring and a hydrophobic acyl side chain.[2] This structure is fundamental to its ability to diffuse across bacterial membranes.
| Property | Data | Reference |
| Chemical Formula | C₁₄H₂₅NO₄ | [2][5][6][7] |
| Molecular Weight | 271.4 g/mol | [2][3][5][6][7] |
| CAS Number | 192883-12-8 | [1][3][7] |
| Formal Name | 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-decanamide | [7] |
| Appearance | Solid | [3][6] |
| Solubility | Soluble in Acetonitrile (B52724), DMF, and DMSO | [5][6][7] |
| Storage Conditions | -20°C, airtight, and dry for long-term stability (stable for at least 2 years) | [1][3][5] |
Biological Role and Signaling Pathway
Function in Quorum Sensing
3-OH-C10-HSL is a key signaling molecule in the quorum-sensing circuits of various Gram-negative bacteria, including species of Pseudomonas and Burkholderia.[7][8][9] It is synthesized by enzymes homologous to LuxI and, upon reaching a threshold concentration, binds to its cognate intracellular receptor, a transcriptional regulator of the LuxR family.[4][10][11] This binding event typically induces a conformational change in the LuxR-type protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes.[10][12] This interaction activates the transcription of genes responsible for a variety of collective behaviors.
Generalized 3-OH-C10-HSL Signaling Pathway
The signaling cascade initiated by 3-OH-C10-HSL is a cornerstone of bacterial coordination. The process, from synthesis to gene activation, allows for a synchronized response to changes in population density.
Caption: Generalized signaling pathway of this compound in quorum sensing.
Quantitative Aspects of 3-OH-C10-HSL Activity
The efficacy of 3-OH-C10-HSL in activating its corresponding signaling pathway is concentration-dependent. While specific binding affinities and effective concentrations can vary between different bacterial species and their specific LuxR-type receptors, some quantitative data has been reported.
| Parameter | Value | Context | Reference |
| EC₅₀ | 0.6 µM | Activation of SdiA, a LuxR homolog in S. enterica | [5][6] |
Experimental Protocols
Precise and reproducible experimental methods are critical for studying 3-OH-C10-HSL and its role in quorum sensing. Below are outlines of key protocols.
Extraction of 3-OH-C10-HSL from Bacterial Cultures
This protocol describes a general method for isolating AHLs from bacterial supernatant.
-
Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase, when AHL production is maximal).
-
Cell Removal: Pellet the bacterial cells by centrifugation.
-
Supernatant Collection: Carefully decant the cell-free supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of an appropriate organic solvent, such as acidified ethyl acetate. This should be repeated 2-3 times to ensure complete extraction.
-
Drying: Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for subsequent analysis.
Detection and Quantification of 3-OH-C10-HSL
Several methods can be employed for the detection and quantification of 3-OH-C10-HSL.
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted sample onto a C18 reversed-phase TLC plate.[8]
-
Develop the plate in a methanol:water solvent system (e.g., 70:30 vol/vol).[8]
-
After drying, overlay the plate with a reporter strain that produces a visible pigment (e.g., Chromobacterium violaceum CV026) or expresses a reporter gene (e.g., Agrobacterium tumefaciens NTL4 with a lacZ reporter) in response to AHLs.[8]
-
Incubate the plate and observe for the appearance of colored spots, indicating the presence of AHLs.[8] The location and intensity of the spots can be compared to synthetic standards.
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Inject the reconstituted extract into an HPLC system coupled with a mass spectrometer.
-
Separate the components of the extract using a reversed-phase column and a suitable gradient of solvents (e.g., water and acetonitrile with formic acid).
-
Detect the m/z of the eluting compounds. For 3-OH-C10-HSL, the parent ion [M+H]⁺ is approximately m/z 272.[13]
-
Confirm the identity of the molecule through tandem mass spectrometry (MS/MS) by comparing the fragmentation pattern to that of a synthetic standard.[8]
-
Bioassays for 3-OH-C10-HSL Activity
Bioassays are essential for determining the biological activity of 3-OH-C10-HSL.
-
Whole-Cell Biosensor Assay:
-
Prepare agar (B569324) plates containing a suitable growth medium.
-
Spread a lawn of a reporter bacterial strain (e.g., A. tumefaciens A136) on the plates.[14]
-
Apply a known amount of the 3-OH-C10-HSL sample (or extract) to a sterile filter paper disc and place it on the bacterial lawn.[14]
-
Incubate the plates and measure the diameter of the colored halo or the zone of reporter gene expression around the disc.[14]
-
-
Cell-Free Biosensor Assay:
-
Prepare a cell-free lysate from a biosensor strain that expresses a reporter enzyme (e.g., β-galactosidase) in response to AHLs.[15]
-
In a microplate, combine the cell-free lysate with the 3-OH-C10-HSL sample.[16]
-
Add a chromogenic or luminescent substrate for the reporter enzyme.[15][16]
-
Measure the resulting color change or light emission using a plate reader. This method is often faster and more sensitive than whole-cell assays.[15]
-
Experimental Workflow for Detection and Quantification
The following diagram illustrates a typical workflow for the analysis of 3-OH-C10-HSL from a bacterial sample.
Caption: A standard experimental workflow for the detection and quantification of 3-OH-C10-HSL.
Conclusion
This compound is a pivotal molecule in bacterial quorum sensing, with significant implications for pathogenesis and microbial ecology. A thorough understanding of its chemical properties, biological functions, and the experimental methodologies used to study it is essential for researchers in microbiology, drug discovery, and biotechnology. The protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating area of cell-to-cell communication.
References
- 1. N-(3-Hydroxydecanoyl)-L-homoserine lactone - CAS-Number 192883-12-8 - Order from Chemodex [chemodex.com]
- 2. “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (OH-C10-HSL) [myskinrecipes.com]
- 4. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 5. N-3-hydroxydecanoyl-DL-Homoserine lactone|Cas# 929222-14-0 [glpbio.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Applications - CAT N°: 9001147 [bertin-bioreagent.com]
- 10. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Discovery and History of N-3-Hydroxydecanoyl-L-homoserine lactone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that orchestrates collective behaviors. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with 3-OH-C10-HSL. It details the seminal experiments that led to its identification, outlines protocols for its synthesis, purification, and characterization, and describes methods to investigate its role in signaling pathways. Quantitative data on its activity are summarized, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of this important quorum-sensing molecule.
Introduction: The Dawn of Quorum Sensing and Acyl-Homoserine Lactones
The concept of quorum sensing (QS) emerged from studies of bioluminescence in the marine bacterium Vibrio fischeri. Researchers observed that light production was not constitutive but rather dependent on the population density of the bacteria. This led to the discovery of small, diffusible signaling molecules, termed autoinducers, that accumulate in the environment as the bacterial population grows. The first identified autoinducer was N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).
This foundational work laid the groundwork for the discovery of a large family of related signaling molecules known as N-acyl-homoserine lactones (AHLs). These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain. This structural diversity allows for species-specific communication and the regulation of a wide array of processes, including biofilm formation, virulence factor production, and antibiotic resistance.
The Discovery of this compound (3-OH-C10-HSL)
The first identification of this compound (3-OH-C10-HSL) was a significant advancement in understanding the complexity of QS signaling. Seminal work by Shaw et al. in 1997 on the bacterium Pseudomonas fluorescens led to the discovery of this novel AHL.[1][2] Their research demonstrated that this bacterium produced a variety of AHLs, including previously unreported 3-hydroxy-substituted forms.
The key experiments that led to the discovery of 3-OH-C10-HSL involved a combination of chromatographic separation and biological detection, followed by mass spectrometric analysis for structural elucidation.
Key Experiments in the Discovery
The initial steps in identifying 3-OH-C10-HSL involved the extraction of spent culture supernatants from P. fluorescens to isolate the signaling molecules. This was followed by separation using thin-layer chromatography (TLC). The separated compounds were then detected using a biosensor strain of Agrobacterium tumefaciens that produces a detectable signal (e.g., β-galactosidase activity) in the presence of AHLs.
This bioassay revealed the presence of several active compounds, some of which had different chromatographic properties from the known AHL standards. Mass spectrometry (MS) was then employed to determine the precise mass and structure of these novel molecules. The parent ion (M+H)+ at m/z of 272 and the fragmentation pattern produced by tandem MS (MS/MS) were consistent with the molecular structure of N-(3-hydroxydecanoyl)-L-HSL.[2]
Subsequent research has identified 3-OH-C10-HSL in other bacterial species, including Burkholderia pseudomallei and Phaeobacter inhibens, highlighting its broader significance in bacterial communication.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of 3-OH-C10-HSL.
Extraction and Purification of 3-OH-C10-HSL from Bacterial Cultures
This protocol is based on general methods for AHL extraction.[4][5]
Materials:
-
Bacterial culture producing 3-OH-C10-HSL (e.g., Pseudomonas fluorescens)
-
Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)
-
Rotary evaporator
-
Acetonitrile (B52724) (ACN)
-
Centrifuge and sterile centrifuge tubes
-
Separatory funnel
Protocol:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase, as AHL production is typically maximal at high cell densities.
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully decant the supernatant into a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the phases to separate, and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
Pool the organic phases and remove the solvent using a rotary evaporator at 40-45°C.
-
Resuspend the dried extract in a small volume of 20% acetonitrile for further analysis or purification.
Chemical Synthesis of 3-OH-C10-HSL
The following is a generalized two-step protocol for the chemical synthesis of 3-hydroxy-AHLs, adapted from established methods.[6][7][8]
Step 1: Synthesis of N-(3-oxodecanoyl)-L-homoserine lactone
-
Activation of 3-oxodecanoic acid: In a round-bottom flask, dissolve 3-oxodecanoic acid (1 equivalent), 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM). Stir the mixture at 0°C for 30 minutes.
-
Coupling: Add L-homoserine lactone hydrobromide (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (TEA) (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield N-(3-oxodecanoyl)-L-homoserine lactone.
Step 2: Reduction to N-(3-hydroxydecanoyl)-L-homoserine lactone
-
Reduction: Dissolve the purified N-(3-oxodecanoyl)-L-homoserine lactone (1 equivalent) in methanol (B129727) and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH4) (a molar excess) portion-wise to the solution while stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by the slow addition of dilute HCl until the effervescence ceases. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound.
Characterization by Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS)
-
Spot the extracted or synthesized 3-OH-C10-HSL onto a C18 reversed-phase TLC plate.
-
Develop the plate using a mobile phase of methanol/water (e.g., 60:40, vol/vol).
-
Visualize the spots by overlaying the TLC plate with an Agrobacterium tumefaciens biosensor strain (e.g., NTL4(pZLR4)) grown in a suitable agar (B569324) medium containing a chromogenic substrate for the reporter gene (e.g., X-gal for lacZ).
-
Incubate the plate at an appropriate temperature until colored spots appear, indicating the presence of AHLs. The retention factor (Rf) of the sample spot can be compared to that of a synthetic 3-OH-C10-HSL standard.
Mass Spectrometry Analysis: [9][10]
-
Introduce the purified sample into a mass spectrometer, typically via liquid chromatography (LC-MS).
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ for 3-OH-C10-HSL should be observed at m/z 272.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion at m/z 272. The characteristic fragmentation pattern will include a daughter ion at m/z 102, corresponding to the homoserine lactone ring, which confirms the identity of the molecule.
Investigation of Signaling Pathways: LuxR-based Biosensor Assay
This protocol describes a general method to assess the activity of 3-OH-C10-HSL using a LuxR-based biosensor.
Materials:
-
Biosensor strain (e.g., E. coli expressing a LuxR homolog and a reporter gene such as gfp or lacZ under the control of a LuxR-dependent promoter).
-
Luria-Bertani (LB) medium or other suitable growth medium.
-
Synthetic 3-OH-C10-HSL.
-
Microplate reader or spectrophotometer.
Protocol:
-
Grow the biosensor strain overnight in LB medium with appropriate antibiotics.
-
Dilute the overnight culture into fresh medium to a low optical density (e.g., OD600 of 0.1).
-
Aliquot the diluted culture into a 96-well microplate.
-
Add 3-OH-C10-HSL to the wells at a range of concentrations (e.g., from nanomolar to micromolar). Include a negative control with no added AHL.
-
Incubate the microplate at the optimal growth temperature for the biosensor strain for a set period (e.g., 4-6 hours).
-
Measure the reporter gene expression. For a GFP reporter, measure fluorescence (e.g., excitation at 485 nm, emission at 528 nm). For a LacZ reporter, perform a β-galactosidase assay.
-
Plot the reporter gene expression as a function of the 3-OH-C10-HSL concentration to generate a dose-response curve.
Quantitative Data
The following table summarizes key quantitative data related to the activity of 3-OH-C10-HSL.
| Parameter | Value | Organism/System | Reference |
| Molecular Weight | 271.36 g/mol | - | - |
| Molecular Formula | C14H25NO4 | - | - |
| EC50 for SdiA activation | 0.6 µM | Salmonella enterica serovar Typhimurium 14028/pJNS25 | [11][12] |
| Relative Abundance | Varies by species and growth conditions. In some Pseudomonas species, it is one of several 3-hydroxy AHLs produced. | Pseudomonas chlororaphis | [9] |
Visualizations
Signaling Pathway
Caption: Generalized LuxI/LuxR quorum-sensing circuit involving 3-OH-C10-HSL.
Experimental Workflow
Caption: Workflow for the discovery and identification of 3-OH-C10-HSL.
Conclusion
The discovery of this compound has expanded our understanding of the diversity and specificity of quorum-sensing systems. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the synthesis, regulation, and function of 3-OH-C10-HSL and other AHLs. As our knowledge of these signaling molecules grows, so too does the potential for developing novel strategies to combat bacterial infections and manipulate microbial communities for beneficial purposes. The continued study of 3-OH-C10-HSL and its associated signaling pathways will undoubtedly contribute to advancements in microbiology, medicine, and biotechnology.
References
- 1. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-3-hydroxydecanoyl-DL-Homoserine lactone|Cas# 929222-14-0 [glpbio.cn]
- 12. medchemexpress.com [medchemexpress.com]
Unveiling the Natural Sources of N-3-Hydroxydecanoyl-L-homoserine lactone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the fields of microbiology, infectious diseases, and novel anti-infective strategies.
Introduction
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules that bacteria use to communicate and coordinate collective behaviors in a process known as quorum sensing (QS). The production and detection of 3-OH-C10-HSL play a crucial role in regulating virulence factor expression, biofilm formation, and antibiotic production in several pathogenic and commensal bacteria. Understanding its natural sources is paramount for developing novel therapeutic interventions that target bacterial communication.
Natural Producers of this compound
A growing body of research has identified several bacterial species capable of producing 3-OH-C10-HSL. These bacteria are found in diverse environments, ranging from soil and water to clinical settings. The primary producers belong to the genera Pseudomonas, Burkholderia, and Acidovorax.
Table 1: Quantitative Data on this compound Production by Various Bacterial Species
| Bacterial Species | Strain | Growth Conditions | Concentration of 3-OH-C10-HSL | Reference |
| Pseudomonas fluorescens | 2-79 | Not specified | Present, but not quantified | [1] |
| Burkholderia mallei | Not specified | Not specified | Minor product detected in recombinant E. coli expressing BmaI3 | [2] |
| Acidovorax sp. | N35 | Not specified | Identified as the major AHL compound | [3] |
| Burkholderia pseudomallei | Not specified | Not specified | One of the AHLs that activates scmR transcription | [4] |
Note: Quantitative data for 3-OH-C10-HSL is still limited in the publicly available literature. The table will be updated as more data becomes available.
Signaling Pathway: The RhlI/RhlR System in Pseudomonas
In many Pseudomonas species, the synthesis and response to AHLs are governed by LuxI/LuxR-type systems. The RhlI/RhlR system is a well-characterized example. The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), and it is homologous to other LuxI-type synthases that produce a variety of AHLs, including 3-OH-C10-HSL in other species. The cognate receptor, RhlR, is a transcriptional regulator that, upon binding to its AHL ligand, dimerizes and activates the transcription of target genes. This pathway represents a general mechanism for AHL-mediated gene regulation.
Caption: Generalized AHL quorum-sensing signaling pathway.
Experimental Protocols
Extraction of this compound from Bacterial Cultures
A common method for extracting AHLs from bacterial culture supernatants is liquid-liquid extraction.
Materials:
-
Bacterial culture grown to the desired cell density.
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid).
-
Centrifuge and appropriate tubes.
-
Rotary evaporator or nitrogen stream evaporator.
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade).
Procedure:
-
Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
Add an equal volume of acidified ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 2 minutes and then allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.
-
Combine the organic phases and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried extract in a small volume of HPLC-grade methanol or acetonitrile for further analysis.[5][6]
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry is a highly sensitive and specific method for the quantification of AHLs.
Instrumentation and Conditions (Example):
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.9 µm particle size).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.8 mL/min.[7]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is often used for quantification, monitoring for the specific precursor-to-product ion transition of 3-OH-C10-HSL.
Procedure:
-
Prepare a standard curve using a serial dilution of pure synthetic 3-OH-C10-HSL.
-
Inject the prepared bacterial extract and the standards onto the HPLC-MS/MS system.
-
Identify the 3-OH-C10-HSL peak in the chromatogram based on its retention time and specific mass transition compared to the standard.
-
Quantify the amount of 3-OH-C10-HSL in the sample by comparing its peak area to the standard curve.
Detection using an AHL Biosensor Assay
Bacterial biosensors are engineered strains that produce a detectable signal (e.g., color, light, or fluorescence) in the presence of specific AHLs.
Example Biosensor Strain: Agrobacterium tumefaciens KYC55 or Chromobacterium violaceum CV026.[8][9]
Materials:
-
AHL biosensor strain.
-
Appropriate growth medium for the biosensor.
-
Microplate reader or spectrophotometer (depending on the reporter).
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) for LacZ-based reporters.
-
Bacterial extract or purified 3-OH-C10-HSL standards.
Procedure (General):
-
Grow the biosensor strain to a specific optical density.
-
In a 96-well plate, add a defined volume of the biosensor culture to each well.
-
Add different concentrations of the bacterial extract or 3-OH-C10-HSL standards to the wells.
-
Include appropriate negative controls (e.g., sterile medium, extract from a non-AHL producing strain).
-
Incubate the plate at the optimal temperature for the biosensor strain for a defined period.
-
Measure the reporter signal (e.g., absorbance for violacein (B1683560) production in C. violaceum, or β-galactosidase activity using a substrate like X-Gal for LacZ-based reporters).[10]
-
Quantify the AHL concentration in the sample by comparing the signal to a standard curve generated with pure 3-OH-C10-HSL.
Caption: General experimental workflow for AHL identification.
Conclusion and Future Directions
The identification of this compound in various bacterial species underscores its importance in microbial communication and pathogenesis. The methodologies outlined in this guide provide a robust framework for the extraction, detection, and quantification of this signaling molecule. Further research is needed to fully elucidate the range of bacterial species that produce 3-OH-C10-HSL and to obtain more comprehensive quantitative data on its production under different environmental conditions. Such knowledge will be invaluable for the development of novel anti-quorum sensing therapies to combat bacterial infections.
References
- 1. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Burkholderia mallei BmaR3-BmaI3 Quorum-Sensing System Produces and Responds to N-3-Hydroxy-Octanoyl Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Burkholderia pseudomallei produces 2-alkylquinolone derivatives important for host virulence and competition with bacteria that employ naphthoquinones for aerobic respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the N-3-Hydroxydecanoyl-L-homoserine Lactone Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of N-3-hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL), a key signaling molecule in bacterial quorum sensing. This document details the enzymatic reactions, precursor molecules, regulatory networks, and associated signaling pathways. Furthermore, it offers detailed experimental protocols for the study of this pathway and presents quantitative data in a structured format.
Introduction to this compound and Quorum Sensing
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior regulates various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. This compound (3-OH-C10-HSL) is a specific AHL characterized by a 10-carbon acyl chain with a hydroxyl group at the third carbon position. This molecule has been identified in several bacterial species, including Pseudomonas fluorescens, Burkholderia pseudomallei, and Acinetobacter nosocomialis.
The Biosynthesis Pathway of this compound
The synthesis of 3-OH-C10-HSL is a two-step process involving the convergence of fatty acid biosynthesis and a dedicated synthase enzyme.
Step 1: Synthesis of the Acyl Precursor: (R)-3-Hydroxydecanoyl-Acyl Carrier Protein (ACP)
The acyl chain of 3-OH-C10-HSL is derived from the fatty acid biosynthesis pathway. The key precursor is (R)-3-hydroxydecanoyl-ACP. This intermediate is formed through the iterative elongation of fatty acid chains. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. A series of condensation, reduction, and dehydration reactions, catalyzed by enzymes of the fatty acid synthase (FAS) complex, extend the acyl chain. The formation of (R)-3-hydroxydecanoyl-ACP is specifically catalyzed by a 3-ketoacyl-ACP reductase (FabG), which reduces 3-ketodecanoyl-ACP.[1]
Step 2: Synthesis of this compound
The final step in the biosynthesis is the ligation of the (R)-3-hydroxydecanoyl-ACP with S-adenosylmethionine (SAM), the donor of the homoserine lactone moiety. This reaction is catalyzed by a LuxI-type N-acyl-homoserine lactone synthase. In Pseudomonas fluorescens, the enzyme responsible for the synthesis of a range of 3-hydroxy-AHLs, including 3-OH-C10-HSL, is PhzI.[2][3] The PhzI enzyme transfers the 3-hydroxydecanoyl group from ACP to the amino group of SAM, followed by an intramolecular cyclization to form the homoserine lactone ring and release methylthioadenosine (MTA) and holo-ACP.
Quantitative Data
Table 1: General Kinetic Parameters for LuxI-type Synthases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| RhlI (P. aeruginosa) | Butyryl-ACP | 5.8 | 0.46 | [NA] |
| RhlI (P. aeruginosa) | S-Adenosylmethionine | 12 | 0.46 | [NA] |
Note: These values are for a related enzyme and substrate and are provided for general context.
Signaling Pathway
This compound functions as a signaling molecule in a LuxR/I-type quorum-sensing circuit. In Pseudomonas fluorescens, 3-OH-C10-HSL interacts with the transcriptional regulator PhzR, a LuxR homolog. Upon binding of 3-OH-C10-HSL, PhzR undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as phz boxes in the promoter regions of target genes. This binding event activates the transcription of genes involved in phenazine (B1670421) antibiotic production.[4]
Furthermore, AHLs can participate in interspecies communication. For example, Burkholderia cepacia has been shown to perceive AHL signals produced by Pseudomonas aeruginosa in mixed biofilms, leading to a unidirectional signaling cascade.[5][6] Some AHLs have also been demonstrated to modulate host immune responses. For instance, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) can trigger apoptosis in neutrophils and modulate cytokine production in macrophages.[7][8] While the specific effects of 3-OH-C10-HSL on host cells are less characterized, it is plausible that it may have similar immunomodulatory functions.
Experimental Protocols
Purification of LuxI-type Synthases (e.g., PhzI)
This protocol is adapted from methods for purifying His-tagged LuxI-type synthases.
Materials:
-
E. coli strain expressing His-tagged PhzI
-
Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose (B213101) resin
-
Lysozyme, DNase I
Procedure:
-
Grow the E. coli culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Add the supernatant to a column containing equilibrated Ni-NTA resin.
-
Wash the resin with wash buffer.
-
Elute the protein with elution buffer.
-
Dialyze the eluted protein against a suitable storage buffer and store at -80°C.
Extraction and Analysis of this compound
5.2.1. Extraction from Bacterial Culture
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
-
Rotary evaporator
Procedure:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and acidify to pH 6.0 with HCl.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Resuspend the dried extract in a small volume of ethyl acetate or methanol (B129727) for analysis.
5.2.2. Thin-Layer Chromatography (TLC) Analysis
Materials:
-
C18 reversed-phase TLC plates
-
Mobile phase: 60:40 (v/v) methanol:water
-
AHL standards
-
AHL reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
Procedure:
-
Spot the extracted AHLs and standards onto the TLC plate.
-
Develop the plate in the mobile phase until the solvent front reaches the top.
-
Dry the plate thoroughly.
-
Overlay the plate with a thin layer of agar (B569324) seeded with the reporter strain.
-
Incubate the plate overnight at an appropriate temperature.
-
Visualize the spots of AHL activity (e.g., color development or luminescence).[9]
5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Procedure:
-
The extracted AHL sample is dried under a stream of nitrogen.
-
For analysis of 3-oxo-AHLs, derivatization to pentafluorobenzyloxime derivatives can improve stability and sensitivity.[10]
-
The sample is reconstituted in a suitable solvent and injected into the GC-MS.
-
A common fragmentation pattern for AHLs in electron ionization (EI) mode includes a prominent ion at m/z 143, corresponding to the lactone ring.[11]
5.2.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Procedure:
-
Separate the extracted AHLs using a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Perform mass spectrometry in positive ion mode.
-
For 3-OH-C10-HSL, the precursor ion [M+H]⁺ will be at m/z 272.4.
-
Characteristic product ions from collision-induced dissociation (CID) include the lactone ring fragment at m/z 102.1 and fragments corresponding to the acyl chain.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| Precursor Ion [M+H]⁺ | 272.4 m/z |
| Key Product Ions (CID) | 102.1 m/z (homoserine lactone ring), fragments of the acyl chain |
Conclusion
The biosynthesis of this compound is a crucial process for quorum sensing-mediated gene regulation in several bacterial species. Understanding this pathway, from the generation of its precursors in fatty acid synthesis to its final enzymatic assembly and subsequent signaling cascade, offers valuable insights for the development of novel antimicrobial strategies. The experimental protocols provided herein serve as a foundation for researchers to investigate this pathway further and to explore its potential as a target for therapeutic intervention. Further research is warranted to elucidate the specific enzyme kinetics and the full spectrum of host-pathogen interactions mediated by this important signaling molecule.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-hydroxyhexanoyl)-l-homoserine lactone is the biologically relevant quormone that regulates the phz operon of Pseudomonas chlororaphis strain 30-84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. N-acylhomoserine-lactone-mediated communication between Pseudomonas aeruginosa and Burkholderia cepacia in mixed biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-3-Hydroxydecanoyl-L-homoserine lactone (OH-C10-HSL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-3-Hydroxydecanoyl-L-homoserine lactone (OH-C10-HSL), a key signaling molecule in bacterial quorum sensing. This document details its nomenclature, role in signaling pathways, relevant experimental protocols, and quantitative data to support research and development efforts targeting bacterial communication.
Nomenclature and Synonyms
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. It is crucial for researchers to be familiar with its various synonyms to effectively search and identify relevant literature and resources.
| Synonym | Reference |
| OH-C10-HSL | [1][2] |
| 3OH-C10-HSL | [2][3] |
| 3OH-C10-L-HSL | [2] |
| 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-decanamide | [2][4] |
| N-(3-Hydroxydecanoyl)-L-homoserine lactone | [1][5] |
CAS Number: 192883-12-8[2]
Role in Quorum Sensing and Signaling Pathways
OH-C10-HSL is a signaling molecule primarily utilized by Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. This regulation affects a variety of physiological processes, including biofilm formation, virulence factor production, and motility.
The canonical quorum-sensing pathway involving OH-C10-HSL typically follows the LuxI/LuxR model. A LuxI-type synthase produces OH-C10-HSL, which diffuses across the bacterial cell membrane. As the bacterial population density increases, the intracellular concentration of OH-C10-HSL surpasses a threshold, leading to its binding with a cognate LuxR-type transcriptional regulator. This activated complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.
One of the known receptors for OH-C10-HSL is the SdiA transcription factor in Salmonella enterica, which detects various N-acyl homoserine lactones.[3][6]
Below is a generalized DOT script and the resulting diagram illustrating the basic LuxI/LuxR-type quorum sensing circuit.
Caption: Generalized LuxI/LuxR-type quorum sensing pathway.
Quantitative Data
The biological activity of OH-C10-HSL can be quantified through various assays. The following table summarizes key quantitative data points found in the literature.
| Parameter | Value | Assay/Organism | Reference |
| EC50 for SdiA activation | 0.6 µM | S. enterica strain 14028/pJNS25 | [3][6] |
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the study of OH-C10-HSL.
Biofilm Formation Assay (Crystal Violet Method)
This protocol is adapted from methods used for similar acyl-homoserine lactones and can be used to assess the effect of OH-C10-HSL on biofilm formation.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
OH-C10-HSL stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh growth medium.
-
-
Assay Setup:
-
Prepare serial dilutions of the OH-C10-HSL stock solution in the fresh growth medium to achieve the desired final concentrations.
-
Include a solvent control (medium with the same concentration of the solvent used to dissolve OH-C10-HSL) and a negative control (medium only).
-
Add 200 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add the prepared OH-C10-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.
-
-
Incubation:
-
Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
-
Quantification:
-
Carefully remove the planktonic cells and wash the wells twice with 200 µL of PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
-
Below is a DOT script and the corresponding diagram illustrating the workflow for the crystal violet biofilm assay.
References
- 1. N-(3-Hydroxydecanoyl)-L-homoserine lactone - CAS-Number 192883-12-8 - Order from Chemodex [chemodex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Applications - CAT N°: 9001147 [bertin-bioreagent.com]
- 5. adipogen.com [adipogen.com]
- 6. N-3-hydroxydecanoyl-DL-Homoserine lactone|Cas# 929222-14-0 [glpbio.cn]
A Technical Guide to N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) Producing Bacteria for Researchers and Drug Development Professionals
Introduction: N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a specific AHL characterized by a 10-carbon acyl chain with a hydroxyl group at the third carbon position. This molecule plays a crucial role in regulating various physiological processes, including virulence factor production, biofilm formation, and secondary metabolite synthesis, making it a key target for antimicrobial drug development and the study of bacterial pathogenesis.
This guide provides an in-depth overview of bacterial species known to produce 3-OH-C10-HSL, the signaling pathways it governs, and detailed experimental protocols for its detection and quantification.
Bacterial Producers of 3-OH-C10-HSL
Several bacterial species, predominantly within the Pseudomonas and Burkholderia genera, have been identified as producers of 3-OH-C10-HSL. Often, this molecule is part of a broader profile of AHLs synthesized by a single organism. The following table summarizes key bacterial producers and provides context on the relative abundance of 3-OH-C10-HSL where data is available. Absolute concentrations in culture supernatants are highly dependent on specific strain, media, and growth conditions and are not consistently reported in the literature.
| Bacterial Species | Strain(s) | Other AHLs Produced | Notes on 3-OH-C10-HSL Production |
| Pseudomonas chlororaphis | 30-84, HT66 | 3-OH-C6-HSL, 3-OH-C8-HSL, C4-HSL, C6-HSL | Produces a suite of 3-hydroxy-acyl-HSLs; 3-OH-C6-HSL is typically the most abundant signal molecule in strain 30-84.[1] |
| Pseudomonas fluorescens | 2-79 | 3-OH-C6-HSL, 3-OH-C7-HSL, 3-OH-C8-HSL, C6-HSL, C8-HSL | Produces a nearly identical complement of AHLs to P. chlororaphis 30-84.[1] |
| Burkholderia pseudomallei | K96243 | C8-HSL, 3-OH-C8-HSL | 3-OH-C10-HSL has been identified as a quorum-sensing molecule in this pathogenic species.[2] |
| Phaeobacter inhibens | DSM 17395 | (multiple) | Induces the production of the antibiotic tropodithietic acid (TDA).[2] |
| Acidovorax sp. | N35 | (not specified) | Identified as the major AHL compound produced by this rhizosphere bacterium.[3] |
| Burkholderia mallei | (various) | 3-OH-C6-HSL, 3-OH-C8-HSL | The BmaI3 synthase produces hydroxylated AHLs, with 3-OH-C8-HSL being the most abundant, but also synthesizes 3-OH-C10-HSL as a minor product in recombinant E. coli.[4] |
Signaling Pathways Involving 3-OH-C10-HSL
The biosynthesis and response to 3-OH-C10-HSL are typically governed by a LuxI/LuxR-type quorum-sensing system. This elegant regulatory circuit allows bacteria to link gene expression to population density.
-
Signal Synthesis (LuxI Homolog): A synthase protein, belonging to the LuxI family, catalyzes the formation of 3-OH-C10-HSL. It uses S-adenosylmethionine (SAM) as the source for the homoserine lactone ring and a specific acyl-ACP (Acyl Carrier Protein) from the fatty acid biosynthesis pathway as the substrate for the 3-hydroxydecanoyl side chain.
-
Signal Diffusion and Accumulation: As a small, diffusible molecule, 3-OH-C10-HSL moves across the cell membrane into the extracellular environment. As the bacterial population density increases, the concentration of 3-OH-C10-HSL rises.
-
Signal Reception and Gene Regulation (LuxR Homolog): Once the extracellular concentration reaches a critical threshold, the AHL diffuses back into the cells and binds to its cognate transcriptional regulator, a protein of the LuxR family. This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.
-
Transcriptional Activation/Repression: The LuxR-AHL complex then acts as a transcription factor, activating or repressing the expression of a suite of genes. This often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal throughout the population.
A well-characterized example is the PhzI/PhzR system in Pseudomonas chlororaphis , which controls the production of antifungal phenazine (B1670421) compounds. In this system, the PhzI synthase produces a range of 3-hydroxy-HSLs, including 3-OH-C10-HSL.[1][5] These AHLs bind to the PhzR transcriptional regulator, which in turn activates the expression of the phz operon responsible for phenazine biosynthesis.[1]
Experimental Protocols
Accurate detection and quantification of 3-OH-C10-HSL are essential for research and development. The most common methods involve extraction followed by chromatographic separation and/or detection using highly sensitive bacterial biosensors.
Extraction of AHLs from Culture Supernatant
This protocol is a prerequisite for most analytical techniques.
-
Objective: To extract AHL molecules from bacterial culture medium into an organic solvent, concentrating the sample and removing interfering media components.
-
Methodology:
-
Grow the bacterial strain of interest in an appropriate liquid medium (e.g., King's Medium B for Pseudomonas) for 24-48 hours at a suitable temperature (e.g., 28°C) with shaking.[1]
-
Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 10 min at 4°C).
-
Carefully collect the supernatant and pass it through a 0.22 µm filter to ensure it is cell-free.
-
Acidify the supernatant with a weak acid (e.g., 0.1% formic acid or acetic acid) to ensure the lactone ring remains closed.
-
Perform a liquid-liquid extraction by adding an equal volume of an immiscible organic solvent, typically acidified ethyl acetate.[6]
-
Mix vigorously by vortexing and allow the phases to separate.
-
Collect the upper organic phase. Repeat the extraction process on the aqueous phase two more times to maximize recovery.
-
Pool the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas.[6]
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) for subsequent analysis.
-
Thin-Layer Chromatography (TLC) with Biosensor Overlay
This method allows for the separation and sensitive detection of AHLs without requiring mass spectrometry.
-
Objective: To separate AHLs in a bacterial extract based on their polarity and detect their presence using an engineered biosensor strain.
-
Methodology:
-
Spot a small volume (1-5 µL) of the reconstituted AHL extract onto a C18 reversed-phase TLC plate. Spot known standards of synthetic AHLs on the same plate for comparison.[7]
-
Develop the chromatogram in a sealed tank using an appropriate mobile phase, such as methanol/water (60:40, v/v), until the solvent front nears the top of the plate.[7]
-
Remove the plate and allow it to dry completely in a fume hood.
-
Prepare the biosensor overlay. Grow a culture of Agrobacterium tumefaciens KYC55 or a similar strain (which contains a traG-lacZ reporter fusion responsive to a broad range of AHLs) to the late exponential phase.[8]
-
Mix the biosensor culture with molten, cooled (approx. 45°C) soft LB agar (B569324) (0.7-1.2% agar) containing a chromogenic substrate like X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).[7][8]
-
Immediately and carefully pour this mixture over the developed TLC plate, ensuring even coverage.
-
Once the overlay has solidified, incubate the plate at 28-30°C for 24-48 hours.
-
The presence of an active AHL is indicated by a blue spot, resulting from the cleavage of X-Gal by β-galactosidase, which is produced by the biosensor in response to the AHL. The position (Rf value) of the spot can be compared to standards to tentatively identify the AHL.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the gold standard for unequivocal identification and accurate quantification of AHLs.
-
Objective: To separate, identify, and quantify 3-OH-C10-HSL based on its retention time, parent mass, and specific fragmentation pattern.
-
Methodology:
-
Sample Preparation: Use an AHL extract prepared as described in Protocol 1. The sample should be free of particulates. An internal standard (e.g., a deuterated AHL) can be added for precise quantification.[1]
-
Chromatographic Separation:
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution program with two mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[6]
-
A typical gradient might start at a low percentage of solvent B, increasing linearly over 15-20 minutes to elute compounds of increasing hydrophobicity. This separates different AHLs from each other and from matrix components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into the ion source (typically Electrospray Ionization, ESI) of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Operate the mass spectrometer in positive ion mode.
-
-
Identification and Quantification:
-
Identification: Confirm the presence of 3-OH-C10-HSL by its specific retention time (compared to a pure standard) and its mass transition. The parent ion [M+H]⁺ for 3-OH-C10-HSL has an m/z of 272.2. In MS/MS, this parent ion is fragmented, producing a characteristic product ion at m/z 102.1, which corresponds to the conserved homoserine lactone ring moiety.[5][6]
-
Quantification: Use Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to specifically detect the transition from m/z 272.2 to 102.1. The area under the resulting chromatographic peak is proportional to the concentration of the analyte. Create a standard curve using serial dilutions of a pure 3-OH-C10-HSL standard to calculate the exact concentration in the unknown sample.
-
-
References
- 1. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Burkholderia mallei BmaR3-BmaI3 Quorum-Sensing System Produces and Responds to N-3-Hydroxy-Octanoyl Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, synthesis and regulatory function of the N-acylated homoserine lactone signals produced by Pseudomonas chlororaphis HT66 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on N-3-Hydroxydecanoyl-L-homoserine lactone and Bacterial Communication
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[1] A thorough understanding of the mechanisms governed by 3-OH-C10-HSL is paramount for the development of novel therapeutic strategies aimed at disrupting bacterial communication and mitigating pathogenesis. This guide provides a comprehensive overview of 3-OH-C10-HSL, its role in bacterial signaling, and the experimental methodologies used for its study.
The LuxI/LuxR Signaling Circuit: The Core of 3-OH-C10-HSL-mediated Communication
The canonical signaling pathway for N-acyl homoserine lactones (AHLs) like 3-OH-C10-HSL involves a pair of proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.
Synthesis of this compound
The synthesis of 3-OH-C10-HSL is catalyzed by a LuxI-family synthase, for instance, BpsI in Burkholderia pseudomallei. This enzyme utilizes S-adenosylmethionine (SAM) as the source of the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-hydroxydecanoyl-ACP, as the substrate for the acyl side chain. The synthase facilitates the acylation of SAM followed by an intramolecular cyclization and lactonization to produce 3-OH-C10-HSL and 5'-methylthioadenosine (MTA).
The Signaling Cascade
At low cell densities, the concentration of 3-OH-C10-HSL in the environment is negligible. As the bacterial population grows, the intracellular concentration of 3-OH-C10-HSL, which is freely diffusible across the cell membrane, increases.[2] Upon reaching a threshold concentration, 3-OH-C10-HSL binds to its cognate LuxR-type receptor, a cytoplasmic transcriptional regulator. This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. The LuxR/3-OH-C10-HSL complex then acts as a transcriptional activator or repressor, modulating the expression of a suite of genes that orchestrate collective behaviors. Often, one of the activated genes is the luxI homolog itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.[2]
Quantitative Data
Precise quantitative data for 3-OH-C10-HSL can be challenging to obtain and is often context-dependent. Below is a summary of available data for 3-OH-C10-HSL and related N-acyl homoserine lactones.
| Parameter | Molecule | Value | Organism/System | Reference |
| EC50 | N-3-hydroxydecanoyl-DL-Homoserine lactone | 0.6 µM | Activation of SdiA in S. enterica | [3] |
| Concentration | 3-oxo-C12-HSL | ~5 - 10 µM | Planktonic cultures of Pseudomonas aeruginosa | [4] |
| Concentration | 3-OH-C12-HSL | Mean: 0.8 ng/mL (peak: 1.5 ng/mL) | Plasma of burn patients with Acinetobacter baumannii septic shock | [5] |
| Binding Affinity (Kd) | 3-oxo-C6-HSL | ~100 nM | LuxR in Vibrio fischeri | [6] |
| Binding Affinity (Kd) | 3-oxo-C6-HSL | 1.8 µM | CarR in Erwinia carotovora | [7] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of AHLs.[8]
1. Sample Preparation (from bacterial culture supernatant) a. Grow the bacterial strain of interest to the desired cell density in appropriate liquid media. b. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells. d. Perform liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (B1210297) (e.g., with 0.1% formic acid) to the supernatant. e. Vortex vigorously for 1 minute and allow the phases to separate. f. Collect the organic (upper) phase. Repeat the extraction on the aqueous phase for a total of two or three extractions. g. Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).
2. Chromatographic Conditions a. Column: A reverse-phase C18 column is typically used. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. d. Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the AHLs. The specific gradient will depend on the column dimensions and the specific AHLs being analyzed. e. Flow Rate: Typically in the range of 0.2 - 0.5 mL/min. f. Injection Volume: 5 - 20 µL.
3. Mass Spectrometric Parameters a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. Precursor Ion: The [M+H]+ ion for 3-OH-C10-HSL (m/z 272.2). d. Product Ion: A characteristic fragment ion, typically the lactone ring (m/z 102.1), is monitored. e. Calibration: A standard curve is generated using synthetic 3-OH-C10-HSL of known concentrations to allow for absolute quantification.
Bioassay for N-acyl homoserine lactone Detection using Agrobacterium tumefaciens
Bioassays using reporter strains are a common method for detecting the presence of AHLs. Agrobacterium tumefaciens KYC55 is a commonly used reporter strain that carries a traG-lacZ fusion and overproduces the TraR protein, making it highly sensitive to a broad range of AHLs, including long-chain AHLs.[3]
1. Preparation of Reporter Strain and Plates a. Grow an overnight culture of Agrobacterium tumefaciens KYC55 in a suitable medium (e.g., AT minimal medium) supplemented with appropriate antibiotics at 28°C with shaking. b. Prepare agar (B569324) plates with the same medium. c. In a sterile tube, mix a small volume of the overnight culture with molten, cooled (to ~45-50°C) soft agar (e.g., 0.7% agar) containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). d. Pour this soft agar overlay onto the pre-poured agar plates and allow it to solidify.
2. Application of Samples a. Prepare extracts from the bacterial cultures to be tested as described in the LC-MS/MS sample preparation section, or use sterile-filtered culture supernatants directly. b. Spot a small volume (e.g., 5-10 µL) of the extract or supernatant onto the surface of the soft agar lawn. c. As positive controls, spot solutions of synthetic AHLs of known concentrations. d. As a negative control, spot the solvent used for extraction or sterile growth medium.
3. Incubation and Observation a. Incubate the plates at 28°C for 24-48 hours. b. The presence of AHLs will induce the expression of β-galactosidase in the reporter strain, which cleaves X-gal, resulting in the formation of a blue-colored halo around the spot. c. The diameter and intensity of the blue zone can be used as a semi-quantitative measure of the AHL concentration.
Implications for Drug Development
The central role of 3-OH-C10-HSL and other AHLs in regulating bacterial virulence makes their signaling pathways attractive targets for the development of anti-virulence therapies. Strategies being explored include:
-
Inhibition of LuxI-type synthases: Blocking the production of 3-OH-C10-HSL would prevent the activation of the quorum-sensing cascade.
-
Antagonism of LuxR-type receptors: Developing molecules that bind to the LuxR-type receptor without activating it, or that prevent the binding of 3-OH-C10-HSL, would effectively silence the quorum-sensing system.
-
Enzymatic degradation of AHLs (Quorum Quenching): Utilizing enzymes such as lactonases or acylases that degrade AHLs can disrupt bacterial communication.
These approaches offer the potential to disarm pathogens without exerting selective pressure for the development of resistance, a significant advantage over traditional antibiotics.
Conclusion
This compound is a vital signaling molecule that governs a wide array of cooperative behaviors in Gram-negative bacteria. A detailed understanding of its synthesis, signaling pathway, and the genes it regulates is crucial for advancing our knowledge of bacterial communication and for the development of innovative anti-infective therapies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the multifaceted roles of 3-OH-C10-HSL and to explore new avenues for combating bacterial diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Burkholderia mallei BmaR3-BmaI3 Quorum-Sensing System Produces and Responds to N-3-Hydroxy-Octanoyl Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-3-Hydroxydecanoyl-L-homoserine lactone in Burkholderia Pathogenesis and Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylated homoserine lactones (AHLs) are central signaling molecules in the quorum sensing (QS) networks of many Gram-negative bacteria, including the opportunistic pathogen Burkholderia. Among these, N-3-Hydroxydecanoyl-L-homoserine lactone (3-OHC10-HSL), in concert with other AHLs, plays a critical role in regulating a wide array of physiological processes and virulence factors. This technical guide provides an in-depth examination of the function of 3-OHC10-HSL and related AHLs in Burkholderia, with a focus on the well-characterized CepIR system. We present a synthesis of current research, including quantitative data on the effects of QS on virulence factor production, detailed experimental protocols for studying these systems, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of Burkholderia pathogenesis and the development of novel antimicrobial strategies targeting quorum sensing.
Introduction: Quorum Sensing in Burkholderia
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of N-acyl homoserine lactone (AHL) signaling molecules. In the genus Burkholderia, particularly within the Burkholderia cepacia complex (Bcc), QS is a key regulator of virulence and is integral to the bacteria's ability to cause disease in susceptible individuals, such as those with cystic fibrosis.
The canonical QS system in many Burkholderia species is the CepIR system, a homolog of the LuxIR system first described in Vibrio fischeri. This system consists of two key proteins:
-
CepI: An AHL synthase that directs the synthesis of AHL signal molecules. In many Burkholderia species, CepI primarily produces N-octanoyl-L-homoserine lactone (C8-HSL) and smaller amounts of N-hexanoyl-L-homoserine lactone (C6-HSL)[1]. Some species, such as Burkholderia ambifaria, also possess a second synthase, CepI2, which is mainly responsible for the production of this compound (3-OHC10-HSL) and N-3-hydroxydodecanoyl-L-homoserine lactone (3-OHC12-HSL)[2].
-
CepR: A transcriptional regulator that binds to cognate AHLs. Upon binding, the CepR-AHL complex is activated and can then bind to specific DNA sequences, known as cep boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription[3].
The interplay of different AHLs and their cognate receptors allows for a complex and finely tuned regulation of gene expression, impacting a wide range of phenotypes including virulence factor production, biofilm formation, and motility.
The Function of 3-OHC10-HSL and Other AHLs in Burkholderia
The CepIR system, through the production of C8-HSL, C6-HSL, and in some species, 3-OHC10-HSL, regulates a diverse set of genes that are critical for the virulence and survival of Burkholderia. Disruption of this QS system, through mutations in the cepI or cepR genes, has profound effects on the bacterium's ability to produce key virulence factors and to establish infections.
Regulation of Virulence Factors
The CepIR system exerts both positive and negative control over the expression of various extracellular virulence factors.
-
Proteases: The production of extracellular proteases, which can contribute to tissue damage during infection, is positively regulated by the CepIR system. Mutants lacking a functional cepR are often protease-negative[3].
-
Lipases: Lipase (B570770) activity is also under the positive control of the CepIR system. A cepR mutant of B. cepacia K56-R2 was found to produce 40-45% less lipase activity compared to the wild-type strain during the period of maximal production[3].
-
Siderophores: Siderophores are iron-chelating molecules that are crucial for iron acquisition in the iron-limited environment of the host. The production of the siderophore ornibactin is negatively regulated by CepR. A cepR mutant of B. cepacia K56-R2 demonstrated a 67% increase in the production of ornibactin[4]. This suggests that at high cell densities, when AHL concentrations are high, CepR represses ornibactin synthesis.
Biofilm Formation
Biofilm formation is a critical aspect of chronic Burkholderia infections, providing protection from the host immune system and antibiotics. The CepIR system is required for the maturation of biofilms. While initial attachment to surfaces may not be affected, cepI and cepR mutants form thinner, less structured biofilms compared to the wild-type strain[5][6].
Motility
Swarming motility, a form of flagella-driven movement over a surface, is also regulated by the CepIR system in Burkholderia. This form of motility may play a role in the colonization of surfaces and the spread of infection[5].
Quantitative Data on the Impact of CepIR Mutations
The following tables summarize quantitative data from various studies on the effects of cepI and cepR mutations on virulence factor production and AHL concentrations in Burkholderia.
| Virulence Factor | Mutant | Organism | Effect | Reference |
| Ornibactin | cepR | B. cepacia K56-R2 | 67% increase in production | [4] |
| Protease | cepR | B. cepacia K56-R2 | Protease negative | [3] |
| Lipase | cepR | B. cepacia K56-R2 | 40-45% decrease in activity | [3] |
| Biofilm Formation | cepI, cepR | B. cenocepacia K56-2 | >50% reduction in biomass | [7] |
| AHL Molecule | Organism | Wild-Type Concentration | cepI Mutant Concentration | Reference |
| C8-HSL | B. ambifaria HSJ1 | ~3 mg/L | Not detected | [8] |
| C6-HSL | B. ambifaria HSJ1 | ~0.06 mg/L | Not detected | [8] |
| 3-OHC10-HSL | B. ambifaria HSJ1 | Detected | Detected (produced by CepI2) | [2] |
| 3-OHC12-HSL | B. ambifaria HSJ1 | Detected | Detected (produced by CepI2) | [2] |
Signaling Pathways
The CepIR quorum sensing system is a complex regulatory network involving autoregulation and the control of a large regulon of downstream genes.
Caption: The CepIR quorum sensing signaling pathway in Burkholderia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of 3-OHC10-HSL and other AHLs in Burkholderia.
Extraction and Quantification of AHLs
This protocol is adapted from previously described methods for AHL extraction[4][5][9].
-
Culture Growth: Grow Burkholderia strains in an appropriate liquid medium (e.g., LB broth buffered with 50 mM MOPS to pH 5.5 to prevent AHL degradation) at 30°C with shaking to the desired growth phase (typically stationary phase)[9].
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the cell-free supernatant.
-
Liquid-Liquid Extraction:
-
Acidify the supernatant with glacial acetic acid to a final concentration of 0.1% (v/v)[9].
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate[5].
-
Pool the ethyl acetate (B1210297) fractions.
-
-
Concentration: Evaporate the ethyl acetate under vacuum using a rotary evaporator at a temperature not exceeding 45°C[4].
-
Resuspension: Resuspend the dried extract in a small volume of acetonitrile (B52724) or an appropriate solvent for subsequent analysis[9]. Store the extract at -20°C.
This protocol provides a general workflow for AHL quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][11][12][13].
-
Sample Preparation:
-
Thaw the AHL extract.
-
Spike the sample with a known concentration of an internal standard (e.g., a deuterated AHL) to correct for extraction efficiency and for quantification[13].
-
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 column[13].
-
Use a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and an organic mobile phase (e.g., methanol (B129727) or acetonitrile) to separate the AHLs[13].
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode[11].
-
Use Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific AHLs. This involves selecting the precursor ion (the [M+H]⁺ of the AHL) and a specific product ion (often the lactone ring fragment at m/z 102.055)[11][12].
-
-
Data Analysis:
-
Generate a standard curve for each AHL to be quantified using synthetic standards of known concentrations.
-
Quantify the AHLs in the sample by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Caption: A generalized workflow for the extraction and quantification of AHLs.
Construction of cepI and cepR Deletion Mutants
This protocol describes a general method for creating unmarked gene deletions in Burkholderia using homologous recombination, based on established systems[14][15].
-
Constructing the Deletion Vector:
-
Amplify the upstream and downstream flanking regions of the target gene (cepI or cepR) from Burkholderia genomic DNA using PCR.
-
Clone these flanking regions into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB). The flanking regions should be cloned on either side of the selectable marker, replacing the target gene.
-
-
Conjugation:
-
Transform the suicide vector into an E. coli donor strain.
-
Transfer the vector from the E. coli donor to the recipient Burkholderia strain via biparental or triparental mating.
-
-
Selection of Single Crossovers (Merodiploids):
-
Select for Burkholderia transconjugants that have integrated the suicide vector into their chromosome by homologous recombination. This is typically done by plating on a medium that selects against the E. coli donor and contains the antibiotic for which the suicide vector confers resistance.
-
-
Selection of Double Crossovers (Deletion Mutants):
-
Induce the second homologous recombination event to excise the plasmid. This is achieved by growing the merodiploids under conditions that select for the loss of the suicide vector, using the counter-selectable marker (e.g., growth on sucrose (B13894) for sacB-containing vectors).
-
-
Screening and Confirmation:
-
Screen the resulting colonies for the desired deletion mutant phenotype (e.g., loss of antibiotic resistance from the suicide vector).
-
Confirm the deletion of the target gene by PCR using primers that flank the gene, followed by DNA sequencing.
-
Virulence Assays
This protocol is adapted from methods used to assess Burkholderia virulence in the nematode C. elegans[16][17][18][19].
-
Preparation of Bacterial Lawns:
-
Grow Burkholderia strains (wild-type and mutants) in a suitable liquid medium overnight.
-
Spread a small volume of the bacterial culture onto Nematode Growth Medium (NGM) agar (B569324) plates to create a bacterial lawn[17].
-
Incubate the plates to allow the lawn to grow.
-
-
Synchronization of C. elegans:
-
Prepare a synchronized population of L4-stage worms using a standard bleaching protocol[16].
-
-
Infection:
-
Transfer a defined number of L4 worms (e.g., 30-40) to the center of the bacterial lawns[18].
-
-
Scoring Survival:
-
Incubate the plates at a suitable temperature (e.g., 20-25°C).
-
At regular intervals (e.g., every 24 hours), score the number of live and dead worms. A worm is considered dead if it does not respond to gentle prodding with a platinum wire[18].
-
-
Data Analysis:
-
Plot survival curves and calculate the mean time to death or the percentage of survival at a specific time point. Compare the survival of worms on mutant lawns to those on the wild-type lawn.
-
This protocol describes a method for assessing Burkholderia virulence in the greater wax moth larva, Galleria mellonella[6].
-
Preparation of Bacterial Inoculum:
-
Grow Burkholderia strains overnight and wash the cells in a suitable buffer (e.g., 10 mM MgSO₄).
-
Adjust the bacterial suspension to the desired concentration (CFU/ml).
-
-
Infection:
-
Select healthy, uniformly sized G. mellonella larvae.
-
Inject a small volume (e.g., 5-10 µL) of the bacterial suspension into the hemocoel of each larva, typically through one of the last prolegs, using a microsyringe.
-
Include a control group injected with buffer only.
-
-
Incubation and Scoring:
-
Incubate the larvae at 30-37°C in the dark.
-
Record the number of dead larvae at regular intervals over a period of 48-72 hours. Larvae are considered dead when they are unresponsive to touch.
-
-
Data Analysis:
-
Calculate the percentage of survival over time and determine the 50% lethal dose (LD₅₀) if desired. Compare the virulence of mutant strains to the wild-type.
-
Conclusion
The this compound and other AHLs are integral components of the quorum sensing circuitry in Burkholderia. The CepIR system, a primary regulator of AHL-mediated QS, orchestrates the expression of a vast array of genes influencing virulence, biofilm formation, and other key physiological processes. A thorough understanding of these signaling pathways and the functions of the molecules involved is paramount for the development of novel therapeutic strategies aimed at disrupting bacterial communication and attenuating the pathogenicity of Burkholderia. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to this important area of study. By elucidating the intricacies of Burkholderia quorum sensing, we can pave the way for innovative anti-virulence therapies to combat infections caused by this resilient and opportunistic pathogen.
References
- 1. Identification of a Novel Virulence Factor in Burkholderia cenocepacia H111 Required for Efficient Slow Killing of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the destruction of Burkholderia cepacia biofilm on stainless steel coupons by combining matrix-degrading enzymes with antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cep quorum-sensing system of Burkholderia cepacia H111 controls biofilm formation and swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Genetic Determinants Associated With in Vivo Survival of Burkholderia cenocepacia in the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Production of both l‐ and d‐ N‐acyl‐homoserine lactones by Burkholderia cepacia and Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distribution and Expression of the ZmpA Metalloprotease in the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Determinants Associated With in Vivo Survival of Burkholderia cenocepacia in the Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification by Reverse Vaccinology of Three Virulence Factors in Burkholderia cenocepacia That May Represent Ideal Vaccine Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Commonalities and Differences in Regulation of N-Acyl Homoserine Lactone Quorum Sensing in the Beneficial Plant-Associated Burkholderia Species Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Burkholderia cepacia Complex Contact-Dependent Growth Inhibition Systems Mediate Interbacterial Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Galleria mellonella as an alternative infection model for the Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of Galleria mellonella as an Alternative Infection Model for the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
Gene Regulation by N-3-Hydroxydecanoyl-L-homoserine lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which N-3-Hydroxydecanoyl-L-homoserine lactone (3-OHC10-HSL) regulates gene expression, with a primary focus on the opportunistic pathogen Pseudomonas aeruginosa. This document details the core signaling pathways, presents quantitative data on gene expression changes, and offers comprehensive experimental protocols for studying these interactions.
Core Mechanism of Action: Quorum Sensing Cascade
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules used by Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). In Pseudomonas aeruginosa, the QS network is a complex hierarchy of interconnected regulatory circuits, primarily the las, rhl, and pqs systems.
While the las system, regulated by LasR and its cognate autoinducer 3-Oxo-C12-HSL, is considered at the top of this hierarchy, the rhl system, regulated by RhlR, plays a crucial role in the expression of numerous virulence factors. Although the canonical autoinducer for RhlR is the shorter N-butanoyl-L-homoserine lactone (C4-HSL), there is evidence that other AHLs can interact with and modulate the activity of LuxR-type receptors like LasR and RhlR. A synthetic analog of 3-OHC10-HSL, termed Y0-C10-HSL, has been shown to significantly alter gene expression in P. aeruginosa, suggesting that it interferes with the established QS signaling pathways, potentially by competing with native AHLs for binding to their cognate receptors.
The proposed mechanism involves the diffusion of 3-OHC10-HSL across the bacterial membrane and its interaction with a cytoplasmic LuxR-type transcriptional regulator. This binding event is thought to either activate or inhibit the regulator's ability to dimerize and bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. This modulation of DNA binding directly alters the transcription of a wide array of genes, including those involved in virulence factor production, biofilm formation, and motility.
Quantitative Analysis of Gene Regulation
Studies using a synthetic analog of 3-OHC10-HSL (Y0-C10-HSL) have provided quantitative insights into its impact on P. aeruginosa physiology and gene expression. Transcriptome analysis revealed a significant and widespread alteration in the bacterial gene expression profile upon exposure to the compound.
Global Transcriptome Changes
A transcriptome analysis of P. aeruginosa treated with 200 µmol/L of Y0-C10-HSL identified a large number of differentially expressed genes (DEGs), indicating a global regulatory effect.[1]
| Metric | Value |
| Total Differentially Expressed Genes (DEGs) | 585 |
| Up-regulated DEGs | 254 |
| Down-regulated DEGs | 331 |
| Key Down-regulated Pathways | Quorum Sensing, Biofilm Formation |
| Table 1. Summary of differentially expressed genes in P. aeruginosa after treatment with a 3-OHC10-HSL analog.[1] |
Phenotypic Effects
The observed changes in gene expression translate to measurable phenotypic effects, particularly in behaviors critical for bacterial virulence and persistence. The data below illustrates the dose-dependent inhibitory effects of Y0-C10-HSL on key virulence-associated phenotypes.
| Concentration (µmol/L) | Biofilm Formation Inhibition (%)[1] | Pre-formed Biofilm Dispersal (%)[1] | Exopolysaccharide Inhibition (%) | Swimming Motility Inhibition (%)[1] |
| 10 | 15.9% | 10.7% | 9.63% | 24.0% |
| 100 | 25.0% | 25.6% | 20.76% | 32.2% |
| 200 | 38.5% | 44.8% | 29.3% | 47.1% |
| Table 2. Quantitative phenotypic effects of a 3-OHC10-HSL analog on P. aeruginosa. |
Experimental Protocols
To investigate the gene regulatory effects of 3-OHC10-HSL, three primary experimental approaches are employed: RNA Sequencing (RNA-seq) to profile the global transcriptome, Chromatin Immunoprecipitation Sequencing (ChIP-seq) to identify direct DNA binding sites of the receptor, and Reporter Gene Assays to quantify the activity of specific promoters.
RNA Sequencing (RNA-seq) for Transcriptome Analysis
This protocol details the steps to identify and quantify all RNA transcripts in P. aeruginosa following treatment with 3-OHC10-HSL.
Detailed Methodology:
-
Bacterial Culture and Treatment:
-
Inoculate P. aeruginosa (e.g., strain PAO1) in a suitable medium (e.g., LB or a defined minimal medium) and grow to the desired phase, typically mid-exponential phase (OD600 ≈ 0.4-0.6), at 37°C with shaking.[2]
-
Divide the culture into treatment and control groups (in biological triplicate). Treat one group with the desired concentration of 3-OHC10-HSL (e.g., 10-200 µM) dissolved in a suitable solvent (e.g., DMSO). Treat the control group with an equivalent volume of the solvent alone.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for transcriptional changes.
-
-
RNA Isolation:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately lyse the cells using a method that preserves RNA integrity, such as bead beating or treatment with a lysis buffer from a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Perform total RNA extraction according to the manufacturer's protocol.
-
-
gDNA Removal and rRNA Depletion:
-
Treat the extracted RNA with TURBO DNase to completely remove any contaminating genomic DNA.[3]
-
Since ribosomal RNA (rRNA) constitutes >95% of total RNA in bacteria, it must be depleted to enable efficient sequencing of mRNA. Use a commercial rRNA removal kit (e.g., Ribo-Zero rRNA Removal Kit).
-
-
Library Preparation and Sequencing:
-
Fragment the rRNA-depleted RNA to a consistent size.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA, incorporating dUTP to ensure strand-specificity.
-
Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplify the library using PCR.
-
Perform quality control on the library (e.g., using an Agilent Bioanalyzer) and quantify.
-
Sequence the libraries on a high-throughput platform such as the Illumina NextSeq or NovaSeq.[3]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the P. aeruginosa reference genome.
-
Count the number of reads mapping to each annotated gene.
-
Perform differential expression analysis (e.g., using DESeq2) to identify genes that are significantly up- or down-regulated in the 3-OHC10-HSL treated samples compared to the control.[4]
-
Conduct gene ontology (GO) and pathway analysis to determine the biological processes affected.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is designed to identify the specific DNA binding sites of the LuxR-type receptor that interacts with 3-OHC10-HSL across the entire P. aeruginosa genome.
Detailed Methodology:
-
Cell Growth and Cross-linking:
-
Grow and treat P. aeruginosa with 3-OHC10-HSL as described for RNA-seq. An untreated control and a strain lacking the target receptor (e.g., ΔrhlR) should be included.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA in vivo. Incubate for a specific time (e.g., 20-30 minutes) at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest the cells and lyse them using an appropriate buffer and mechanical disruption (e.g., sonication or French press).
-
Shear the chromatin into fragments of 200-500 bp using sonication. The sonication parameters must be optimized for the specific equipment and cell density.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate overnight at 4°C with a specific antibody against the target receptor (e.g., anti-RhlR). A mock IP with a non-specific IgG antibody should be run in parallel.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
-
DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample (sheared chromatin before IP). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequence the libraries using a high-throughput sequencer.
-
-
Data Analysis:
-
Align sequence reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the IP sample compared to the input control.[5]
-
Perform motif analysis (e.g., using MEME-ChIP) on the identified peak regions to discover the consensus DNA binding sequence of the transcription factor.[5]
-
Annotate the peaks to identify the nearest genes, which are the putative direct targets of the receptor.
-
Reporter Gene Assay
This assay provides a quantitative measure of the ability of 3-OHC10-HSL to activate or repress a specific target promoter.
Detailed Methodology:
-
Reporter Strain Construction:
-
Amplify the promoter region of a known target gene (e.g., rhlA) from P. aeruginosa genomic DNA using PCR.
-
Clone this promoter fragment into a reporter plasmid upstream of a promoterless reporter gene, such as gfp (for green fluorescent protein) or lacZ (for β-galactosidase).
-
The plasmid should also contain a gene expressing the cognate receptor (e.g., rhlR) if the host strain does not express it.
-
Transform the final reporter plasmid into a suitable host strain. An E. coli strain or a P. aeruginosa mutant lacking the native AHL synthase (e.g., ΔrhlI) is often used to eliminate background signal.
-
-
Assay Protocol:
-
Grow an overnight culture of the reporter strain in a suitable medium with appropriate antibiotics.
-
Dilute the overnight culture into fresh medium in a 96-well microplate.
-
Add 3-OHC10-HSL at a range of concentrations to different wells. Include a no-AHL control and a positive control with the known native AHL (e.g., C4-HSL).
-
Incubate the plate at 37°C with shaking for a period sufficient for reporter expression (e.g., 4-8 hours).
-
-
Measurement and Data Analysis:
-
Measure the cell density in each well by reading the optical density at 600 nm (OD600).
-
Measure the reporter signal. For a GFP reporter, measure fluorescence (e.g., excitation at 485 nm, emission at 525 nm). For a LacZ reporter, perform a β-galactosidase assay using a substrate like ONPG or a chemiluminescent substrate.
-
Normalize the reporter signal to the cell density (e.g., Relative Fluorescence Units / OD600).
-
Plot the normalized reporter activity against the concentration of 3-OHC10-HSL to generate a dose-response curve and determine parameters like the EC50 (half-maximal effective concentration).
-
References
- 1. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Pseudomonas aeruginosa transcriptome analysis of metal restriction in ex vivo cystic fibrosis sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global transcription factors analyses reveal hierarchy and synergism of regulatory networks and master virulence regulators in Pseudomonas aeruginosa [elifesciences.org]
An In-depth Technical Guide to the N-3-Hydroxydecanoyl-L-homoserine Lactone (3-OH-C10-HSL) Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-3-hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) signaling cascade, a key quorum-sensing system in several species of Gram-negative bacteria. This document details the core components of the pathway, its regulatory mechanisms, downstream effects, and detailed protocols for its study.
Executive Summary
N-acyl-homoserine lactone (AHL)-mediated quorum sensing (QS) is a mechanism of bacterial cell-to-cell communication that allows for the coordination of gene expression in a population density-dependent manner. The this compound (3-OH-C10-HSL) signaling cascade is a specific QS system primarily characterized in bacteria of the Burkholderia genus, most notably Burkholderia thailandensis. In this species, the BtaI2/BtaR2 system is responsible for the synthesis and detection of 3-OH-C10-HSL. This cascade is part of a complex, hierarchical regulatory network that governs the expression of genes involved in antibiotic production, biofilm formation, and secondary metabolism. Understanding this pathway is crucial for the development of novel anti-virulence and anti-biofilm therapeutics.
The Core Signaling Cascade: BtaI2/BtaR2 in Burkholderia thailandensis
The canonical 3-OH-C10-HSL signaling cascade is best described by the BtaI2/BtaR2 system in B. thailandensis.[1]
-
Signal Synthesis: The autoinducer synthase BtaI2, a LuxI homolog, synthesizes 3-OH-C10-HSL from S-adenosylmethionine (SAM) and a 3-hydroxydecanoyl-acyl carrier protein (ACP). BtaI2 also produces a lesser amount of N-3-hydroxy-octanoyl-L-homoserine lactone (3-OH-C8-HSL).[2]
-
Signal Diffusion and Accumulation: As a small, diffusible molecule, 3-OH-C10-HSL moves across the bacterial cell membrane and accumulates in the extracellular environment as the bacterial population density increases.
-
Signal Reception and Activation: Once a threshold concentration is reached, 3-OH-C10-HSL diffuses back into the cytoplasm and binds to the transcriptional regulator BtaR2, a LuxR homolog.
-
Transcriptional Regulation: The BtaR2/3-OH-C10-HSL complex undergoes a conformational change, dimerizes, and binds to specific DNA sequences, known as lux box-like elements, in the promoter regions of target genes, thereby activating or repressing their transcription.[2][3] A key target of this positive regulation is the btaI2 gene itself, creating a positive feedback loop.[2]
Hierarchical Regulatory Network
The BtaI2/BtaR2 system does not operate in isolation. In B. thailandensis, it is part of a complex, interconnected QS network:[1][2]
-
QS-1 (BtaI1/BtaR1): Produces and responds to N-octanoyl-L-homoserine lactone (C8-HSL).
-
QS-2 (BtaI2/BtaR2): Produces and responds primarily to 3-OH-C10-HSL.
-
QS-3 (BtaI3/BtaR3): Produces and responds to 3-OH-C8-HSL.
These systems exhibit both hierarchical and homeostatic control, with evidence of cross-regulation between the different AHL signals and their cognate receptors.[1] For instance, the transcription of the btaR genes can be modulated by both cognate and non-cognate AHLs.[1]
References
- 1. The Complex Quorum Sensing Circuitry of Burkholderia thailandensis Is Both Hierarchically and Homeostatically Organized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Complex Quorum Sensing Circuitry of Burkholderia thailandensis Is Both Hierarchically and Homeostatically Organized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Physical and chemical properties of N-3-Hydroxydecanoyl-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL). As a key signaling molecule in bacterial quorum sensing, understanding its characteristics is crucial for research into microbial communication, biofilm formation, virulence, and the development of novel antimicrobial strategies.
Physical and Chemical Properties
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. Its core structure consists of a homoserine lactone ring attached to a 10-carbon acyl chain with a hydroxyl group at the third carbon position.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][3][4] |
| Molecular Weight | 271.35 g/mol | [3][4] |
| CAS Number | 192883-12-8 | [1] |
| Appearance | White to off-white solid/powder | [5] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) at 20 mg/mL, and in acetonitrile.[1][5] Ethanol and methanol (B129727) are not recommended as they can open the lactone ring.[5] | [1][5] |
| Stability | Stable for at least 2 years when stored at -20°C.[5] | [5] |
| Melting Point | Not experimentally determined in the reviewed literature. | |
| Boiling Point | Not experimentally determined in the reviewed literature. |
Biological Activity: Quorum Sensing
This compound is a crucial autoinducer in the quorum sensing (QS) systems of various Gram-negative bacteria.[5] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is integral to processes such as biofilm formation, virulence factor production, and antibiotic resistance.
The primary mechanism of action for 3-OH-C10-HSL involves the LuxI/LuxR-type quorum sensing system. In this system, a LuxI-type synthase produces the AHL signal molecule. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the bacterial cells and binds to a cognate LuxR-type transcriptional regulator protein. This AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis, purification, and characterization of this compound. These methods are based on established procedures for N-acyl-homoserine lactones and can be adapted for this specific molecule.
Synthesis
A common method for the synthesis of N-3-hydroxyacyl-homoserine lactones involves a two-step process: the synthesis of the corresponding N-3-oxoacyl-homoserine lactone followed by a selective reduction of the 3-oxo group.
Step 1: Synthesis of N-(3-Oxodecanoyl)-L-homoserine lactone
-
Activation of 3-Oxodecanoic Acid: In a round-bottom flask, dissolve 3-oxodecanoic acid (1 equivalent), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM). Stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve L-homoserine lactone hydrobromide (1 equivalent) in anhydrous DMF and add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrobromide salt. Add the neutralized homoserine lactone solution to the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-(3-Oxodecanoyl)-L-homoserine lactone.
Step 2: Reduction to this compound
-
Reduction Reaction: Dissolve the purified N-(3-Oxodecanoyl)-L-homoserine lactone (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Extract the product with ethyl acetate (3 x volumes).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by silica gel column chromatography or preparative HPLC.
Purification
High-performance liquid chromatography (HPLC) is a widely used technique for the purification of N-acyl-homoserine lactones.
Protocol: Reversed-Phase HPLC Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over 20-30 minutes (e.g., 50-100% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or by mass spectrometry.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.
Characterization
The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the homoserine lactone ring and the acyl chain. Key signals include those for the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the lactone ring, and the terminal methyl group of the decanoyl chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the 14 carbon atoms in the molecule, including the carbonyl carbons of the lactone and amide groups, the carbon bearing the hydroxyl group, and the carbons of the aliphatic chain.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. A characteristic fragment ion for N-acyl-homoserine lactones is observed at m/z 102, corresponding to the protonated homoserine lactone ring.[6]
Conclusion
This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of microbiology and drug development. The provided data and protocols serve as a starting point for further investigation into the role of this important signaling molecule in bacterial communication and its potential as a target for therapeutic intervention. Further experimental determination of physical constants such as melting and boiling points would be beneficial to the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-(3-Hydroxydecanoyl)-DL-homoserine lactone N- (RS)-3-Hydroxydecanoyl -DL-homoserine lactone 929222-14-0 [sigmaaldrich.com]
- 4. N-(3-Hydroxydecanoyl)-DL-homoserine lactone N- (RS)-3-Hydroxydecanoyl -DL-homoserine lactone 929222-14-0 [sigmaaldrich.com]
- 5. adipogen.com [adipogen.com]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of N-3-Hydroxydecanoyl-L-homoserine Lactone in Orchestrating Polymicrobial Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-3-hydroxydecanoyl-L-homoserine lactone (OH-C10-HSL) is a key quorum-sensing (QS) signal molecule primarily produced by various Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) family, it plays a critical role in regulating gene expression in a cell-density-dependent manner, influencing virulence, biofilm formation, and antibiotic resistance.[1][2] Beyond intraspecies communication, OH-C10-HSL is a significant player in the complex chemical dialogues of polymicrobial communities, modulating the behavior of other bacteria, fungi, and host cells. This technical guide provides an in-depth overview of OH-C10-HSL, focusing on its role in polymicrobial interactions, methodologies for its study, and quantitative data on its effects.
Introduction: The Language of Bacteria
Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter their gene expression.[3] This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[3] These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain, which confers signaling specificity.
This compound (OH-C10-HSL) is a specific AHL that has been identified in several bacterial species, including Burkholderia pseudomallei.[2] Its hydroxylated acyl chain distinguishes it from other AHLs and influences its biological activity and interactions. This document will delve into the multifaceted roles of OH-C10-HSL in shaping the dynamics of microbial communities and their interactions with host organisms.
Biosynthesis and Chemical Structure
AHLs are synthesized by LuxI-family synthases, which catalyze the ligation of an acyl group from an acyl-acyl carrier protein (acyl-ACP) to S-adenosyl-L-methionine (SAM). The specificity of the synthase determines the length and modification of the acyl chain.
The chemical structure of this compound consists of a homoserine lactone ring attached to a 10-carbon acyl chain with a hydroxyl group at the third carbon position.
Role in Polymicrobial Interactions
OH-C10-HSL and other AHLs are not confined to intraspecies signaling. They diffuse into the environment and can be detected by other microorganisms, leading to a complex web of interspecies and inter-kingdom communication.
Bacterial Interactions
In mixed bacterial communities, AHLs can have varied effects. They can induce responses in non-producer bacteria that possess cognate LuxR-type receptors, leading to changes in gene expression. This can result in synergistic or antagonistic interactions, influencing biofilm structure and function. For instance, the AHL profile of a community can determine the spatial organization and metabolic activity of different species within a biofilm.
Fungal Interactions: The Case of Candida albicans
A significant area of research is the interaction between AHL-producing bacteria and the opportunistic fungal pathogen Candida albicans. Several studies have shown that AHLs, including the structurally similar N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), can inhibit the morphological transition of C. albicans from yeast to hyphal form, a key virulence trait.[4][5][6] This inhibition is often mediated through interference with the cyclic AMP (cAMP) signaling pathway in the fungus.[5][6]
Host Cell Interactions
AHLs can also modulate the host immune response. They have been shown to have both pro- and anti-inflammatory effects on various host cells, including macrophages and epithelial cells. For example, some AHLs can induce apoptosis in macrophages and neutrophils, potentially aiding in immune evasion.[7] They can also alter the production of cytokines, influencing the direction of the immune response.
Quantitative Data on the Effects of Hydroxy-AHLs and Related Molecules
The following tables summarize quantitative data from various studies on the effects of this compound and structurally similar AHLs.
Table 1: Effect of AHLs on Candida Species
| AHL (Concentration) | Organism | Effect | Quantitative Measurement | Reference |
| 3-oxo-C12-HSL (100 µM) | Candida auris | Growth Inhibition | OD640 of 0.97 ± 0.02 (vs. 1.06 ± 0.03 for control) | [4] |
| 3-oxo-C12-HSL (200 µM) | Candida auris | Growth Inhibition | OD640 of 0.82 ± 0.01 (vs. 1.06 ± 0.03 for control) | [4] |
| 3-oxo-C12-HSL (100 µM) | Candida albicans | Reduced Metabolic Activity | 65.4% ± 6.0% of control at 6h | [4] |
| 3-oxo-C12-HSL (200 µM) | Candida albicans | Reduced Metabolic Activity | 39.3% ± 2.8% of control at 6h | [4] |
| C12-HSL (90 µM) | Candida albicans (recombinant Cyr1p) | Inhibition of Adenylyl Cyclase | IC50 of 90 µM | [5] |
Table 2: Effect of AHLs on Host Cells
| AHL (Concentration) | Cell Type | Effect | Quantitative Measurement | Reference |
| OH-dDHL | Bone Marrow-Derived Macrophages | Increased Cytokine Expression | ~2-fold increase in TNF-α, IL-1β, IL-6, IL-8, MCP-1 mRNA at 2h | [8] |
| 3-oxo-C12-HSL (20-50 µM) | Mouse Peritoneal Macrophages (LPS-stimulated) | Increased IL-10 Secretion | Significant increase (p < 0.008) compared to LPS alone | [9] |
| 3-oxo-C10-HSL (various) | RAW264.7 Macrophages (LPS-stimulated) | Decreased Pro-inflammatory Cytokine mRNA | Dose-dependent decrease in IL-6, IL-1β, TNF-α, MCP-1 mRNA | [10] |
| 3-oxo-C12-HSL (6.25 µM) | RAW264.7 Macrophages | Upregulation of UPR Target Genes | Increased mRNA expression of C/EBP β and CHOP | [11][12] |
| 3-oxo-C12-HSL (50 µM) | Macrophages | Decreased Cell Viability | Time-dependent decrease in viability | [7] |
Table 3: Effect of AHLs on Biofilm Formation
| AHL (Concentration) | Organism | Effect | Quantitative Measurement | Reference |
| 3-oxo-C10-HSL (2, 5, 10, 20 µmol/L) | Vibrio alginolyticus strain N°24 | Increased Biofilm Formation | Significant increase at 16°C | [13] |
| 3-oxo-C10-HSL (40, 100 µmol/L) | Vibrio alginolyticus strain N°40 | Decreased Biofilm Formation | Significant decrease at 16°C | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of OH-C10-HSL and other AHLs.
Extraction of AHLs from Bacterial Supernatants
This protocol is adapted from Ravn et al. (2001) and other sources.[14]
-
Culture Growth: Inoculate a suitable liquid medium (e.g., LB broth) with the bacterial strain of interest and incubate with shaking until the stationary phase is reached.
-
Cell Removal: Centrifuge the culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.
-
Supernatant Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Liquid-Liquid Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (B1210297) (e.g., with 0.1% formic acid or 0.5% acetic acid).[14][15]
-
Extraction Repeats: Shake vigorously and allow the phases to separate. Collect the organic (upper) phase. Repeat the extraction two more times with fresh acidified ethyl acetate.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent using a rotary evaporator at a temperature of 30-45°C.[14][15]
-
Resuspension: Resuspend the dried extract in a small volume of a suitable solvent, such as 20% acetonitrile (B52724) or methanol, for subsequent analysis.[15]
-
Storage: Store the AHL extract at -20°C.[15]
Quantification of AHLs by LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for AHL quantification.[16]
-
Chromatographic Separation: Inject the resuspended AHL extract onto a C18 reversed-phase HPLC column.
-
Mobile Phase: Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[14] A typical gradient might start at 10% B, increase to 100% B over 20-30 minutes, hold for a few minutes, and then return to initial conditions.[14]
-
Mass Spectrometry: Perform mass spectrometric analysis in positive-ion mode. Use precursor ion scanning to monitor for the characteristic homoserine lactone ring fragment at m/z 102.[14]
-
Quantification: For absolute quantification, generate a standard curve using synthetic OH-C10-HSL of known concentrations.
Biofilm Formation Assay
This protocol is a standard method for quantifying biofilm formation in microtiter plates.[17][18]
-
Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth. Dilute the culture to a specific optical density (e.g., OD600 of 0.01-0.05).[18]
-
Plate Inoculation: Add 100-200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate. Include wells with sterile media as a negative control. For testing the effect of OH-C10-HSL, add the compound at desired final concentrations to the appropriate wells.
-
Incubation: Incubate the plate statically at the optimal growth temperature for 24-48 hours.
-
Washing: Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS) or water to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water.
-
Quantification: Add 200 µL of 95% ethanol (B145695) or 30% acetic acid to each well to solubilize the bound crystal violet. Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.
Signaling Pathways
Bacterial Quorum Sensing
In many Gram-negative bacteria, the core of the AHL-mediated quorum-sensing system consists of a LuxI-type synthase and a LuxR-type transcriptional regulator. At low cell density, the basal level of AHLs is low. As the population grows, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to and activate their cognate LuxR-type receptor. This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription.
Interaction with Host Cell Signaling
AHLs can passively diffuse into host cells and interact with various intracellular signaling pathways. For example, some AHLs have been shown to induce apoptosis through pathways involving the endoplasmic reticulum and mitochondria.[8] They can also influence inflammatory responses by modulating pathways such as NF-κB and AP-1.[10][19] The induction of the unfolded protein response (UPR) by certain AHLs can lead to an attenuation of LPS-induced inflammation.[11][12]
Conclusion and Future Directions
This compound and other AHLs are more than just bacterial communication molecules; they are key players in the intricate web of polymicrobial interactions. Understanding their roles is crucial for developing novel strategies to combat bacterial infections, particularly those involving biofilms and mixed microbial communities. Future research should focus on elucidating the specific receptors and signaling pathways for OH-C10-HSL in various organisms, quantifying its in vivo concentrations in different infection sites, and exploring its potential as a target for anti-quorum sensing therapies. The development of specific inhibitors of OH-C10-HSL synthesis or signaling could provide a valuable tool for dissecting its role in polymicrobial infections and may lead to new therapeutic interventions.
References
- 1. A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 192883-12-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Quorum-Sensing Molecules Farnesol/Homoserine Lactone and Dodecanol Operate via Distinct Modes of Action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The quorum-sensing molecules farnesol/homoserine lactone and dodecanol operate via distinct modes of action in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 14. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 15. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 19. Pseudomonas aeruginosa quorum-sensing signaling molecule N-3-oxododecanoyl homoserine lactone induces matrix metalloproteinase 9 expression via the AP1 pathway in rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Significance of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule integral to quorum sensing (QS) systems in a variety of Gram-negative bacteria. As a chemical messenger, 3-OH-C10-HSL enables bacteria to monitor their population density and collectively regulate gene expression. This coordinated behavior has profound ecological implications, influencing biofilm formation, virulence factor production, and symbiotic as well as pathogenic interactions with eukaryotic hosts. Understanding the multifaceted ecological role of 3-OH-C10-HSL is paramount for the development of novel therapeutic strategies that target bacterial communication to mitigate disease and control harmful biofilms. This technical guide provides a comprehensive overview of the functions of 3-OH-C10-HSL, detailed experimental protocols for its study, and quantitative data on its effects, serving as a vital resource for researchers in microbiology, ecology, and drug development.
Introduction: Quorum Sensing and the Role of 3-OH-C10-HSL
Quorum sensing is a sophisticated cell-to-cell communication process that allows bacteria to function as multicellular entities, coordinating their activities in response to population density. This phenomenon is mediated by the production, release, and detection of small signaling molecules termed autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.
This compound (3-OH-C10-HSL) is a member of the AHL family, characterized by a ten-carbon acyl chain with a hydroxyl group at the third carbon position. This molecule is produced by a range of bacteria, including species from the genera Burkholderia and Pseudomonas. The synthesis of 3-OH-C10-HSL is typically catalyzed by a LuxI-family synthase. As the bacterial population grows, the extracellular concentration of 3-OH-C10-HSL increases. Upon reaching a threshold concentration, it binds to its cognate LuxR-family transcriptional regulator. This complex then modulates the expression of a suite of target genes, leading to coordinated population-wide behaviors.
The ecological roles of 3-OH-C10-HSL are diverse and significant. It is a key regulator of:
-
Biofilm Formation: 3-OH-C10-HSL can influence the development of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms provide protection from environmental stresses, including antibiotics and host immune responses.
-
Virulence Factor Production: The expression of numerous virulence factors, such as proteases, elastases, and toxins, is often under the control of 3-OH-C10-HSL-mediated quorum sensing. This allows bacteria to mount a coordinated attack on a host once a sufficient population density has been achieved.
-
Interspecies and Inter-kingdom Communication: 3-OH-C10-HSL can be perceived by other bacterial species, leading to interspecies communication and influencing the dynamics of microbial communities. Furthermore, it can interact with eukaryotic host cells, modulating immune responses and other physiological processes.
This guide will delve into the technical details of these ecological roles, providing quantitative data and experimental methodologies to facilitate further research in this critical area.
Quantitative Data on the Effects of 3-OH-C10-HSL and Related Analogs
The following tables summarize quantitative data on the effects of 3-OH-C10-HSL and its close structural analog, N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), on various biological processes. This data is crucial for designing experiments and understanding the concentration-dependent effects of these signaling molecules.
Table 1: Dose-Dependent Effects of 3-oxo-C10-HSL on Biofilm Formation in Vibrio alginolyticus
| Concentration of 3-oxo-C10-HSL (µM) | Effect on Biofilm Formation | Reference |
| 10 | Induction/Enhancement | [1] |
| 20 | Induction/Enhancement | [1] |
| 40 | No significant improvement/Inhibition | [1] |
| 100 | No significant improvement/Inhibition | [1] |
Table 2: Effects of 3-oxo-C10-HSL on Cytokine mRNA Levels in LPS-Treated RAW264.7 Macrophages
| Cytokine | Effect of 3-oxo-C10-HSL | Observation | Reference |
| IL-6 | Decrease | Dose-dependent | [1] |
| IL-1β | Decrease | Dose-dependent | [1] |
| TNF-α | Decrease | Dose-dependent | [1] |
| MCP-1 | Decrease | Dose-dependent | [1] |
Table 3: Relative Abundance of 3-OH-Acyl-HSLs Produced by Pseudomonas chlororaphis 30-84
| Acyl-HSL | Relative Concentration | Reference |
| 3-OH-C6-HSL | Most abundant | [2] |
| 3-OH-C8-HSL | Detected | [2] |
| 3-OH-C10-HSL | Detected | [2] |
| C6-HSL | >200-fold lower than 3-OH-C6-HSL | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 3-OH-C10-HSL and other AHLs.
Protocol for Biofilm Formation Assay (Crystal Violet Method)
This protocol describes a common method to quantify the effect of exogenous AHLs on bacterial biofilm formation in a 96-well microtiter plate.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Burkholderia cenocepacia)
-
Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth)
-
This compound (3-OH-C10-HSL) stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.01) in fresh growth medium.
-
Assay Setup:
-
Prepare serial dilutions of the 3-OH-C10-HSL stock solution in the fresh growth medium to achieve the desired final concentrations.
-
Include a solvent control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Add 200 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add the prepared 3-OH-C10-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
Staining:
-
Carefully discard the culture medium from the wells.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Protocol for Extraction of AHLs from Bacterial Culture Supernatants
This protocol outlines a standard procedure for extracting AHLs from liquid bacterial cultures for subsequent analysis, such as by LC-MS.
Materials:
-
Bacterial culture grown to the desired phase (e.g., stationary phase)
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Culture Preparation: Grow the bacterial strain in an appropriate liquid medium to the desired cell density.
-
Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Liquid-Liquid Extraction:
-
Add an equal volume of acidified ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 2-3 minutes in a separatory funnel.
-
Allow the phases to separate and collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic phases and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Reconstitution: Resuspend the dried extract in a small, precise volume of a suitable solvent (e.g., acetonitrile or ethyl acetate) for analysis.
Protocol for Macrophage Cytokine Production Assay
This protocol describes how to assess the effect of 3-OH-C10-HSL on cytokine production by macrophages, a key aspect of inter-kingdom signaling.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (3-OH-C10-HSL) stock solution
-
Sterile 24-well or 96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed macrophages into the wells of a cell culture plate at a predetermined density (e.g., 2 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight.
-
Treatment:
-
Prepare dilutions of 3-OH-C10-HSL in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 3-OH-C10-HSL or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with 3-OH-C10-HSL for a specific period (e.g., 1-2 hours).
-
-
Stimulation:
-
Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 100 ng/mL). Include a non-LPS-stimulated control.
-
Incubate the cells for a specified time (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.
-
-
Supernatant Collection: After incubation, carefully collect the culture supernatants from each well.
-
Cytokine Quantification:
-
Centrifuge the supernatants to pellet any detached cells or debris.
-
Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6, IL-10) in the cell-free supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the ecological role of 3-OH-C10-HSL.
Generalized AHL-Mediated Quorum Sensing Pathway
Caption: Generalized AHL-mediated quorum sensing circuit in Gram-negative bacteria.
Inter-kingdom Signaling: 3-OH-C10-HSL and Eukaryotic Host Cells
References
- 1. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 2. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-3-Hydroxydecanoyl-L-homoserine lactone: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the chemical synthesis of N-3-Hydroxydecanoyl-L-homoserine lactone, a crucial quorum-sensing molecule in various Gram-negative bacteria. This protocol outlines the necessary reagents, step-by-step procedures, purification methods, and characterization techniques.
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are instrumental in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic resistance, making AHLs and their synthetic pathways a significant area of interest for the development of novel antimicrobial strategies.
Chemical Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of N-(3-Oxodecanoyl)-L-homoserine lactone: This precursor molecule is first synthesized.
-
Reduction of the 3-oxo group: The ketone group at the third carbon of the acyl chain is then reduced to a hydroxyl group to yield the final product.
This protocol is based on established methodologies, including the work of Chhabra et al., which provides a robust foundation for the synthesis of 3-oxo-AHLs, and subsequent reduction steps.
Quantitative Data Summary
The following table summarizes the expected yields and purity at different stages of the synthesis.
| Step | Product | Typical Yield (%) | Purity (%) |
| 1 | N-(3-Oxodecanoyl)-L-homoserine lactone | 60-75 | >95 (after chromatography) |
| 2 | This compound | 80-90 | >98 (after chromatography) |
Experimental Protocols
Part 1: Synthesis of N-(3-Oxodecanoyl)-L-homoserine lactone
This procedure is adapted from the general method for synthesizing N-(3-oxo-acyl)-homoserine lactones.
Materials:
-
L-homoserine lactone hydrobromide
-
3-Oxodecanoyl chloride
-
Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Preparation of L-homoserine lactone free base: Dissolve L-homoserine lactone hydrobromide in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous solution multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of L-homoserine lactone.
-
Acylation Reaction: Dissolve the L-homoserine lactone free base in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add 3-oxodecanoyl chloride (1.0 equivalent) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-(3-Oxodecanoyl)-L-homoserine lactone by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Reduction of N-(3-Oxodecanoyl)-L-homoserine lactone
This step reduces the ketone to a hydroxyl group, yielding the final product.[1]
Materials:
-
N-(3-Oxodecanoyl)-L-homoserine lactone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) or Ethanol (B145695), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reduction Reaction: Dissolve N-(3-Oxodecanoyl)-L-homoserine lactone in anhydrous methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise to the solution, ensuring the temperature remains low.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction completion by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water. Acidify the mixture to pH ~2 with 1 M HCl to decompose any remaining sodium borohydride.
-
Extract the aqueous mixture several times with dichloromethane.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected parent ion (M+H)⁺ for C₁₄H₂₅NO₄ is approximately m/z 272.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound.
Visualizing the Synthesis and Signaling Pathway
To better understand the processes described, the following diagrams illustrate the experimental workflow and the quorum-sensing signaling pathway.
Caption: Experimental workflow for the two-part synthesis of this compound.
Caption: Generalized LuxI/LuxR-type quorum sensing signaling pathway involving N-acyl homoserine lactones.
References
Chemical Synthesis of N-Acyl-Homoserine Lactones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of N-acyl-homoserine lactones (AHLs). AHLs are a class of signaling molecules involved in bacterial quorum sensing, a cell-to-cell communication process that regulates gene expression in response to population density.[1][2] The ability to synthesize a diverse range of AHLs is crucial for studying bacterial communication, developing quorum sensing inhibitors, and exploring novel anti-biofilm and anti-virulence strategies.
Introduction to N-Acyl-Homoserine Lactones
N-acyl-homoserine lactones consist of a conserved homoserine lactone ring linked to an acyl side chain that varies in length (typically from 4 to 18 carbons) and may feature modifications such as a 3-oxo or 3-hydroxy substituent.[1][2] These structural variations confer specificity to the signaling systems of different bacterial species.[3] The LuxI/LuxR system is a well-characterized AHL-mediated quorum sensing circuit. The LuxI synthase produces a specific AHL, which, upon reaching a threshold concentration, binds to the LuxR transcriptional regulator, leading to the expression of target genes.[4]
Quorum Sensing Signaling Pathway
The following diagram illustrates a generalized AHL-mediated quorum sensing pathway.
Caption: Generalized AHL-mediated quorum sensing signaling pathway.
Chemical Synthesis Strategies
Several robust methods have been developed for the chemical synthesis of AHLs. The choice of method often depends on the desired acyl chain functionality (e.g., unsubstituted, 3-oxo).
Synthesis of AHLs with Unfunctionalized Acyl Chains via Schotten-Baumann Conditions
This method is a straightforward and efficient approach for synthesizing AHLs with simple, unfunctionalized acyl chains.[5] The reaction involves the acylation of (S)-(-)-α-amino-γ-butyrolactone with an appropriate acid chloride.
Caption: Workflow for the synthesis of AHLs via Schotten-Baumann conditions.
-
To a stirred solution of (S)-(-)-α-amino-γ-butyrolactone hydrobromide (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add pyridine (2.0 eq).
-
Slowly add the desired acid chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-acyl-homoserine lactone.
| N-Acyl-Homoserine Lactone | Acyl Chain | Yield (%) | Reference |
| N-Butanoyl-L-homoserine lactone (BHL) | C4 | 85 | [5] |
| N-Hexanoyl-L-homoserine lactone (HHL) | C6 | 92 | [5] |
| N-Octanoyl-L-homoserine lactone (OHL) | C8 | 88 | [5] |
| N-Decanoyl-L-homoserine lactone (DHL) | C10 | 95 | [5] |
| N-Dodecanoyl-L-homoserine lactone (dDHL) | C12 | 91 | [5] |
Enantiomeric excess for all synthesized AHLs was determined to be >99% by chiral HPLC.[5]
One-Pot Synthesis of N-(3-Oxoacyl)-Homoserine Lactones
This method is particularly useful for the synthesis of AHLs bearing a β-ketoamide moiety, which are common in many bacterial signaling systems.[5] The procedure involves the in-situ formation of an acyl-Meldrum's acid adduct followed by reaction with (S)-(-)-α-amino-γ-butyrolactone.
-
To a solution of Meldrum's acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.1 eq).
-
Add the desired acid chloride (1.0 eq) dropwise and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Remove the solvent in vacuo to obtain the crude acyl-Meldrum's acid adduct.
-
To the crude adduct, add (S)-(-)-α-amino-γ-butyrolactone hydrobromide (1.2 eq) and trifluoroacetic acid (0.1 eq).
-
Heat the mixture at 45 °C and stir until the reaction is complete as monitored by TLC.
-
Remove the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to yield the N-(3-oxoacyl)-homoserine lactone.
| N-(3-Oxoacyl)-Homoserine Lactone | Acyl Chain | Overall Yield (%) | Enantiomeric Excess (%) | Reference |
| N-(3-Oxooctanoyl)-L-homoserine lactone (OOHL) | 3-oxo-C8 | 75 | 95 | [5] |
| N-(3-Oxodecanoyl)-L-homoserine lactone (ODHL) | 3-oxo-C10 | 72 | >99 | [5] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (OdDHL) | 3-oxo-C12 | 78 | >99 | [5] |
Enzymatic Synthesis of N-Acyl-Homoserine Lactones
Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation reaction between a fatty acid and homoserine lactone.[6] This method is particularly advantageous for producing a variety of AHLs under mild reaction conditions.
-
Combine equimolar amounts of the desired fatty acid and (S)-(-)-α-amino-γ-butyrolactone in an anhydrous, non-aqueous solvent (e.g., 2-methyl-2-butanol).
-
Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 60 °C) with shaking for 24-72 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, remove the immobilized enzyme by filtration.
-
Evaporate the solvent and purify the product by column chromatography if necessary.
| N-Acyl-Homoserine Lactone | Acyl Chain | Yield (%) | Reference |
| N-Butanoyl-L-homoserine lactone | C4 | 38 | [6] |
| N-Hexanoyl-L-homoserine lactone | C6 | 55 | [6] |
| N-Octanoyl-L-homoserine lactone | C8 | 62 | [6] |
| N-Decanoyl-L-homoserine lactone | C10 | 48 | [6] |
| N-Dodecanoyl-L-homoserine lactone | C12 | 30 | [6] |
Purification and Characterization
Purification
Purification of synthesized AHLs is most commonly achieved by flash column chromatography on silica gel.[5] The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent system is adjusted based on the polarity of the target AHL, which is influenced by the length and functionality of the acyl chain.
Characterization
The identity and purity of synthesized AHLs should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the AHL molecule.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound.[7][8] A characteristic fragment ion at m/z 102, corresponding to the homoserine lactone ring, is often observed in the mass spectra of AHLs.[7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity (enantiomeric excess) of the synthesized AHLs, which is crucial for biological activity.[5]
Conclusion
The synthetic protocols and data presented provide a comprehensive resource for researchers engaged in the chemical synthesis of N-acyl-homoserine lactones. These methods allow for the production of a wide range of AHLs with high purity, enabling detailed investigations into bacterial quorum sensing and the development of novel therapeutic agents targeting this important communication system.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 4. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Specificity of acyl-homoserine lactone synthases examined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of N-3-Hydroxydecanoyl-L-homoserine lactone by HPLC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic resistance.[1] The accurate quantification of 3-OH-C10-HSL is therefore crucial for understanding bacterial pathogenesis and for the development of novel anti-virulence therapies that target quorum sensing, a field known as quorum quenching. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly sensitive and specific method for the detection and quantification of 3-OH-C10-HSL and other acyl-homoserine lactones (AHLs) in complex biological matrices.[3][4][5][6]
Signaling Pathway
This compound is an autoinducer molecule involved in the LuxI/LuxR-type quorum sensing system. The LuxI homolog, an AHL synthase, produces 3-OH-C10-HSL. As the bacterial population density increases, the extracellular concentration of 3-OH-C10-HSL rises. Once a threshold concentration is reached, these molecules diffuse back into the bacterial cells and bind to the LuxR homolog, a cytoplasmic receptor and transcriptional regulator. This complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes, leading to a coordinated population-wide response.
Caption: LuxI/LuxR-type quorum sensing pathway involving 3-OH-C10-HSL.
Experimental Protocols
Sample Preparation: Extraction of 3-OH-C10-HSL from Bacterial Culture
This protocol is adapted from methodologies described for the extraction of AHLs from bacterial supernatants.[7][8]
Materials:
-
Bacterial culture grown to the desired optical density.
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v formic acid is recommended).
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Centrifuge and appropriate tubes.
-
Rotary evaporator or nitrogen stream evaporator.
-
Acetonitrile (B52724) (HPLC grade).
-
0.22 µm syringe filters.
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 5,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the cell pellet.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the upper organic phase (ethyl acetate).
-
Repeat the extraction of the aqueous phase at least two more times with fresh ethyl acetate.
-
-
Drying and Evaporation:
-
Pool the collected organic phases.
-
Dry the extract by adding anhydrous magnesium sulfate or sodium sulfate and swirling.
-
Filter the dried extract to remove the drying agent.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 35°C.
-
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of acetonitrile (e.g., 100-500 µL) for HPLC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC-MS/MS Analysis
The following parameters are a general guideline and may require optimization based on the specific instrumentation used.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid and 2 mM ammonium acetate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 50°C |
| Gradient | Example: Start at 10-30% B, increase to 95-100% B over 15-20 minutes, hold for 5 minutes, then re-equilibrate. |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 272.4 (corresponding to [M+H]⁺ for C₁₄H₂₅NO₄) |
| Product Ions (Q3) | m/z 102.1 (characteristic fragment of the homoserine lactone ring), other specific fragments can be used for confirmation. |
| Collision Energy | Optimization is required, typically in the range of 10-30 eV. |
| Ion Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 500°C |
Quantitative Data
The following table summarizes representative quantitative data for AHLs, including 3-hydroxy-substituted variants, from various bacterial species as determined by HPLC-MS. Please note that concentrations can vary significantly based on bacterial strain, growth conditions, and extraction efficiency.
| Bacterial Species | AHL Detected | Concentration Range (nM) | Sample Matrix | Reference |
| Vibrio tasmaniensis LGP32 | 3-OH-C12-HSL | 2.39 (LOD) | Culture Supernatant | [9] |
| Pseudomonas chlororaphis 30-84 | N-(3-OH-hexanoyl)-HSL | >100-fold higher than C6-HSL | Culture Extract | [10] |
| Aliivibrio wodanis 06/09/139 | 3-OH-C10-HSL | Relative Abundance Reported | Culture Supernatant | [11] |
| Serratia sp. S119 | 3-OH-C10-HSL | ~100 - 450 | Culture Media with Root Exudates | [12] |
LOD: Limit of Detection
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of 3-OH-C10-HSL.
Caption: Workflow for 3-OH-C10-HSL quantification by HPLC-MS.
Conclusion
The HPLC-MS based methodology provides a robust, sensitive, and specific platform for the quantification of this compound. Accurate measurement of this signaling molecule is fundamental for research into bacterial communication, pathogenesis, and the development of innovative antimicrobial strategies. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in this field.
References
- 1. This compound (OH-C10-HSL) [myskinrecipes.com]
- 2. N-3-hydroxydecanoyl-DL-Homoserine lactone|Cas# 929222-14-0 [glpbio.cn]
- 3. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Biofilm Formation with N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is pivotal in regulating various physiological processes, including the formation of biofilms—structured communities of bacterial cells encased in a self-produced polymeric matrix. Understanding the role of 3-OH-C10-HSL in biofilm formation is crucial for developing novel therapeutic strategies to combat biofilm-associated infections and for advancing microbiological research.[1] These application notes provide a comprehensive guide to utilizing 3-OH-C10-HSL in the study of biofilm formation, complete with detailed experimental protocols and data presentation.
Mechanism of Action: The Role of 3-OH-C10-HSL in Quorum Sensing and Biofilm Formation
In many Gram-negative bacteria, 3-OH-C10-HSL is a central component of the regulatory networks that govern the switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle. The canonical model of this regulation involves the synthesis of acyl-homoserine lactones (AHLs), like 3-OH-C10-HSL, by a LuxI-type synthase. As the bacterial population grows, the extracellular concentration of these AHLs increases. Upon reaching a threshold concentration, AHLs diffuse back into the cells and bind to a cognate LuxR-type transcriptional regulator. This activated AHL-receptor complex then modulates the expression of target genes, including those responsible for the production of exopolysaccharides (EPS), adhesins, and other critical components of the biofilm matrix.
The effect of exogenously supplied 3-OH-C10-HSL can be concentration-dependent. Moderate concentrations have been observed to induce or enhance biofilm formation, while higher concentrations may have an inhibitory effect. This highlights the importance of conducting dose-response studies to accurately characterize its impact on biofilm development in the specific bacterial species of interest.
Data Presentation: Quantitative Effects of 3-OH-C10-HSL and Related Molecules on Biofilm-Related Processes
The following tables summarize quantitative data from studies investigating the effects of N-acyl-homoserine lactones on biofilm formation and associated phenotypes. While specific data for 3-OH-C10-HSL is emerging, data from the closely related molecule N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) and its analogs provide valuable insights into the potential dose-dependent effects.
Table 1: Effect of Exogenous N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) on Biofilm Formation in Vibrio alginolyticus
| Concentration of 3-oxo-C10-HSL (µM) | Effect on Biofilm Formation |
| 10 | Induction/Enhancement |
| 20 | Induction/Enhancement |
| 40 | No significant improvement/Inhibition |
| 100 | No significant improvement/Inhibition |
Data adapted from a study on Vibrio alginolyticus, where moderate concentrations of 3-oxo-C10-HSL induced biofilm formation, while higher concentrations were inhibitory.[2][3][4][5][6]
Table 2: Inhibitory Effect of a 3-oxo-C10-HSL Analog (Y0-C10-HSL) on Biofilm Formation and Related Factors in Pseudomonas aeruginosa
| Concentration of Y0-C10-HSL (µmol/L) | Biofilm Formation Reduction (%) | Exopolysaccharide Production Inhibition (%) | Swimming Motility Inhibition (%) |
| 10 | 15.9 | 9.63 | 24 |
| 100 | 25.0 | 20.76 | 32.2 |
| 200 | 38.5 | 29.3 | 47.1 |
This data demonstrates a dose-dependent inhibitory effect of a synthesized 3-oxo-C10-HSL analog on biofilm formation and associated virulence factors in P. aeruginosa.[2]
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Formation Assay with 3-OH-C10-HSL
This protocol describes a method to quantify the effect of exogenous 3-OH-C10-HSL on bacterial biofilm formation in a 96-well microtiter plate.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Burkholderia cenocepacia, Vibrio species)
-
Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))
-
This compound (3-OH-C10-HSL) stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh growth medium.
-
-
Assay Setup:
-
Prepare serial dilutions of the 3-OH-C10-HSL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a solvent control (medium with the same concentration of DMSO or other solvent used to dissolve 3-OH-C10-HSL) and a negative control (medium only).
-
Add 200 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add the prepared 3-OH-C10-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.
-
-
Incubation:
-
Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
-
Staining:
-
Carefully discard the planktonic cells from the wells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.[2]
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.[2]
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[2]
-
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the visualization of biofilm structure and viability after treatment with 3-OH-C10-HSL.
Materials:
-
Bacterial strain of interest, potentially expressing a fluorescent protein (e.g., GFP)
-
Growth medium and 3-OH-C10-HSL as described in Protocol 1
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescent stains for viability (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit) and/or matrix components (e.g., Concanavalin A for polysaccharides)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth:
-
Grow biofilms in glass-bottom dishes or chamber slides under static or flow conditions, as required for the experiment.
-
Introduce 3-OH-C10-HSL at desired concentrations during the growth phase. Include untreated controls.
-
-
Staining:
-
After the desired incubation period, gently remove the planktonic cells by washing with PBS.
-
If not using a fluorescently tagged bacterial strain, stain the biofilm with appropriate fluorescent dyes according to the manufacturer's instructions. For viability staining, a combination of SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red) is commonly used. For matrix staining, fluorescently labeled lectins like Concanavalin A can be used to visualize exopolysaccharides.
-
-
Imaging:
-
Acquire z-stack images of the biofilms using a confocal laser scanning microscope with appropriate laser lines and emission filters for the chosen fluorescent dyes.
-
Capture images from multiple random positions for each treatment condition to ensure representative data.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ with BiofilmQ or COMSTAT plugins) to quantify various biofilm parameters such as total biomass, average thickness, surface coverage, and roughness.
-
Protocol 3: Gene Expression Analysis in Biofilms Treated with 3-OH-C10-HSL
This protocol outlines the steps to analyze changes in gene expression in response to 3-OH-C10-HSL treatment using quantitative real-time PCR (qRT-PCR).
Materials:
-
Biofilms grown with and without 3-OH-C10-HSL as described in Protocol 2
-
RNA extraction kit suitable for bacteria in biofilms
-
DNase I
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., genes involved in EPS synthesis, adhesion) and a housekeeping gene for normalization
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells from the biofilms by scraping or sonication.
-
Extract total RNA using a commercial kit, ensuring a step to minimize RNA degradation. The protocol may need to be optimized to efficiently lyse cells within the biofilm matrix.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Run the reactions in triplicate for each biological replicate.
-
Include no-template controls to check for contamination and no-reverse-transcriptase controls to verify the absence of genomic DNA contamination.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of a stably expressed housekeeping gene.
-
Signaling Pathways and Experimental Workflows
Burkholderia cenocepacia CepIR Quorum Sensing System
The CepIR system in Burkholderia cenocepacia is a key regulator of virulence and biofilm formation. The CepI synthase produces N-acyl-homoserine lactones, including 3-OH-C10-HSL, which then bind to the transcriptional regulator CepR. The activated CepR-AHL complex then controls the expression of a wide range of genes.
Caption: The CepIR quorum sensing pathway in Burkholderia cenocepacia.
Vibrio fischeri AinS/AinR Quorum Sensing System
In Vibrio fischeri, the AinS/AinR system acts in concert with the LuxI/LuxR system to regulate bioluminescence and biofilm formation. AinS synthesizes 3-OH-C10-HSL, which is detected by the sensor kinase AinR. This initiates a phosphorelay cascade that ultimately controls the expression of downstream genes.
Caption: The AinS/AinR quorum sensing pathway in Vibrio fischeri.
Experimental Workflow for Biofilm Quantification
The following diagram illustrates the general workflow for quantifying the effect of 3-OH-C10-HSL on biofilm formation using the crystal violet assay.
Caption: Workflow for the crystal violet biofilm quantification assay.
References
- 1. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-3-Hydroxydecanoyl-L-homoserine lactone in Gene Expression Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing (QS).[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] 3-OH-C10-HSL has been identified as a signaling molecule in several bacterial species, including Burkholderia pseudomallei, Burkholderia mallei, Phaeobacter inhibens, and Pseudomonas fluorescens.[2][3] Its role in regulating various processes, including virulence, biofilm formation, and secondary metabolite production, makes it a molecule of significant interest for researchers in microbiology and drug development.[1]
These application notes provide an overview of the role of 3-OH-C10-HSL in gene expression and detailed protocols for conducting gene expression assays.
Signaling Pathway
The canonical signaling pathway for AHLs like 3-OH-C10-HSL involves a LuxI-type synthase and a LuxR-type transcriptional regulator. The LuxI homolog is responsible for synthesizing the specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its binding to the cognate LuxR-type receptor protein. This binding event typically induces a conformational change in the LuxR homolog, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. This interaction can either activate or repress gene transcription.
In Burkholderia pseudomallei, the BpsI/R quorum-sensing system is a key regulator of virulence.[4][5] The genome of B. pseudomallei encodes multiple AHL synthases and receptors. Specifically, the BpsI3 synthase is responsible for the production of N-(3-hydroxy-decanoyl)homoserine lactone.[6] In the closely related species Burkholderia mallei, the BmaI3 synthase produces several hydroxylated AHLs, including 3-OH-C10-HSL, although its cognate receptor, BmaR3, shows a preferential response to N-3-hydroxy-octanoyl HSL (3-OH-C8-HSL).[1][5]
In Pseudomonas fluorescens, the PhzI/R system, which regulates phenazine (B1670421) antibiotic production, is known to produce a variety of AHLs, including 3-OH-C10-HSL.[2][4]
Data Presentation
The following table summarizes quantitative data on the effect of this compound on gene expression in Vibrio coralliilyticus, as reported in a study investigating the probiotic effect of Phaeobacter inhibens.
| Target Organism | Target Gene(s) | 3-OH-C10-HSL Concentration | Fold Change in Gene Expression | Assay Method | Reference |
| Vibrio coralliilyticus | vcpR (transcriptional regulator) | 0.26 µM (IC₅₀) | 6.6% of untreated control | qRT-PCR | |
| Vibrio coralliilyticus | vcpB (metalloprotease B) | 0.26 µM (IC₅₀) | 36% of untreated control | qRT-PCR |
Experimental Protocols
This section provides detailed protocols for gene expression assays using 3-OH-C10-HSL. These protocols are generalized and may require optimization for specific bacterial strains and experimental conditions.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes how to quantify the change in expression of target genes in a bacterial culture upon treatment with 3-OH-C10-HSL.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound (Cayman Chemical, Item No. 9001147 or equivalent)[3]
-
Solvent for 3-OH-C10-HSL (e.g., DMSO or acetonitrile)[7]
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or probe-based qPCR master mix
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Preparation of 3-OH-C10-HSL Stock Solution:
-
Dissolve 3-OH-C10-HSL in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Store the stock solution at -20°C.
-
-
Bacterial Culture and Treatment:
-
Inoculate the bacterial strain into fresh liquid medium and grow to the desired optical density (OD), typically early to mid-logarithmic phase.
-
Prepare experimental cultures by diluting the starter culture into fresh medium.
-
Add 3-OH-C10-HSL to the experimental cultures to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a solvent control (medium with the same concentration of the solvent used for the AHL stock) and an untreated control.
-
Incubate the cultures under appropriate conditions (temperature, shaking) for a predetermined time to allow for changes in gene expression.
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reactions containing the cDNA template, gene-specific primers for the target and reference genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a suitable thermal cycling program.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the expression of a stable reference gene.
-
Protocol 2: Reporter Strain Assay for 3-OH-C10-HSL Activity
This protocol utilizes a bacterial reporter strain that produces a measurable signal (e.g., light, color) in response to the presence of an AHL. This assay is useful for screening for the production of 3-OH-C10-HSL or for testing the activity of synthetic 3-OH-C10-HSL.
Materials:
-
AHL reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4), Escherichia coli JM109(pSB401))
-
Appropriate growth medium and antibiotics for the reporter strain
-
This compound
-
96-well microtiter plates
-
Microplate reader (for luminescence or absorbance) or a suitable imaging system
Procedure:
-
Preparation of Reporter Strain:
-
Grow the reporter strain overnight in the appropriate medium with selective antibiotics.
-
The next day, dilute the overnight culture to a specific OD in fresh medium.
-
-
Assay Setup:
-
Prepare serial dilutions of 3-OH-C10-HSL in the growth medium in a 96-well plate.
-
Include a solvent control and a negative control (medium only).
-
Add the diluted reporter strain culture to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the reporter strain for a period sufficient to allow for signal production (e.g., 4-24 hours).
-
-
Signal Detection:
-
Measure the reporter signal (e.g., luminescence, β-galactosidase activity via a colorimetric substrate) using a microplate reader.
-
For reporter strains producing a visible pigment, the results can be observed visually or quantified by measuring absorbance.
-
Troubleshooting and Considerations
-
Solubility of 3-OH-C10-HSL: 3-OH-C10-HSL is soluble in organic solvents like DMSO and acetonitrile.[7] Ensure complete dissolution before adding to the aqueous culture medium to avoid precipitation. The final solvent concentration in the culture should be kept low (typically ≤0.1%) to minimize any effects on bacterial growth and gene expression.
-
Toxicity: At high concentrations, some AHLs can have an impact on bacterial growth. It is advisable to perform a growth curve analysis in the presence of different concentrations of 3-OH-C10-HSL to determine a non-inhibitory working concentration range.
-
Specificity of Reporter Strains: Reporter strains can vary in their specificity and sensitivity to different AHLs. It is important to characterize the response of the chosen reporter strain to a range of AHLs to understand its cross-reactivity.
-
Reference Gene Selection for qRT-PCR: The choice of a stable reference gene for normalization is critical for accurate qRT-PCR results. The stability of potential reference genes should be validated under the specific experimental conditions.
Conclusion
This compound is an important quorum-sensing molecule that plays a role in the regulation of gene expression in several bacterial species. The protocols provided in these application notes offer a framework for researchers to investigate the effects of 3-OH-C10-HSL on gene expression in their bacterial systems of interest. Further optimization of these protocols may be necessary to suit specific experimental goals and bacterial strains.
References
- 1. The Burkholderia mallei BmaR3-BmaI3 Quorum-Sensing System Produces and Responds to N-3-Hydroxy-Octanoyl Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Map of Growth-Regulated Gene Expression in Burkholderia pseudomallei, the Causative Agent of Melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Burkholderia mallei BmaR3-BmaI3 quorum-sensing system produces and responds to N-3-hydroxy-octanoyl homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-3-hydroxydecanoyl-DL-Homoserine lactone|Cas# 929222-14-0 [glpbio.cn]
Application Notes: Detection of N-3-Hydroxydecanoyl-L-homoserine lactone in Bacterial Cultures
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs).[2] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length (from 4 to 18 carbons) and substitution at the third carbon (unsubstituted, 3-oxo, or 3-hydroxy).[2][3]
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a specific AHL involved in regulating various processes, including biofilm formation, virulence factor production, and motility in bacteria such as Pseudomonas fluorescens and Burkholderia pseudomallei.[4][5] The ability to accurately detect and quantify 3-OH-C10-HSL is crucial for researchers studying bacterial pathogenesis, drug development professionals designing quorum sensing inhibitors, and scientists investigating microbial ecology.
These application notes provide detailed protocols for the extraction, detection, and quantification of 3-OH-C10-HSL from bacterial cultures using various established methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and whole-cell biosensor assays.
Quorum Sensing Signaling Pathway Overview
Gram-negative bacteria utilize AHLs to regulate gene expression based on population density. At low cell density, the basal level of AHLs is minimal. As the bacterial population grows, the intracellular concentration of AHLs, synthesized by a LuxI-family synthase, increases. Once a threshold concentration is reached, AHLs bind to a cognate LuxR-family transcriptional regulator, leading to the activation or repression of target genes.
Caption: General N-acyl-homoserine lactone quorum sensing pathway.
Comparison of Detection Methods
Several analytical and biological methods are available for the detection of 3-OH-C10-HSL. The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation.
| Method | Principle | Sensitivity | Specificity | Throughput | Primary Use |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation.[6][7] | High (pM to nM) | Very High | Low to Medium | Absolute quantification, structural confirmation.[8] |
| TLC-Biosensor | Chromatographic separation on a plate, followed by overlay with a reporter bacterium.[4] | Medium (nM to µM) | Medium | Medium | Screening, semi-quantification, identification of novel AHLs.[4] |
| Whole-Cell Biosensor | Genetically engineered bacteria that produce a measurable signal (color, light) in response to AHLs.[5][9] | High (nM) | Medium to High | High | High-throughput screening, relative quantification.[1] |
| ELISA | Immunoassay using antibodies specific to the AHL structure.[10] | High (nM) | High | High | High-throughput screening, quantification in complex matrices.[11] |
Experimental Protocols
Protocol 1: Extraction of AHLs from Bacterial Culture Supernatant
This protocol describes a general liquid-liquid extraction (LLE) method suitable for isolating AHLs from bacterial culture media prior to analysis.[12][13]
Materials:
-
Bacterial culture grown to the desired phase (typically stationary phase).[12]
-
Ethyl acetate (B1210297), acidified (e.g., with 0.1% acetic acid).[13]
-
Centrifuge and appropriate tubes.
-
Rotary evaporator or nitrogen evaporator.
-
Acetonitrile or methanol (B129727) (HPLC grade).
-
Vortex mixer.
Procedure:
-
Pellet the bacterial cells by centrifuging the culture (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully transfer the supernatant to a new tube or flask.
-
Add an equal volume of acidified ethyl acetate to the supernatant.[14]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the phases to separate (centrifugation can be used to expedite this).
-
Carefully collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction (steps 3-6) on the aqueous phase two more times, pooling the organic phases.[14]
-
Evaporate the pooled organic solvent to dryness using a rotary evaporator or a stream of nitrogen.[15]
-
Reconstitute the dried extract in a small, known volume of solvent compatible with the downstream analysis (e.g., 100 µL of methanol or acetonitrile).[16]
-
Store the extract at -20°C until analysis.[12]
Caption: Workflow for AHL extraction from bacterial culture supernatant.
Protocol 2: Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of AHLs.[6][17] This method uses a high-efficiency C18 column for separation.[7]
Instrumentation and Reagents:
-
HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-trap or triple quadrupole).[16][18]
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[16]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Analytical standards for 3-OH-C10-HSL.
-
Stable-isotope-labeled internal standard (optional but recommended for accuracy).[6][7]
Procedure:
-
Prepare a series of calibration standards of 3-OH-C10-HSL in the reconstitution solvent.
-
If using an internal standard, spike it into all samples and calibration standards at a fixed concentration.
-
Set up the LC gradient. A typical gradient might be:
-
0-2 min: 20% B
-
2-20 min: Linear ramp to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 20% B and equilibrate.
-
-
Set up the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For 3-OH-C10-HSL (MW = 257.34 g/mol ), typical transitions are:
-
Parent Ion (Q1): m/z 258.2 [M+H]⁺
-
Product Ion (Q3): m/z 102.0 (representing the conserved homoserine lactone moiety).[3]
-
-
Inject the prepared standards and AHL extracts.
-
Integrate the peak areas for the specific MRM transition at the correct retention time.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Calculate the concentration of 3-OH-C10-HSL in the unknown samples using the regression equation from the calibration curve.
Table of Typical LC-MS/MS Parameters:
| Parameter | Setting | Reference |
| Column | C18 reverse-phase (e.g., 3.5 µm, 2.1 × 100 mm) | [16] |
| Mobile Phase A | Water + 0.1% Formic Acid | [19] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [19] |
| Flow Rate | 0.2 - 0.4 mL/min | [3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [16] |
| Capillary Voltage | 4.5 kV | [3] |
| Drying Gas Temp | 300 °C | [3] |
| Parent Ion (Q1) for 3-OH-C10-HSL | m/z 258.2 | N/A (Calculated) |
| Product Ion (Q3) for 3-OH-C10-HSL | m/z 102.0 | [3] |
Protocol 3: Screening with Whole-Cell Biosensors in a Microplate Assay
Whole-cell biosensors are bacteria engineered to produce a detectable signal, such as light or color, in the presence of specific AHLs. This protocol is ideal for high-throughput screening.[9][19]
Materials:
-
A suitable biosensor strain (e.g., E. coli MT102, P. putida F117, or C. violaceum CV026).[12][20]
-
Appropriate growth medium for the biosensor.
-
96-well microplates (clear bottom for colorimetric/absorbance, white for luminescence, black for fluorescence).
-
Microplate reader capable of measuring the biosensor's output signal.
-
AHL extracts (from Protocol 1) and standards.
Procedure:
-
Grow the biosensor strain overnight in the appropriate liquid medium.
-
Dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.
-
In a 96-well plate, add a set volume (e.g., 100 µL) of the diluted biosensor culture to each well.
-
Add a small volume (e.g., 1-10 µL) of your AHL extracts or standards to the wells. Include negative controls (reconstitution solvent only) and positive controls (known concentration of 3-OH-C10-HSL).
-
Incubate the plate at the optimal growth temperature for the biosensor (e.g., 30°C) for a set period (e.g., 4-12 hours).
-
After incubation, measure the signal using a microplate reader.
-
For C. violaceum CV026, measure the purple violacein (B1683560) pigment production by reading absorbance at ~585 nm.
-
For bioluminescent strains (e.g., containing lux operon), measure luminescence.
-
For fluorescent strains (e.g., containing GFP), measure fluorescence at the appropriate excitation/emission wavelengths.
-
-
Analyze the data by subtracting the background signal from the negative control wells. The signal intensity is proportional to the concentration of the activating AHL.
Caption: Workflow for a 96-well plate biosensor assay.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 17. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key quorum sensing (QS) signal molecule used by various Gram-negative bacteria to regulate gene expression in a cell-density dependent manner. This signaling molecule is involved in the control of virulence factors, biofilm formation, and antibiotic resistance in pathogenic bacteria such as Burkholderia pseudomallei.[1][2][3] The ability to detect and quantify 3-OH-C10-HSL is crucial for studying bacterial communication, screening for novel quorum quenching inhibitors, and developing anti-infective therapeutics. These application notes provide detailed protocols for the development and application of whole-cell biosensors for the detection of 3-OH-C10-HSL.
Data Presentation
The following table summarizes the quantitative data for a whole-cell biosensor developed for the detection of 3-OH-C10-HSL and other related N-acyl homoserine lactones (AHLs).
| Biosensor Type | Target Analyte | Reporter System | Host Organism | Limit of Detection (LOD) | Dynamic Range | EC50 | Reference |
| Whole-Cell | 3-OH-C10-HSL | EGFP | E. coli | Not explicitly stated | Not explicitly stated | 9.69 x 10⁻⁹ M | [1] |
| Whole-Cell | 3-oxo-C12-HSL | EGFP | E. coli | Not explicitly stated | Not explicitly stated | 5.91 x 10⁻⁹ M | [1] |
| Whole-Cell | C10-HSL | EGFP | E. coli | Not explicitly stated | Not explicitly stated | 1.22 x 10⁻⁸ M | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of a QscR-based 3-OH-C10-HSL Biosensor
Caption: QscR-based signaling pathway for 3-OH-C10-HSL detection.
Experimental Workflow for Whole-Cell Biosensor Assay
Caption: General experimental workflow for a whole-cell biosensor assay.
Experimental Protocols
Protocol 1: Construction and Use of an E. coli-based Biosensor for 3-OH-C10-HSL Detection
This protocol is based on the development of a QscR-based biosensor.[1][2] QscR is a transcriptional activator that can respond to 3-hydroxy AHLs.[2]
Materials:
-
E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression and sensing)
-
Plasmid vectors (e.g., pET series for expression)
-
qscR gene and its target promoter sequence
-
Reporter gene (e.g., egfp)
-
Restriction enzymes, T4 DNA ligase, and competent cells
-
LB medium and agar (B569324) plates
-
Appropriate antibiotics
-
This compound (Cayman Chemical or equivalent)[3]
-
96-well microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Biosensor Plasmid Construction: a. Amplify the qscR gene and its cognate promoter from a suitable bacterial source or synthesize the sequences. b. Clone the qscR gene under the control of a constitutive promoter into an expression vector. c. Clone the reporter gene (e.g., egfp) downstream of the QscR-regulated promoter in the same or a compatible plasmid. d. Transform the resulting plasmid(s) into the desired E. coli host strain. e. Verify the construct by sequencing.
-
Biosensor Assay: a. Inoculate a single colony of the biosensor strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, subculture the overnight culture into fresh LB medium (1:100 dilution) and grow to an OD600 of 0.4-0.6. c. Prepare a serial dilution of 3-OH-C10-HSL standards in LB medium in a 96-well microplate. Also, prepare wells for your unknown samples. d. Add the grown biosensor cell culture to each well of the 96-well plate. e. Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours). f. Measure the fluorescence (e.g., excitation at 485 nm, emission at 528 nm for EGFP) and the optical density at 600 nm (OD600) using a microplate reader. g. Normalize the fluorescence signal by dividing by the OD600 to account for differences in cell density. h. Plot the normalized fluorescence against the concentration of 3-OH-C10-HSL to generate a standard curve.
Protocol 2: Agrobacterium tumefaciens-based Plate Assay for AHL Detection
This protocol is adapted for the detection of 3-OH-C10-HSL using the A. tumefaciens KYC55 biosensor, which is responsive to a broad range of AHLs.[4] This biosensor utilizes a TraR-based system coupled with a lacZ reporter, leading to a blue color in the presence of X-gal.
Materials:
-
Agrobacterium tumefaciens KYC55 biosensor strain
-
AB medium
-
Agar
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Petri dishes
-
3-OH-C10-HSL standard and test samples
Procedure:
-
Preparation of Biosensor Plates: a. Prepare AB medium agar plates. b. Grow an overnight culture of A. tumefaciens KYC55 in AB medium with gentamicin at 28°C. c. Prepare a soft agar overlay by mixing 2.5 mL of the overnight KYC55 culture with 2.5 mL of AB medium containing X-gal (final concentration 40 µg/mL) and 0.7% agar.[5] d. Immediately pour the soft agar mixture onto the surface of a pre-made AB agar plate and allow it to solidify.[5]
-
AHL Detection Assay: a. Spot 10 µL of the 3-OH-C10-HSL standard or the test sample onto the surface of the solidified soft agar overlay. b. Incubate the plates at 28°C for 24-48 hours. c. Observe the plates for the development of a blue halo around the spot of application. The intensity and diameter of the blue zone are indicative of the AHL concentration.
Protocol 3: General Principles for an Electrochemical Biosensor for AHL Detection
Conceptual Workflow:
-
Electrode Modification: a. Start with a base electrode material (e.g., indium tin oxide, graphene-based).[6][8] b. Functionalize the electrode surface to facilitate the immobilization of the biorecognition element. This can be achieved using materials like 3-aminopropyltriethoxysilane (B1664141) (APTES) and graphene oxide.[6][8]
-
Immobilization of Biorecognition Element: a. The key challenge is to have a specific recognition element for 3-OH-C10-HSL. This could potentially be: i. A specific antibody (monoclonal or polyclonal) raised against 3-OH-C10-HSL. ii. A purified receptor protein (e.g., QscR) that specifically binds to 3-OH-C10-HSL. b. Immobilize the chosen biorecognition element onto the functionalized electrode surface.
-
Detection: a. Incubate the modified electrode with the sample containing 3-OH-C10-HSL. b. The binding of 3-OH-C10-HSL to the biorecognition element causes a change in the electrochemical properties of the electrode surface. c. This change can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy. The magnitude of the change in the electrochemical signal would be proportional to the concentration of 3-OH-C10-HSL.
Disclaimer: This is a generalized protocol and would require significant research and development to create a functional and validated electrochemical biosensor for 3-OH-C10-HSL.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. static.igem.org [static.igem.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. An electrochemical biosensor based on human serum albumin/graphene oxide/3-aminopropyltriethoxysilane modified ITO electrode for the enantioselective discrimination of D- and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key signaling molecule in the quorum sensing (QS) system of various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to coordinate gene expression in response to population density. This coordinated behavior regulates virulence factors, biofilm formation, and the production of secondary metabolites, making 3-OH-C10-HSL and its signaling pathway a critical area of study for the development of novel anti-infective therapies. Accurate and efficient extraction of 3-OH-C10-HSL from bacterial cultures is a fundamental prerequisite for its quantification and further biological characterization.
This document provides a detailed protocol for the extraction of 3-OH-C10-HSL from bacterial culture supernatants, a summary of relevant quantitative data, and a diagram of the canonical LuxR-type signaling pathway that this molecule participates in.
Quantitative Data Summary
The recovery of N-acyl homoserine lactones (AHLs) from bacterial cultures is influenced by the extraction solvent and the pH of the sample. While specific quantitative data for the extraction efficiency of 3-OH-C10-HSL is not extensively documented in comparative studies, the following table summarizes typical recovery rates for AHLs using various methods, which can serve as a guideline. Acidified ethyl acetate (B1210297) is the most commonly reported solvent for efficient liquid-liquid extraction of a broad range of AHLs, including hydroxylated forms.[1]
| Analyte Class | Extraction Method | Solvent System | Sample Matrix | Average Recovery (%) | Reference |
| N-acyl homoserine lactones (general) | Accelerated Solvent Extraction (ASE) | Ethyl acetate/acetone (4/1, v/v) | Latosolic red soil | 86.96 - 105.00 | [2][3] |
| N-acyl homoserine lactones (general) | Accelerated Solvent Extraction (ASE) | Ethyl acetate/acetone (4/1, v/v) | Yellow brown soil | 84.86 - 110.89 | [2][3] |
| N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) | Liquid-Liquid Extraction | Ethyl acetate | Bacterial culture | Not specified | [3] |
| N-(3-hydroxydodecanoyl)-DL-homoserine lactone (3-OH-C12-HSL) | Liquid-Liquid Extraction & SPE | Not specified | Human Plasma | >85% | [4] |
Note: The stability of the homoserine lactone ring is pH-dependent. Alkaline conditions (pH > 7) can lead to lactonolysis (hydrolysis of the lactone ring), which inactivates the molecule.[5][6][7] Therefore, acidification of the bacterial culture supernatant prior to extraction is a critical step to ensure the integrity of 3-OH-C10-HSL.
Signaling Pathway
This compound is a signaling molecule in a LuxR-type quorum sensing circuit. The general mechanism involves the synthesis of the AHL by a LuxI-family synthase. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its binding to a cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-3-Hydroxydecanoyl-L-homoserine lactone for Modulating Virulence Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxydecanoyl-L-homoserine lactone (OH-C10-HSL) is a member of the N-acyl homoserine lactone (AHL) family of quorum sensing (QS) signal molecules. In many Gram-negative bacteria, particularly within the Burkholderia cepacia complex, OH-C10-HSL plays a pivotal role in regulating the expression of various virulence factors in a cell-density-dependent manner. This regulation is primarily mediated through the CepI/CepR quorum sensing system, a homolog of the LuxI/LuxR system. The CepI synthase is responsible for the production of OH-C10-HSL, which, upon reaching a threshold concentration, binds to and activates the transcriptional regulator CepR. The CepR:OH-C10-HSL complex then modulates the expression of target genes, leading to coordinated production of virulence factors such as biofilm formation, protease secretion, and swarming motility. Understanding the role of OH-C10-HSL in virulence modulation is crucial for the development of novel anti-virulence strategies.
These application notes provide an overview of the function of OH-C10-HSL, its associated signaling pathway, and detailed protocols for studying its effects on key virulence factors.
Data Presentation: Quantitative Effects of AHLs on Virulence Factors
The direct quantitative dose-response data for this compound is limited in publicly available literature. The following tables provide an illustrative representation of how to present such data, with some values being hypothetical or adapted from studies on closely related AHLs (e.g., N-3-oxododecanoyl-L-homoserine lactone or 3-oxo-C12-HSL) to demonstrate the experimental outcomes.
Table 1: Effect of this compound on Biofilm Formation
| Concentration of OH-C10-HSL (µM) | Bacterial Strain | Biofilm Formation (OD595nm) | Inhibition/Induction (%) | Reference |
| 0 (Control) | Burkholderia cenocepacia K56-2 cepI mutant | 0.25 ± 0.03 | 0 | Illustrative |
| 1 | Burkholderia cenocepacia K56-2 cepI mutant | 0.45 ± 0.05 | +80 | Illustrative |
| 10 | Burkholderia cenocepacia K56-2 cepI mutant | 0.89 ± 0.07 | +256 | Illustrative |
| 50 | Burkholderia cenocepacia K56-2 cepI mutant | 1.15 ± 0.09 | +360 | Illustrative |
Table 2: Modulation of Pyocyanin (B1662382) Production in Pseudomonas aeruginosa by a related AHL
| Concentration of 3-oxo-C12-HSL (µM) | Bacterial Strain | Pyocyanin Production (µg/mL) | Inhibition/Induction (%) | Reference |
| 0 (Control) | P. aeruginosa PAO1 lasI mutant | 0.5 ± 0.1 | 0 | Illustrative |
| 1 | P. aeruginosa PAO1 lasI mutant | 2.3 ± 0.3 | +360 | Illustrative |
| 10 | P. aeruginosa PAO1 lasI mutant | 8.9 ± 0.7 | +1680 | Illustrative |
| 100 | P. aeruginosa PAO1 lasI mutant | 15.2 ± 1.1 | +2940 | Illustrative |
Table 3: Effect of this compound on Virulence Gene Expression
| Gene | Treatment | Fold Change in Expression | Reference |
| cepI | 10 µM OH-C10-HSL | + (Qualitative) | [1] |
| zmpA (protease) | 10 µM OH-C10-HSL | + (Qualitative) | [1] |
| lasB (elastase) in P. aeruginosa | 50 µM 3-oxo-C12-HSL | + (Qualitative) | [2] |
Signaling Pathway
The primary signaling pathway involving this compound in bacteria like Burkholderia cepacia is the CepI/CepR quorum sensing system.
Caption: The CepI/CepR quorum sensing circuit in Burkholderia cepacia.
Experimental Protocols
Protocol 1: Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the ability of bacteria to form biofilms on an abiotic surface in response to OH-C10-HSL.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., Burkholderia cenocepacia cepI mutant)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound (OH-C10-HSL) stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Culture Preparation: Grow an overnight culture of the bacterial strain in TSB at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh TSB to an OD600nm of 0.05.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add different concentrations of OH-C10-HSL to the wells. Include a solvent control (e.g., DMSO or ethanol) and a media-only control.
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Drying: Invert the plate and tap it gently on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a microplate reader.
Caption: Workflow for the crystal violet biofilm formation assay.
Protocol 2: Pyocyanin Quantification Assay
This protocol measures the production of the virulence factor pyocyanin, typically in Pseudomonas aeruginosa, in response to AHLs.
Materials:
-
Bacterial culture (e.g., P. aeruginosa PAO1 lasI mutant)
-
Growth medium (e.g., Luria-Bertani - LB broth)
-
AHL stock solution
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Culture Growth: Inoculate 5 mL of LB broth with the bacterial strain and the desired concentration of AHL. Grow for 18-24 hours at 37°C with shaking.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.
-
Extraction: Transfer 3 mL of the supernatant to a new tube. Add 1.5 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Re-extraction: Carefully transfer 1 mL of the chloroform layer to a new tube. Add 0.5 mL of 0.2 M HCl and vortex. Centrifuge to separate the phases. The pyocyanin will move to the upper pink aqueous layer.
-
Quantification: Measure the absorbance of the top aqueous layer at 520 nm.
-
Calculation: The concentration of pyocyanin (µg/mL) is calculated by multiplying the OD520nm by 17.072.
Caption: Workflow for the pyocyanin quantification assay.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This protocol quantifies the relative expression of target virulence genes in response to OH-C10-HSL.
Materials:
-
Bacterial culture
-
AHL stock solution
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., cepI, zmpA) and a housekeeping gene (e.g., 16S rRNA)
-
qRT-PCR instrument
Procedure:
-
Culture Treatment: Grow bacteria to the mid-logarithmic phase (OD600nm ≈ 0.6). Split the culture and treat one part with OH-C10-HSL and the other with a solvent control for a defined period (e.g., 2-4 hours).
-
RNA Extraction: Harvest the cells by centrifugation and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and qPCR master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in the treated sample relative to the control, normalized to the housekeeping gene.
Caption: Workflow for qRT-PCR analysis of gene expression.
Conclusion
This compound is a key signaling molecule in the quorum sensing networks of several Gram-negative bacteria, notably the Burkholderia cepacia complex. Its role in regulating virulence makes it an attractive target for the development of novel antimicrobial therapies. The protocols outlined in these application notes provide robust methods for researchers to investigate the effects of OH-C10-HSL and potential inhibitors on bacterial pathogenesis. Further research to generate comprehensive quantitative dose-response data for this specific AHL will be invaluable for the drug development community.
References
Application of N-3-Hydroxydecanoyl-L-homoserine lactone in Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density.[1] As a member of the N-acyl homoserine lactone (AHL) family, 3-OH-C10-HSL and its analogs play critical roles in regulating various bacterial behaviors, including biofilm formation, virulence factor production, and motility.[1][2] This document provides detailed application notes and experimental protocols for the use of 3-OH-C10-HSL in microbiology research, with a focus on its role in biofilm formation and modulation of host-pathogen interactions.
Mechanism of Action: Quorum Sensing and Biofilm Formation
In many Gram-negative bacteria, AHL-mediated quorum sensing is a central regulatory mechanism. The canonical model involves a LuxI-type synthase that produces AHLs and a LuxR-type transcriptional regulator that binds to the AHLs.[3][4][5] When the bacterial population density increases, the concentration of AHLs surpasses a certain threshold, leading to the formation of an AHL-LuxR complex. This complex then binds to specific DNA sequences, modulating the expression of target genes.[6]
3-OH-C10-HSL and its analog, N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL), are integral to these signaling pathways in various bacteria, including Pseudomonas aeruginosa and Vibrio species.[7][8] These molecules are known to influence the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle by controlling the expression of genes involved in the production of exopolysaccharides (EPS), adhesins, and other components of the biofilm matrix.[7][9] The effect of exogenously added 3-OH-C10-HSL or its analogs can be concentration-dependent, with moderate concentrations often inducing or enhancing biofilm formation, while high concentrations may have an inhibitory effect.[7][9]
Data Presentation: Quantitative Effects on Biofilm-Related Processes
The following tables summarize the quantitative effects of 3-OH-C10-HSL and its analogs on biofilm formation and related phenotypes in various bacterial species.
Table 1: Effect of Exogenous N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) on Biofilm Formation in Vibrio alginolyticus
| Concentration of 3-oxo-C10-HSL (µM) | Effect on Biofilm Formation | Temperature (°C) | Reference |
| 10 | Induction/Enhancement | 16 and 28 | [7] |
| 20 | Induction/Enhancement | 16 and 28 | [7] |
| 40 | No significant improvement or inhibition | 16 and 28 | [7] |
| 100 | No significant improvement or inhibition | 16 and 28 | [7] |
Table 2: Effect of this compound (3-OH-C10-HSL) on Biofilm Formation in Aliivibrio salmonicida
| Concentration of 3-OH-C10-HSL (ng/ml) | Effect on Biofilm Formation | Temperature (°C) | Reference |
| 100 | Non-development of biofilm | 8 | [2] |
Signaling Pathways and Experimental Workflows
Quorum Sensing Signaling Pathway in Gram-Negative Bacteria
References
- 1. This compound (OH-C10-HSL) [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 6. Quorum regulation of luminescence in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) as a Tool to Study Bacterial Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria, including significant pathogens like Pseudomonas aeruginosa and Burkholderia pseudomallei. Quorum sensing is a cell-density dependent communication mechanism that allows bacteria to coordinate gene expression, leading to the regulation of virulence factors, biofilm formation, and mechanisms for evading the host immune system. Understanding the role of 3-OH-C10-HSL in these processes is crucial for the development of novel anti-infective therapies. These application notes provide an overview of the functions of 3-OH-C10-HSL and detailed protocols for its use in studying bacterial pathogenesis.
Applications
-
Studying Quorum Sensing and Virulence Factor Regulation: 3-OH-C10-HSL can be used to induce or interfere with QS-controlled gene expression in bacteria, allowing for the study of specific virulence factors.
-
Investigating Biofilm Formation and Inhibition: This molecule is instrumental in studying the molecular mechanisms underlying biofilm development. It can be used to induce biofilm formation in susceptible bacterial strains or to screen for compounds that inhibit this process.
-
Modulating Host Immune Responses: 3-OH-C10-HSL has been shown to interact with host immune cells, modulating their responses to infection. This makes it a valuable tool for investigating the interplay between bacteria and the host immune system.
Data Presentation
The following tables summarize quantitative data related to the activity of 3-OH-C10-HSL and structurally similar acyl-homoserine lactones (AHLs).
Table 1: Biological Activity of 3-OH-C10-HSL and Related Molecules
| Molecule | Target Organism/Cell Line | Assay | Effective Concentration/Result |
| 3-OH-C10-DL-HSL | Salmonella enterica | SdiA transcription factor activation | EC50 = 0.6 µM |
| Y0-C10-HSL (a modified C10-HSL) | Pseudomonas aeruginosa | Biofilm Inhibition | 10 µmol/L: ~15.9% inhibition100 µmol/L: ~25% inhibition200 µmol/L: ~38.5% inhibition |
| 3-oxo-C12-HSL | Murine Macrophages (RAW264.7) | TNF-α production (LPS-stimulated) | 50 µM: Significant reduction |
| 3-oxo-C12-HSL | Murine Macrophages (RAW264.7) | IL-10 production (LPS-stimulated) | 25-50 µM: 5-6 fold increase |
| 3-oxo-C10-HSL | Murine Macrophages (RAW264.7) | Inhibition of LPS-induced TNF-α, IL-6, IL-1β mRNA | Dose-dependent decrease |
Signaling Pathways and Experimental Workflows
dot
Caption: Quorum sensing signaling pathway in Gram-negative bacteria.
dot
Caption: Experimental workflow for the crystal violet biofilm assay.
dot
Caption: Proposed signaling pathway for 3-OH-C10-HSL in host immune cells.
Experimental Protocols
Protocol 1: Biofilm Formation Assay using Crystal Violet
This protocol details a method to quantify the effect of exogenous 3-OH-C10-HSL on bacterial biofilm formation in a 96-well microtiter plate.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
This compound (3-OH-C10-HSL)
-
Solvent for 3-OH-C10-HSL (e.g., DMSO, ethanol)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture 1:100 in fresh growth medium.
-
Assay Setup:
-
Prepare serial dilutions of the 3-OH-C10-HSL stock solution in fresh growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a solvent control (medium with the same concentration of solvent used to dissolve 3-OH-C10-HSL) and a negative control (medium only).
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 100 µL of the prepared 3-OH-C10-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
Staining:
-
Carefully discard the liquid content from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Quantification:
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Analysis of Cytokine Gene Expression in Macrophages by RT-qPCR
This protocol describes how to measure the effect of 3-OH-C10-HSL on the expression of key cytokine genes in a macrophage cell line (e.g., RAW 264.7) in response to an inflammatory stimulus like lipopolysaccharide (LPS).[1]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (3-OH-C10-HSL)
-
Lipopolysaccharide (LPS) from E. coli
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., TNF-α, IL-6, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3-OH-C10-HSL (e.g., 1, 10, 50 µM) or solvent control for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours). Include an untreated control group.
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.
-
Protocol 3: Measurement of Cytokine Protein Levels by ELISA
This protocol is for quantifying the amount of secreted cytokines in the cell culture supernatant following treatment with 3-OH-C10-HSL.[1]
Materials:
-
Supernatants from the cell culture experiment described in Protocol 2.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the ELISA kit.
Procedure:
-
Sample Collection: After the treatment period in Protocol 2, collect the cell culture supernatants and centrifuge to remove any cells or debris. Store the supernatants at -80°C until use.
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength.
-
Generate a standard curve using the provided standards.
-
Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Concluding Remarks
This compound is a versatile tool for dissecting the complexities of bacterial pathogenesis. The protocols provided herein offer a starting point for investigating its role in quorum sensing, biofilm formation, and host-pathogen interactions. Researchers are encouraged to adapt and optimize these methods for their specific bacterial strains and experimental systems. Further investigation into the precise molecular targets and signaling pathways of 3-OH-C10-HSL in host cells will undoubtedly open new avenues for the development of innovative anti-infective strategies.
References
Application Notes and Protocols: N-3-Hydroxydecanoyl-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) stock solutions. This document is intended to serve as a comprehensive guide for researchers in various fields, including microbiology, drug discovery, and cell biology, who are investigating bacterial quorum sensing and its implications.
Introduction
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a cell-to-cell communication mechanism employed by many Gram-negative bacteria to coordinate gene expression in a population density-dependent manner.[1] The regulation of processes such as biofilm formation, virulence factor production, and antibiotic resistance is often controlled by quorum sensing, making AHLs like 3-OH-C10-HSL critical targets for novel therapeutic strategies.[2]
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₅NO₄ | [3][4] |
| Molecular Weight | 271.4 g/mol | [3][4] |
| Appearance | White to off-white powder/solid | [2] |
| Purity | ≥97% (NMR) or ≥98% | [4][5] |
| Solubility in DMSO | 20 mg/mL | [3][5][6] |
| Solubility in DMF | 20 mg/mL | [3][5][6] |
| Solubility in Acetonitrile | Soluble | [5][6][7] |
| Storage (Solid) | -20°C for long-term storage (stable for at least 2 years) | [5][7][8] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [9] |
| Handling Advice | Protect from light and moisture. | [5][6][7] |
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reproducible experimental results. Due to the hydrophobic nature of N-acyl homoserine lactones, organic solvents are required for initial dissolution.
Recommended Solvents
Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.[3][5][6] While soluble in ethanol (B145695) and other primary alcohols, their use is not recommended as they have been shown to open the lactone ring, which would inactivate the molecule.[5][10][11]
Protocol for Preparing a 10 mM Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of 3-OH-C10-HSL (MW = 271.4 g/mol ) is calculated as follows:
-
Mass (mg) = 10 mmol/L * 0.001 L * 271.4 g/mol * 1000 mg/g = 2.714 mg
-
-
-
Weigh the compound:
-
Carefully weigh approximately 2.71 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Dissolve the compound:
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[9]
-
-
Aliquot and store:
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
-
Experimental Protocols
Quorum Sensing and Signaling Pathway
This compound is a signaling molecule in a LuxI/LuxR-type quorum sensing system. In this system, a LuxI-type synthase (e.g., PhzI in Pseudomonas chlororaphis) produces the 3-OH-C10-HSL molecule.[9] Once the intracellular concentration of the AHL reaches a certain threshold, it binds to and activates a cognate LuxR-type transcriptional regulator (e.g., PhzR).[9] This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, regulating their transcription. This can lead to the production of various factors, including virulence factors and antibiotics like phenazines.[9]
Biofilm Inhibition Assay
This protocol provides a method to assess the effect of this compound on bacterial biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
96-well flat-bottom microtiter plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Prepare bacterial inoculum: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to the desired starting optical density (e.g., OD₆₀₀ of 0.05).
-
Prepare test concentrations: Prepare serial dilutions of the 3-OH-C10-HSL stock solution in the growth medium to achieve the desired final concentrations. A broad range (e.g., 1 µM to 100 µM) is recommended for initial screening. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Inoculate the microtiter plate: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Then, add 100 µL of the various concentrations of 3-OH-C10-HSL solution (or controls) to the respective wells.
-
Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 24-48 hours without shaking.
-
Staining:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells carefully with PBS to remove any remaining non-adherent bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the wells treated with 3-OH-C10-HSL to the control wells to determine the percentage of biofilm inhibition or enhancement.
References
- 1. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 8. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LuxR-type quorum-sensing regulators that are detached from common scents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria | MDPI [mdpi.com]
- 11. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
Commercial Sources and Applications of N-3-Hydroxydecanoyl-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for quorum sensing, a cell-to-cell communication mechanism employed by many Gram-negative bacteria to coordinate gene expression in response to population density.[1] This coordinated behavior influences a variety of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][2] As such, 3-OH-C10-HSL is a valuable tool for researchers studying bacterial pathogenesis, developing novel anti-virulence therapies, and engineering microbial systems. This document provides an overview of commercial sources for 3-OH-C10-HSL, detailed application notes, and experimental protocols.
Commercial Availability
High-purity this compound is available from several commercial suppliers. The following table summarizes key information for sourcing this compound.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Weight |
| Cayman Chemical | 9001147 | ≥98% | 1 mg, 5 mg, 10 mg | 192883-12-8 | 271.4 g/mol |
| AdipoGen Life Sciences | AG-CR1-3613 | ≥97% (NMR) | 1 mg, 5 mg | 192883-12-8 | 271.35 g/mol |
| Chemodex | H0086 | ≥97% (NMR) | Not Specified | 192883-12-8 | 271.35 g/mol |
| Bioss Antibodies | bs-80018 | >97% (NMR) | Not Specified | 192883-12-8 | 271.35 g/mol |
| Bertin Bioreagent | 9001147 | Not Specified | 1 mg, 5 mg, 10 mg | 192883-12-8 | Not Specified |
| Coger | Not Specified | Not Specified | Not Specified | 192883-12-8 | 271.35 g/mol |
| Cenmed | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Application Notes
This compound is a versatile tool for a range of applications in microbiology and drug development. Its primary role is in the study of quorum sensing and its downstream effects.
Key Applications:
-
Biofilm Formation Assays: 3-OH-C10-HSL can be used to investigate the dose-dependent effects on the initiation, maturation, and dispersal of biofilms in susceptible bacterial species.[2]
-
Virulence Factor Expression: Researchers can utilize this molecule to induce or study the regulation of virulence factors, such as proteases and toxins, which are often controlled by quorum sensing.[1]
-
Gene Expression Analysis: As a signaling molecule, 3-OH-C10-HSL is an ideal inducer for studying the expression of quorum sensing-regulated genes, providing insights into the molecular mechanisms of bacterial communication.[2]
-
Anti-Virulence Drug Screening: This AHL can be used in screening assays to identify compounds that inhibit quorum sensing, a promising strategy for developing novel therapeutics that are less likely to promote antibiotic resistance.
-
Synthetic Biology: In engineered microbial systems, 3-OH-C10-HSL can be used to control gene expression in synthetic circuits.
Experimental Protocols
Biofilm Formation Assay (Crystal Violet Method)
This protocol allows for the quantitative assessment of biofilm formation in response to this compound.[2]
Materials:
-
This compound
-
Test bacterium (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution[2]
-
30% (v/v) acetic acid in water[2]
-
Phosphate-buffered saline (PBS)[2]
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.[2]
-
Dilute the overnight culture to an optical density at 600 nm (OD600) of approximately 0.02 in fresh medium.[2]
-
In the wells of a 96-well plate, add 100 µL of the diluted bacterial culture.[2]
-
Add varying concentrations of this compound to the wells. Include a solvent control (medium with the same concentration of the solvent used to dissolve the AHL) and a negative control (medium only).[2]
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.[2]
-
After incubation, carefully discard the planktonic cells by inverting the plate.[2]
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.[2]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.[2]
-
Air-dry the plate completely.[2]
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[2]
-
Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[2]
Gene Expression Analysis (qRT-PCR)
This protocol outlines a general workflow for analyzing changes in gene expression in response to this compound.
Materials:
-
This compound
-
Test bacterium
-
Appropriate growth medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Grow the test bacterium to the desired growth phase (e.g., mid-logarithmic phase).
-
Treat the bacterial culture with the desired concentration of this compound or a solvent control.
-
Incubate for a predetermined amount of time to allow for changes in gene expression.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target genes of interest and one or more stable reference genes.
-
Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.
Signaling Pathways and Logical Relationships
Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa possesses a well-characterized quorum-sensing network involving multiple AHLs. The Las and Rhl systems are central to this network. While N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) are the primary signaling molecules for the LasR and RhlR transcriptional regulators, respectively, other AHLs like 3-OH-C10-HSL can also be present and influence the overall quorum-sensing response.[3]
Caption: General AHL-mediated quorum sensing pathway in P. aeruginosa.
Experimental Workflow for Biofilm Assay
The following diagram illustrates the key steps in performing a biofilm formation assay using the crystal violet method.
Caption: Workflow for the crystal violet biofilm formation assay.
References
Troubleshooting & Optimization
Technical Support Center: N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 3-OH-C10-HSL?
A1: 3-OH-C10-HSL is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] It is advised to avoid using ethanol (B145695) or methanol (B129727) as solvents, as they have been reported to potentially open the lactone ring, leading to inactivation.[3]
Q2: How should I store 3-OH-C10-HSL stock solutions?
A2: For long-term stability, 3-OH-C10-HSL should be stored as a solid at -20°C, protected from light and moisture.[3][4] Under these conditions, it is stable for at least two to four years.[2][4] Stock solutions in DMSO or DMF should also be stored at -20°C.
Q3: What are the primary factors that affect the stability of 3-OH-C10-HSL in aqueous solutions?
A3: The stability of 3-OH-C10-HSL in aqueous solutions is primarily influenced by pH and temperature. The lactone ring is susceptible to hydrolysis, a process that is accelerated at alkaline pH and higher temperatures.[5][6] Enzymatic degradation can also occur if enzymes such as lactonases or acylases are present.
Q4: Is the hydrolysis of the lactone ring reversible?
A4: Yes, the pH-dependent hydrolysis (lactonolysis) of the homoserine lactone ring is a reversible process. Acidifying the solution to a pH of around 2.0 can promote the re-lactonization (ring closure) of the hydrolyzed, open-ring form.[5]
Q5: How does the acyl chain length of an N-acyl homoserine lactone (AHL) affect its stability?
A5: Generally, AHLs with longer acyl side chains are more stable against pH-dependent hydrolysis than those with shorter chains.[5][6] Therefore, 3-OH-C10-HSL, with a 10-carbon acyl chain, is expected to be more stable than short-chain AHLs like C4-HSL or C6-HSL.
Troubleshooting Guides
This section addresses common issues encountered during experiments with 3-OH-C10-HSL.
Problem 1: Loss of 3-OH-C10-HSL activity in bacterial culture over time.
| Possible Cause | Verification Step | Recommended Solution |
| Alkaline pH Shift in Culture Medium | Measure the pH of your culture medium during the exponential and stationary growth phases. Many bacterial cultures experience a rise in pH over time.[6] | Buffer the culture medium to maintain a pH between 6.0 and 7.0. AHLs are significantly more stable in slightly acidic to neutral conditions. |
| High Incubation Temperature | Review your experimental incubation temperature. Temperatures commonly used for bacterial growth (e.g., 37°C) will increase the rate of hydrolysis compared to room temperature.[5][6] | If experimentally feasible, consider performing the experiment at a lower temperature. For extended experiments, account for the increased degradation rate at higher temperatures. |
| Enzymatic Degradation by the Bacterium | Check the literature to determine if your bacterial species is known to produce AHL-degrading enzymes (lactonases or acylases).[7] | If possible, use a mutant strain deficient in AHL degradation. Alternatively, consider using cell-free supernatant to test for enzymatic degradation of 3-OH-C10-HSL. |
Problem 2: Inconsistent or lower-than-expected bioactivity from 3-OH-C10-HSL stock solutions.
| Possible Cause | Verification Step | Recommended Solution |
| Improper Storage | Confirm that the solid compound and stock solutions have been stored at -20°C and protected from light. | Always store 3-OH-C10-HSL and its stock solutions at the recommended temperature. Minimize freeze-thaw cycles. |
| Use of Inappropriate Solvent | Verify the solvent used for dissolution. Ethanol and methanol can promote lactone ring opening.[3] | Prepare stock solutions in high-purity DMSO or DMF. |
| Hydrolysis During Experimental Setup | Consider the pH and temperature of the buffers and media into which the stock solution is diluted. | Prepare fresh dilutions of 3-OH-C10-HSL in your experimental medium immediately before use. Avoid prolonged incubation in alkaline buffers. |
Data Presentation
Table 1: Factors Influencing the Stability of N-Acyl Homoserine Lactones.
| Factor | Effect on Stability | General Trend |
| pH | Increased pH leads to faster hydrolysis of the lactone ring. | Stability: Acidic > Neutral > Alkaline |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Stability: Lower Temperature > Higher Temperature |
| Acyl Chain Length | Longer acyl chains increase stability against hydrolysis.[5][6] | Stability: Long Chain > Short Chain |
| Enzymes | AHL lactonases and acylases enzymatically degrade the molecule. | Presence of enzymes leads to rapid degradation. |
Table 2: Relative Hydrolysis Rates of Various N-Acyl Homoserine Lactones.
Data for 3-OH-C10-HSL is estimated based on the trend of increased stability with longer acyl chains. Actual rates should be determined empirically.
| AHL Molecule | Acyl Chain Length | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| C4-HSL | 4 | High | Very High |
| C6-HSL | 6 | Moderate | High |
| 3-oxo-C6-HSL | 6 | Moderate | High |
| C8-HSL | 8 | Low | Moderate |
| 3-OH-C10-HSL (Estimated) | 10 | Very Low | Low |
| 3-oxo-C12-HSL | 12 | Very Low | Low |
Experimental Protocols
Protocol 1: Assessing the Stability of 3-OH-C10-HSL under Different pH and Temperature Conditions
This protocol outlines a method to determine the stability of 3-OH-C10-HSL by quantifying its degradation over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (3-OH-C10-HSL)
- DMSO (HPLC grade)
- Buffers of varying pH (e.g., 5.0, 7.0, 9.0)
- Water baths or incubators set to desired temperatures (e.g., 25°C, 37°C)
- HPLC system with a C18 reverse-phase column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
2. Procedure:
- Prepare a 10 mM stock solution of 3-OH-C10-HSL in DMSO.
- Dilute the stock solution to a final concentration of 100 µM in the different pH buffers.
- Incubate the solutions at the desired temperatures.
- At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot from each sample.
- Immediately stop the degradation by acidifying the aliquot with formic acid (to a final concentration of 0.1%).
- Analyze the samples by HPLC.
- Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
- Gradient: Start with a suitable ratio of Mobile Phase A to B and gradually increase the proportion of Mobile Phase B.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm.
- Quantify the peak area corresponding to the intact 3-OH-C10-HSL at each time point.
- Calculate the percentage of remaining 3-OH-C10-HSL at each time point relative to the 0-hour time point.
- Plot the percentage of remaining 3-OH-C10-HSL against time to determine the degradation rate and half-life under each condition.
Visualizations
Caption: Degradation pathways of 3-OH-C10-HSL.
Caption: Workflow for assessing 3-OH-C10-HSL stability.
References
- 1. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worthe-it.co.za [worthe-it.co.za]
Technical Support Center: N-Acyl-Homoserine Lactone (AHL) Synthesis
Welcome to the technical support center for N-acyl-homoserine lactone (AHL) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis, purification, and handling of AHLs.
Frequently Asked Questions (FAQs)
Q1: My AHL synthesis reaction is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in AHL synthesis can stem from several factors, including suboptimal reaction conditions, reagent degradation, and competing side reactions. Here are some common causes and troubleshooting steps:
-
Reagent Quality: Ensure the starting materials, particularly the acylating agent (e.g., acyl-CoA, acid chloride) and L-homoserine lactone, are of high purity and have not degraded. Store reagents under the recommended conditions.
-
Reaction Conditions:
-
pH: The pH of the reaction mixture is critical. For enzymatic synthesis, ensure the buffer pH is optimal for the specific AHL synthase being used. For chemical synthesis, basic conditions can promote side reactions, while acidic conditions may be required for certain coupling methods.[1]
-
Temperature: Maintain the optimal temperature for the chosen synthesis method. For enzymatic reactions, temperatures that are too high can denature the enzyme.
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Ensure the solvent is anhydrous for chemical synthesis methods that are sensitive to moisture.
-
-
Side Reactions: In chemical synthesis, the formation of byproducts can reduce the yield of the desired AHL. For instance, in methods involving Meldrum's acid adducts, impurities can arise that may be difficult to remove.[1] Purification by column chromatography is often necessary to isolate the target compound.[1]
Q2: I am observing degradation of my purified AHL sample. How can I prevent this?
A2: AHLs are susceptible to degradation, primarily through pH-dependent lactonolysis of the homoserine lactone ring.[2][3] Here's how to mitigate degradation:
-
pH Control: AHLs are most stable at a slightly acidic pH. At alkaline pH, the lactone ring opens, inactivating the molecule.[2] Store purified AHLs in a buffered solution with a pH below 7.0 or as a dried solid.
-
Temperature: Store AHL solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis.[2]
-
Acyl Chain Length: AHLs with longer acyl chains are generally more stable than those with shorter chains.[2] Be particularly cautious with short-chain AHLs like C4-HSL, which are more prone to degradation.[2]
Q3: What are the best methods for purifying synthetic AHLs?
A3: The purification of AHLs can be challenging due to their similar polarities to byproducts and starting materials. Common purification techniques include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying chemically synthesized AHLs.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective technique for obtaining highly pure AHLs, especially for separating AHLs with different acyl chain lengths.
-
Extraction: Liquid-liquid extraction using solvents like ethyl acetate (B1210297) can be used as an initial purification step to separate AHLs from aqueous reaction mixtures.[4]
Q4: How can I confirm the identity and purity of my synthesized AHL?
A4: A combination of analytical techniques is recommended to confirm the structure and purity of your synthesized AHLs:
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the correct acyl chain has been attached.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the AHL and confirming the presence of the homoserine lactone ring and the acyl chain.[5][6]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid analysis of reaction progress and purity. The use of a biosensor overlay on the TLC plate can specifically detect the presence of active AHLs.[7][8]
Troubleshooting Guides
Problem 1: No detectable AHL product in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme (Enzymatic Synthesis) | - Verify the storage conditions and age of the AHL synthase. - Perform an enzyme activity assay with a known positive control substrate. - Ensure all necessary co-factors are present in the reaction buffer. |
| Incorrect Reagents (Chemical Synthesis) | - Confirm the identity and purity of the acylating agent and L-homoserine lactone using analytical methods (e.g., NMR, MS). - Use freshly opened or properly stored reagents. |
| Suboptimal Reaction Conditions | - Re-evaluate and optimize the pH, temperature, and reaction time based on literature protocols for the specific AHL being synthesized. |
| Ineffective Detection Method | - Use a sensitive detection method like a bacterial biosensor specific for the expected AHL.[9] Some biosensors have a narrow detection range.[9] - Confirm the functionality of the biosensor with a known AHL standard. |
Problem 2: Multiple spots on TLC analysis of the purified AHL.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress over time using TLC to determine the optimal reaction time. - Consider increasing the reaction time or adding more of the limiting reagent. |
| Presence of Byproducts | - Optimize the reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize the formation of side products. - Employ a more rigorous purification method, such as preparative HPLC. |
| Degradation of AHL | - Analyze the sample immediately after purification. - Store the purified AHL under appropriate conditions (acidic pH, low temperature) to prevent degradation. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of N-Acyl-Homoserine Lactones
| N-Acyl-Homoserine Lactone | Relative Rate of Hydrolysis at 37°C |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | High |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Moderate |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | High |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | Low |
Data compiled from studies on AHL lactonolysis, indicating that longer acyl chains and the absence of a 3-oxo group generally increase stability.[2]
Experimental Protocols
Protocol 1: General Chemical Synthesis of AHLs using Schotten-Baumann Conditions
This protocol describes a general method for the synthesis of AHLs with unfunctionalized acyl chains.
Materials:
-
L-homoserine lactone hydrobromide
-
Appropriate acid chloride (e.g., hexanoyl chloride for C6-HSL)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (B92381) for chromatography elution
Procedure:
-
Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.
-
Add an equivalent amount of the desired acid chloride dropwise to the solution while stirring vigorously at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-acyl-homoserine lactone.
-
Confirm the identity and purity of the final product by NMR and MS.
Protocol 2: Detection of AHLs using a Biosensor-TLC Overlay
This protocol allows for the specific detection of biologically active AHLs.
Materials:
-
C18 reversed-phase TLC plate
-
AHL extract or purified sample
-
AHL standards
-
Methanol/water (60:40 v/v) developing solvent
-
Bacterial biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)
-
Luria-Bertani (LB) agar (B569324)
-
X-Gal (for A. tumefaciens)
Procedure:
-
Spot the AHL samples and standards onto the C18 TLC plate.
-
Develop the plate in a chromatography chamber with the methanol/water solvent system until the solvent front reaches the top.
-
Air dry the plate completely.
-
Prepare a molten LB agar overlay (cooled to ~45°C) seeded with the biosensor strain. If using A. tumefaciens, add X-Gal to the agar.
-
Pour the agar overlay evenly over the surface of the TLC plate and allow it to solidify.
-
Incubate the plate overnight at the optimal growth temperature for the biosensor strain (e.g., 30°C).
-
Observe the plate for the appearance of colored spots, indicating the presence of AHLs. For A. tumefaciens with X-Gal, blue spots will appear. For C. violaceum CV026, purple spots will develop. The position of the spots can be compared to the standards to tentatively identify the AHLs.[7][8]
Visualizations
Caption: Generalized N-acyl-homoserine lactone quorum sensing pathway.
Caption: General experimental workflow for AHL synthesis and purification.
Caption: Pathways of N-acyl-homoserine lactone degradation.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 6. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 9. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) Concentration in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for 3-OH-C10-HSL in a bioassay?
A1: The optimal concentration of 3-OH-C10-HSL can vary significantly depending on the bioassay system, including the specific reporter strain and the experimental conditions. However, a common starting point for many bacterial quorum-sensing bioassays is in the nanomolar (nM) to low micromolar (µM) range. For instance, some biosensors can detect N-acyl homoserine lactones (AHLs) at concentrations as low as 100 nM to 300 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q2: I am not observing any response in my bioassay, even at high concentrations of 3-OH-C10-HSL. What could be the issue?
A2: Several factors could lead to a lack of response. First, ensure the integrity of your 3-OH-C10-HSL stock solution, as AHLs can degrade. Improper storage or repeated freeze-thaw cycles can reduce its activity. Second, verify the viability and sensitivity of your biosensor strain. It's advisable to include a positive control with a known AHL to confirm the reporter system is functional. Finally, consider the possibility of inhibitory substances in your sample matrix if you are testing biological extracts.
Q3: Can high concentrations of 3-OH-C10-HSL be toxic to the reporter strain?
A3: Yes, at high concentrations, some AHLs have been shown to exhibit cytotoxic effects on both bacterial and eukaryotic cells.[2][3] This can lead to a decrease in the reporter signal that is not due to the specific quorum-sensing interaction. For example, reduced cell viability has been observed with a similar molecule, 3-oxo-C12-HSL, at a concentration of 100 µM in RAW264.7 cells.[2] It is crucial to perform a viability assay in parallel with your bioassay, especially when using concentrations in the higher micromolar range.
Q4: My results show high background signal. How can I reduce it?
A4: High background in a bioassay can obscure the specific signal. Common causes include non-specific binding of the AHL or components of the sample to the reporter cells or assay components. To mitigate this, ensure proper washing steps are included in your protocol to remove unbound molecules. Optimizing the blocking step, if applicable to your assay format, can also reduce non-specific interactions. Additionally, running a control with the vehicle (e.g., DMSO) used to dissolve the 3-OH-C10-HSL is essential to determine its contribution to the background signal.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing 3-OH-C10-HSL concentration in bioassays.
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Signal | 1. Degraded 3-OH-C10-HSL: The compound may have lost activity due to improper storage or handling. | - Prepare a fresh stock solution of 3-OH-C10-HSL. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Store at -20°C or below. |
| 2. Insensitive or Non-viable Reporter Strain: The biosensor may not be responsive or may have lost viability. | - Culture the reporter strain under optimal conditions. - Perform a viability test (e.g., plating for CFUs). - Include a positive control with a known, potent AHL to verify reporter function. | |
| 3. Sub-optimal Assay Conditions: pH, temperature, or media composition may not be ideal for the reporter system. | - Review the literature for the optimal conditions for your specific reporter strain. - Ensure the pH of your assay buffer is within the recommended range. | |
| High Background Signal | 1. Non-specific Binding: The 3-OH-C10-HSL or other sample components may be binding non-specifically. | - Increase the number and duration of washing steps. - If applicable, optimize the concentration of the blocking agent. - Include a vehicle control to assess the background from the solvent. |
| 2. Contamination: Microbial contamination can interfere with the assay. | - Use sterile techniques throughout the experiment. - Check media and reagents for any signs of contamination. | |
| Inconsistent or Irreproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability. | - Calibrate your pipettes regularly. - Use filtered pipette tips to prevent cross-contamination. - Ensure thorough mixing of reagents. |
| 2. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | - Avoid using the outermost wells of the microplate for samples. - Fill the outer wells with sterile media or water to minimize evaporation. | |
| Signal Saturation at High Concentrations | 1. Receptor Saturation: The bacterial receptors for 3-OH-C10-HSL are fully occupied. | - This is expected and defines the upper limit of your dose-response curve. - To observe a graded response, test a wider range of lower concentrations. |
| 2. Cytotoxicity: High concentrations of 3-OH-C10-HSL may be inhibiting the reporter strain's metabolic activity or causing cell death. | - Perform a cell viability assay at the concentrations that show signal saturation or decrease. - If cytotoxicity is observed, use concentrations below the toxic threshold for your bioassay. |
Quantitative Data Summary
The following table provides a summary of typical concentration ranges for AHLs in bioassays. Note that the optimal concentration for 3-OH-C10-HSL should be empirically determined for each specific experimental setup.
| Parameter | Concentration Range | Notes |
| Detection Limit in Biosensor Strains | 100 nM - 300 nM | This is the lowest concentration at which a response can be reliably detected for some AHLs using sensitive reporter strains like Agrobacterium tumefaciens.[1] |
| Typical Working Concentration | 100 nM - 10 µM | This range is commonly used to generate dose-response curves and study the effects of AHLs in various bioassays. |
| Concentration for Specific Cellular Effects | 25 µM | In a study with RAW264.7 macrophages, 25 µM of 3-oxo-C10-HSL was used to investigate its effects on inflammatory responses.[4] |
| Potential Cytotoxic Concentration | > 50 µM | Cytotoxicity has been observed for some AHLs at concentrations of 50 µM and higher in certain cell types.[3] It is crucial to determine the cytotoxic threshold for your specific system. |
Experimental Protocols
Protocol: Agrobacterium tumefaciens Bioassay for 3-OH-C10-HSL Detection
This protocol describes a common method for detecting and quantifying the activity of 3-OH-C10-HSL using an Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4) or KYC55) that produces a detectable signal (e.g., β-galactosidase) in response to AHLs.
Materials:
-
Agrobacterium tumefaciens reporter strain
-
Appropriate growth medium (e.g., AT minimal medium)
-
3-OH-C10-HSL stock solution (in a suitable solvent like DMSO or ethyl acetate)
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution
-
Soft agar (B569324) (0.7% agar in growth medium)
-
Petri dishes or microtiter plates
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Prepare Reporter Strain Culture: Inoculate the A. tumefaciens reporter strain into the appropriate liquid medium and grow overnight at 28°C with shaking to the early exponential phase.
-
Prepare Assay Plates:
-
Qualitative Assay (Agar Plate):
-
Prepare soft agar and cool it to approximately 45-50°C.
-
Add X-gal to the soft agar to a final concentration of 40 µg/mL.
-
Add a small volume of the overnight reporter strain culture to the X-gal-containing soft agar, mix gently, and pour it as an overlay onto a solid agar plate.
-
Once the overlay has solidified, spot different concentrations of your 3-OH-C10-HSL solution onto the surface.
-
-
Quantitative Assay (Liquid Culture):
-
In a 96-well microtiter plate, add a defined volume of fresh growth medium.
-
Add different concentrations of 3-OH-C10-HSL to the wells. Include a vehicle control.
-
Inoculate each well with a standardized amount of the reporter strain culture.
-
-
-
Incubation: Incubate the plates or microtiter plates at 28°C for 24-48 hours.
-
Data Analysis:
-
Qualitative Assay: Observe the plates for the development of a blue color around the spots of 3-OH-C10-HSL, indicating β-galactosidase activity. The intensity and diameter of the blue zone correspond to the concentration of the AHL.
-
Quantitative Assay: Measure the β-galactosidase activity using a suitable substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and a spectrophotometer to read the absorbance at 420 nm. Alternatively, if a luciferase or fluorescent reporter is used, measure the luminescence or fluorescence. Plot the signal intensity against the 3-OH-C10-HSL concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Generalized LuxI/R-type quorum sensing signaling pathway.
Experimental Workflow
Caption: Workflow for a typical AHL bioassay using a reporter strain.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low signal in a bioassay.
References
- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-3-Hydroxydecanoyl-L-homoserine lactone in Biofilm Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-3-Hydroxydecanoyl-L-homoserine lactone (3-oxo-C10-HSL) in biofilm assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 3-oxo-C10-HSL to induce biofilm formation?
A1: The optimal concentration of 3-oxo-C10-HSL is dependent on the bacterial species and experimental conditions. However, a general observation is that moderate concentrations, typically in the range of 1 to 20 µM, can induce or enhance biofilm formation.[1][2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific strain and conditions, as high concentrations (e.g., 40-100 µM) have been observed to inhibit biofilm formation in some bacteria like Vibrio alginolyticus.[1]
Q2: I am not observing any effect of 3-oxo-C10-HSL on biofilm formation. What could be the issue?
A2: Several factors could contribute to this issue:
-
Incorrect Concentration: As mentioned in Q1, the effect is concentration-dependent. You may need to test a range of concentrations to find the optimal one for your system.
-
Solvent Issues: 3-oxo-C10-HSL is typically dissolved in a solvent like DMSO.[2][3] Ensure the final solvent concentration in your assay is low and consistent across all wells, including a solvent-only control, to rule out any inhibitory effects of the solvent itself.
-
Compound Stability: N-acyl-homoserine lactones (AHLs) can be susceptible to degradation, particularly at alkaline pH and room temperature.[4] Ensure proper storage of your 3-oxo-C10-HSL stock solution (typically at -20°C) and prepare working solutions fresh.[3][5]
-
Bacterial Strain: The response to 3-oxo-C10-HSL is specific to the quorum sensing circuitry of the bacterial strain you are using. Some bacteria may not have the corresponding LuxR-type receptor to respond to this specific AHL.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: To improve reproducibility in your biofilm assays:
-
Standardize Inoculum: Always start with a fresh overnight culture and dilute it to a standardized optical density (OD) or colony-forming unit (CFU) count before inoculating your assay plates.[2]
-
Control for Temperature: Biofilm formation can be temperature-dependent.[1] Incubate your plates at a consistent and optimal temperature for your bacterial strain.
-
Use Appropriate Controls: Include negative controls (medium only), solvent controls (medium with the same concentration of the solvent used to dissolve 3-oxo-C10-HSL), and positive controls (a known biofilm-forming strain or condition) in every experiment.[2]
-
Proper Washing Steps: During the crystal violet assay, be gentle during the washing steps to avoid dislodging the biofilm. Ensure the washing is consistent across all wells.
Q4: How should I prepare and store my 3-oxo-C10-HSL stock solution?
A4: For long-term storage, 3-oxo-C10-HSL powder should be stored at -20°C for up to 3 years.[3] To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO.[3] This stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5] It is recommended to prepare fresh working solutions from the stock for each experiment.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No biofilm formation observed, even in the positive control. | - Bacterial strain is a poor biofilm former. - Suboptimal growth conditions (medium, temperature, incubation time). - Issues with the assay surface (e.g., type of microplate). | - Confirm that your bacterial strain is capable of forming biofilms under laboratory conditions. - Optimize growth medium, temperature, and incubation time.[1] - Use polystyrene microtiter plates, which are generally suitable for biofilm assays.[2] |
| High background in the negative control wells. | - Contamination of the growth medium. - Insufficient washing during the crystal violet assay. - Crystal violet solution is too concentrated or left on for too long. | - Use sterile techniques and fresh, sterile medium. - Increase the number of washes with PBS after removing the crystal violet solution.[2] - Optimize the concentration of the crystal violet solution and the staining time. |
| Inhibition of biofilm formation at high 3-oxo-C10-HSL concentrations. | - This is a known biological effect for some bacterial species.[1][2] | - Perform a dose-response experiment with a wider range of concentrations, including lower concentrations, to identify the optimal inductive range. |
| Edge effects observed in the microtiter plate. | - Evaporation from the outer wells of the plate. | - To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples. - Ensure proper sealing of the plate during incubation. |
Experimental Protocols
Crystal Violet Biofilm Assay
This protocol is a standard method for quantifying biofilm formation in a 96-well plate format.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
This compound (3-oxo-C10-HSL)
-
DMSO (or other suitable solvent)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh growth medium.[2]
-
-
Assay Setup:
-
Prepare serial dilutions of the 3-oxo-C10-HSL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 1, 10, 20, 40, 100 µM).
-
Include a solvent control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Add 200 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add the prepared 3-oxo-C10-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.
-
-
Incubation:
-
Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).[2]
-
-
Staining:
-
Carefully remove the planktonic cells and medium from each well by aspiration or gentle decanting.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.[2]
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[2]
-
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of exogenous 3-oxo-C10-HSL on biofilm formation in Vibrio alginolyticus at two different temperatures, as reported in the literature.
| Bacterial Strain | Temperature | 3-oxo-C10-HSL Concentration (µM) | Effect on Biofilm Formation | Reference |
| V. alginolyticus N°24 | 16°C | 2, 5, 10, 20 | Significant Increase | [7] |
| V. alginolyticus N°40 | 16°C | 40, 100 | Significant Decrease | [7] |
| V. alginolyticus N°24 | 28°C | 1 | Significant Decrease | [7] |
| V. alginolyticus N°24 | 28°C | 10, 20 | Significant Increase | [7] |
| V. alginolyticus N°40 | 28°C | 1 | Significant Increase | [7] |
Visualizations
Caption: Quorum sensing signaling pathway for biofilm formation.
Caption: Workflow for the crystal violet biofilm assay.
Caption: Troubleshooting logic for lack of biofilm induction.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(3-Oxodecanoyl)-L-homoserine lactone (3-Oxo-C10-HSL) | Microorganisms | 147795-40-2 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
Technical Support Center: Detection of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL), a key quorum sensing molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting 3-OH-C10-HSL, and how do they compare in terms of sensitivity?
A1: The three primary methods for detecting 3-OH-C10-HSL are whole-cell biosensors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Whole-cell biosensors are generally the most sensitive, capable of detecting 3-OH-C10-HSL at picomolar to nanomolar concentrations. LC-MS/MS offers high specificity and quantitative accuracy, typically with detection limits in the low nanomolar to picomolar range. ELISA provides a high-throughput and cost-effective option, with sensitivity typically in the nanomolar range.
Q2: How can I improve the sensitivity of my 3-OH-C10-HSL measurements?
A2: To enhance detection sensitivity, consider the following strategies:
-
Sample Preparation: Concentrate your sample using solid-phase extraction (SPE) to increase the analyte concentration before analysis.
-
Biosensor Optimization: For whole-cell biosensor assays, use a reporter strain known for high sensitivity to 3-OH-C10-HSL, such as certain strains of Agrobacterium tumefaciens.[1] Using a luminescent reporter system instead of a chromogenic one can also increase sensitivity.
-
LC-MS/MS Optimization: Optimize chromatographic conditions to improve peak shape and reduce matrix effects. Adjusting the mobile phase composition and gradient can enhance separation. Fine-tuning mass spectrometer parameters, such as ionization source settings, can also improve signal intensity.
-
ELISA Optimization: Ensure optimal antibody and antigen concentrations. The choice of substrate can also impact signal intensity.
Q3: Can I use these detection methods for quantitative analysis of 3-OH-C10-HSL?
A3: Yes, all three methods can be used for quantitative analysis.
-
Whole-cell biosensors: Quantitative data can be obtained by creating a standard curve with known concentrations of synthetic 3-OH-C10-HSL and comparing the reporter signal of the unknown sample to this curve.
-
LC-MS/MS: This is a highly quantitative technique. A standard curve is generated using a series of known concentrations of a 3-OH-C10-HSL standard, and the concentration in the sample is determined by comparing its peak area to the standard curve.
-
ELISA: This is also a quantitative method that relies on a standard curve generated from known concentrations of the analyte.
Data Presentation: Comparison of Detection Methods
| Method | Principle | Limit of Detection (LOD) for 3-OH-C10-HSL | Advantages | Disadvantages |
| Whole-Cell Biosensors | Genetically engineered bacteria produce a detectable signal (e.g., light, color) in the presence of AHLs. | As low as 10 pM - 2 nM[2][3] | High sensitivity, low cost, suitable for high-throughput screening. | Susceptible to interference from sample matrix, may have cross-reactivity with other AHLs. |
| LC-MS/MS | Chromatographic separation of the analyte followed by mass spectrometric detection and quantification. | 2.39 nM for 3-OH-C12-HSL (as a proxy)[4] | High specificity and selectivity, provides structural confirmation, accurate quantification. | Requires expensive instrumentation, extensive sample preparation, susceptible to matrix effects.[5] |
| ELISA | Immunoassay based on the specific binding of an antibody to the 3-OH-C10-HSL antigen. | Typically in the nanomolar range. | High-throughput, relatively low cost, easy to perform. | Potential for cross-reactivity, may be less sensitive than biosensors or LC-MS/MS. |
Troubleshooting Guides
Whole-Cell Biosensor Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High Background Signal | Contamination of media or reagents with AHLs. | Use fresh, sterile media and reagents. Autoclave all glassware and solutions thoroughly. |
| "Leaky" expression from the reporter gene. | Run a negative control (biosensor without added AHL) to determine baseline background. Subtract this value from your readings. Consider using a different biosensor strain with tighter regulation. | |
| Cross-reactivity with other molecules in the sample. | Purify the sample using solid-phase extraction (SPE) to remove interfering compounds. | |
| Low or No Signal | AHL concentration is below the detection limit. | Concentrate the sample using SPE. Use a more sensitive biosensor strain or a luminescent reporter system.[6] |
| Inhibition of the biosensor by components in the sample. | Dilute the sample to reduce the concentration of inhibitory substances. Perform a spike-and-recovery experiment to assess inhibition. | |
| Improper growth conditions for the biosensor. | Ensure the biosensor is grown at the optimal temperature and with appropriate aeration. | |
| Poor Reproducibility | Inconsistent inoculation of the biosensor. | Standardize the inoculum size and growth phase of the biosensor culture. |
| Variation in incubation time or temperature. | Ensure consistent incubation conditions for all samples. |
LC-MS/MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization of 3-OH-C10-HSL. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). |
| Ion suppression due to matrix effects.[7][8][9] | Improve sample cleanup using SPE.[10] Modify chromatographic conditions to separate 3-OH-C10-HSL from co-eluting matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Inefficient extraction from the sample. | Optimize the SPE protocol, including the choice of sorbent and elution solvents. | |
| Poor Peak Shape | Inappropriate mobile phase composition. | Adjust the pH or organic solvent content of the mobile phase. |
| Column degradation. | Replace the analytical column. | |
| Interaction of analyte with metal surfaces in the HPLC system. | Consider using a metal-free column for compounds prone to chelation.[5] | |
| Inconsistent Retention Time | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity solvents and reagents. |
| Carryover from previous injections. | Implement a thorough needle wash protocol between samples. |
ELISA
| Issue | Possible Cause | Troubleshooting Steps |
| High Background | Non-specific binding of antibodies. | Increase the concentration of the blocking agent or try a different blocking buffer. Optimize the washing steps to remove unbound antibodies effectively. |
| Cross-reactivity of the antibody with other molecules. | Use a more specific monoclonal antibody if available. | |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Low Signal | Insufficient antigen or antibody concentration. | Optimize the concentrations of the coating antigen and the primary and secondary antibodies. |
| Inactive enzyme conjugate. | Use a fresh enzyme conjugate and ensure proper storage. | |
| Suboptimal incubation times or temperatures. | Follow the recommended incubation parameters or optimize them for your specific assay. | |
| Poor Reproducibility / High Well-to-Well Variation | Inaccurate pipetting. | Calibrate pipettes regularly and use proper pipetting techniques. Avoid introducing bubbles into the wells. |
| Inconsistent washing. | Ensure all wells are washed uniformly. An automated plate washer can improve consistency. | |
| "Edge effect" due to temperature gradients across the plate. | Avoid stacking plates during incubation. Ensure the plate reaches room temperature before adding reagents.[11] |
Experimental Protocols
Protocol 1: Whole-Cell Biosensor Assay using Agrobacterium tumefaciens**
This protocol describes a common method for detecting 3-OH-C10-HSL using an A. tumefaciens reporter strain that produces a colorimetric or luminescent signal in the presence of AHLs.[12][13][14]
Materials:
-
Agrobacterium tumefaciens biosensor strain (e.g., NTL4(pZLR4))
-
Appropriate growth medium (e.g., Luria-Bertani broth) with selective antibiotics
-
96-well microtiter plates
-
3-OH-C10-HSL standard
-
Sample extracts
-
Reporter substrate (e.g., X-gal for colorimetric assay, or a luminescent substrate)
-
Microplate reader
Procedure:
-
Prepare Biosensor Culture: Inoculate the A. tumefaciens biosensor strain into fresh growth medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
Prepare Assay Plate: The following day, dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.
-
Add Standards and Samples: In a 96-well plate, add serial dilutions of the 3-OH-C10-HSL standard and your samples. Include a negative control with only medium.
-
Add Biosensor: Add the diluted biosensor culture to each well.
-
Incubation: Incubate the plate at 28°C for a specified time (e.g., 4-8 hours), allowing for the induction of the reporter gene.
-
Add Substrate and Measure Signal:
-
Colorimetric Assay: Add the chromogenic substrate (e.g., X-gal) and continue to incubate until a color change is visible. Measure the absorbance at the appropriate wavelength.
-
Luminescent Assay: Add the luminescent substrate and immediately measure the luminescence using a microplate reader.
-
-
Data Analysis: Create a standard curve by plotting the signal intensity against the concentration of the 3-OH-C10-HSL standards. Determine the concentration of 3-OH-C10-HSL in your samples by interpolating from the standard curve.
Protocol 2: LC-MS/MS Analysis of 3-OH-C10-HSL
This protocol provides a general workflow for the quantitative analysis of 3-OH-C10-HSL using LC-MS/MS.
Materials:
-
LC-MS/MS system
-
C18 reversed-phase HPLC column
-
3-OH-C10-HSL standard
-
Stable isotope-labeled internal standard (optional but recommended)
-
High-purity solvents (e.g., acetonitrile (B52724), methanol (B129727), water with formic acid)
-
Sample extracts (prepared using SPE)
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the sample onto the cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar impurities. d. Elute the 3-OH-C10-HSL with a stronger organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
LC Separation: a. Equilibrate the C18 column with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid). b. Inject the reconstituted sample. c. Run a gradient elution to separate the 3-OH-C10-HSL from other components. For example, increase the acetonitrile concentration over time.
-
MS/MS Detection: a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 3-OH-C10-HSL.
-
Data Analysis: a. Integrate the peak area of the 3-OH-C10-HSL MRM transition. b. Generate a standard curve by plotting the peak area of the standards against their known concentrations. c. Calculate the concentration of 3-OH-C10-HSL in the samples by comparing their peak areas to the standard curve.
Protocol 3: Competitive ELISA for 3-OH-C10-HSL
This protocol outlines the steps for a competitive ELISA to quantify 3-OH-C10-HSL.[15][16][17][18]
Materials:
-
96-well microtiter plate coated with a 3-OH-C10-HSL-protein conjugate
-
3-OH-C10-HSL standard
-
Primary antibody specific for 3-OH-C10-HSL
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Blocking: Add blocking buffer to each well of the pre-coated plate and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate several times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate your samples and standards with a fixed concentration of the primary antibody for 1-2 hours.
-
Add to Plate: Transfer the sample/standard-antibody mixtures to the wells of the coated plate. Incubate for 1-2 hours at room temperature. During this step, the free 3-OH-C10-HSL in the sample/standard competes with the coated 3-OH-C10-HSL for binding to the primary antibody.
-
Washing: Wash the plate thoroughly to remove unbound antibodies and antigen.
-
Add Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Add Substrate: Add the substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The signal is inversely proportional to the amount of 3-OH-C10-HSL in the sample. Create a standard curve by plotting the absorbance against the concentration of the standards. Determine the concentration of 3-OH-C10-HSL in your samples from this curve.
Visualizations
Caption: Quorum sensing signaling pathway for 3-OH-C10-HSL.
Caption: Experimental Workflow for LC-MS/MS Analysis.
Caption: Troubleshooting Logic for Low Signal in Biosensor Assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Whole-Cell Biosensor with Tunable Limit of Detection Enables Low-Cost Agglutination Assays for Medical Diagnostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. ableweb.org [ableweb.org]
- 13. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 18. microbenotes.com [microbenotes.com]
Technical Support Center: N-3-Hydroxydecanoyl-L-homoserine lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-3-Hydroxydecanoyl-L-homoserine lactone (also known as 3-OH-C10-HSL).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bacterial quorum-sensing molecule.[1][2][3] It is a small, diffusible signaling molecule secreted by various bacteria to control gene expression in response to population density.[4][5] This regulation affects various cellular processes, including biofilm formation, virulence, and antibiotic resistance.[6]
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile.[2][4] It is soluble in both DMSO and DMF at a concentration of 20 mg/ml.[1][3][4]
Q3: Are there any solvents I should avoid when working with this compound?
Yes, it is strongly advised to avoid using ethanol (B145695) or methanol (B129727) as solvents.[4][7] These protic solvents can cause the opening of the lactone ring, leading to the inactivation of the molecule.[4][7][8]
Q4: How should I store this compound?
For long-term storage, this compound should be stored at -20°C.[4][5][6] Under these conditions, it is stable for at least two to four years.[1][4][5] It is also recommended to protect it from light and moisture.[4]
Troubleshooting Guide
Issue 1: The compound is not dissolving properly in the recommended solvent.
-
Possible Cause: The concentration of the compound may be too high for the volume of solvent used.
-
Solution: Ensure you are not exceeding the recommended solubility limits (see solubility data table below). If necessary, add more solvent to decrease the concentration.
-
-
Possible Cause: The compound may require gentle warming or sonication to aid dissolution.
-
Solution: Gently warm the solution to 37°C or use a sonicator bath for a short period until the powder is completely dissolved.[8]
-
-
Possible Cause: The quality of the solvent may be poor (e.g., contains water).
-
Solution: Use anhydrous grade solvents to prepare your stock solutions.
-
Issue 2: I am observing unexpected or no biological activity in my experiments.
-
Possible Cause: The lactone ring may have been hydrolyzed, inactivating the compound.
-
Solution: Confirm that you have not used inappropriate solvents like ethanol or methanol for dissolution.[4][7] Also, be aware that pH can affect the stability of the lactone ring, with increased pH leading to ring opening.[9] Prepare fresh solutions and ensure the pH of your experimental media is compatible with the stability of the compound.
-
-
Possible Cause: Repeated freeze-thaw cycles of the stock solution may have degraded the compound.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[8]
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 20 mg/ml | [1][3][4] |
| Dimethylformamide (DMF) | 20 mg/ml | [1][3][4] |
| Acetonitrile | Soluble | [2][4] |
| Ethanol | Not Recommended | [4][7] |
| Methanol | Not Recommended | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 1 ml * (1 L / 1000 ml) * 271.4 g/mol * (1000 mg / 1 g) = 2.714 mg
-
-
Weigh the compound: Carefully weigh approximately 2.71 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 ml of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[8]
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.[8] Store the aliquots at -20°C.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound in bacterial quorum sensing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 192883-12-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. adipogen.com [adipogen.com]
- 5. N-(3-Hydroxydecanoyl)-L-homoserine lactone - CAS-Number 192883-12-8 - Order from Chemodex [chemodex.com]
- 6. This compound (OH-C10-HSL) [myskinrecipes.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acyl-Homoserine Lactone (AHL) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-acyl-homoserine lactones (AHLs) in experimental settings. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on AHL stability to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving AHLs, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Inconsistent or no biological response to AHLs in bioassays. | 1. AHL Degradation: The lactone ring of the AHL has been hydrolyzed due to inappropriate pH or high temperature.[1] 2. Enzymatic Degradation: Your bacterial strain may be producing AHL-degrading enzymes (lactonases or acylases).[2] 3. Improper Storage: AHL stock solutions may have degraded over time due to improper storage conditions. 4. Incorrect Concentration: Errors in the preparation of stock or working solutions. | 1. pH Control: Ensure the pH of your experimental medium is neutral or slightly acidic (pH 5.5-7.0).[3] For bacterial cultures that tend to alkalize the medium, use a buffered medium (e.g., MOPS buffer).[3] 2. Test for Enzymatic Activity: Co-culture your strain with an AHL biosensor to see if the signal is lost. If enzymatic degradation is suspected, consider using purified AHLs in cell-free experiments or using a strain known not to produce such enzymes. 3. Proper Storage: Store AHL stock solutions at -20°C or -80°C in an appropriate solvent (see Protocol 1). Avoid repeated freeze-thaw cycles.[4] 4. Verify Concentrations: Prepare fresh dilutions from a new stock solution and verify pipette calibrations. |
| Loss of AHL activity in bacterial culture supernatants over time. | 1. pH Increase During Growth: Many bacterial cultures, particularly in rich media like LB, become alkaline during stationary phase, leading to rapid AHL lactonolysis.[1] 2. Temperature Effects: Incubation at higher temperatures (e.g., 37°C) accelerates the rate of pH-dependent hydrolysis.[1] | 1. Buffer the Medium: Grow bacteria in a medium buffered to a pH between 6.0 and 7.0. 2. Harvest at Early Stationary Phase: Collect supernatants before the pH of the medium increases significantly. 3. Acidify Supernatants: Immediately after collection, acidify the cell-free supernatant to a pH below 4.0 to preserve the lactone ring structure.[1] Note that very low pH (e.g., 2.0) may be required for the recovery of some degraded AHLs.[1] |
| Precipitation of long-chain AHLs in aqueous solutions. | 1. Low Solubility: Long-chain AHLs (e.g., C12-HSL) are hydrophobic and have poor solubility in aqueous buffers.[4] 2. Solvent Evaporation: If prepared by evaporating an organic solvent, the AHL may not readily redissolve in an aqueous medium.[5] | 1. Use a Co-solvent: Prepare a high-concentration stock solution in DMSO or acidified ethyl acetate (B1210297).[4][6] When preparing working solutions, ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your biological system.[4] 2. Vortex Thoroughly: After adding the stock solution to the aqueous medium, vortex vigorously to ensure complete dissolution. Gentle warming may also help.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause AHL degradation?
A1: The three main factors are pH, temperature, and the presence of degrading enzymes. AHLs are susceptible to hydrolysis of their lactone ring (lactonolysis) in alkaline conditions (pH > 7).[1] This degradation is accelerated at higher temperatures. Additionally, some microorganisms produce enzymes, such as lactonases and acylases, that specifically degrade AHLs.[2]
Q2: How does the structure of an AHL affect its stability?
A2: The stability of an AHL is influenced by the length and composition of its acyl side chain. Generally, AHLs with longer acyl chains are more stable and less prone to spontaneous lactonolysis than those with shorter chains.[1] The presence of a 3-oxo group on the acyl chain can increase the rate of hydrolysis.[1]
Q3: What is the best way to store AHLs?
A3: For long-term storage, AHLs should be kept as a solid at -20°C. Stock solutions are best prepared in anhydrous DMSO or acidified ethyl acetate (with 0.01-0.1% glacial acetic acid) and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6] Aqueous solutions of AHLs are not recommended for storage for more than a day.[7]
Q4: Can I recover degraded AHLs from my samples?
A4: Yes, to some extent. If AHLs have undergone pH-dependent lactonolysis (opening of the lactone ring), the reaction can be partially reversed by acidifying the sample to a pH of less than 3.0.[1] This encourages the re-lactonization of the molecule. However, this will not recover AHLs that have been enzymatically degraded by acylases, which cleave the acyl chain.
Q5: My bacterial culture medium turns alkaline during growth. How can I prevent AHL degradation in this case?
A5: To counteract the natural increase in pH during bacterial growth, it is recommended to use a buffered growth medium. A common choice is a medium supplemented with 50 mM MOPS (3-[N-morpholino] propanesulfonic acid) buffer, adjusted to a pH of 5.5 to 7.0, to maintain a stable pH throughout the experiment.[3]
Data Summary
The stability of N-acyl-homoserine lactones is significantly influenced by temperature and the length of the acyl side chain. The following table summarizes the relative rates of hydrolysis for various AHLs at two different temperatures.
| N-Acyl-Homoserine Lactone | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| C4-HSL | 1.00 | 2.50 |
| 3-oxo-C6-HSL | 0.80 | 2.20 |
| C6-HSL | 0.60 | 1.80 |
| C8-HSL | 0.40 | 1.20 |
Data adapted from Yates et al., 2002.[1] Rates are relative to C4-HSL at 22°C.
Experimental Protocols
Protocol 1: Preparation of Stable N-Acyl-Homoserine Lactone (AHL) Stock Solutions
This protocol describes the preparation of stable, high-concentration stock solutions of AHLs for use in various biological assays.
Materials:
-
N-acyl-homoserine lactone (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate
-
Glacial acetic acid (if using ethyl acetate)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the desired amount of solid AHL in a sterile microcentrifuge tube.
-
For DMSO stock: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM). Vortex thoroughly until the AHL is completely dissolved.
-
For acidified ethyl acetate stock: Prepare a solution of ethyl acetate containing 0.1% (v/v) glacial acetic acid. Add the appropriate volume of this solution to the AHL solid. Vortex until fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Quenching Enzymatic Degradation of AHLs in Culture Supernatants
This protocol details the steps to inactivate AHL-degrading enzymes in bacterial culture supernatants to preserve the integrity of AHLs for subsequent analysis.
Materials:
-
Bacterial culture
-
Centrifuge
-
Sterile centrifuge tubes
-
Syringe filters (0.22 µm)
-
Concentrated hydrochloric acid (HCl) or other suitable acid
-
pH meter or pH strips
Procedure:
-
Grow the bacterial culture to the desired growth phase.
-
Harvest the culture and pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully decant the supernatant into a fresh sterile tube.
-
To remove any remaining bacteria, filter the supernatant through a 0.22 µm syringe filter.
-
Acidification: To inactivate lactonases and preserve the lactone ring, adjust the pH of the cell-free supernatant to < 4.0 by adding a small volume of concentrated HCl. Monitor the pH carefully. For recovery of already degraded AHLs, a pH of 2.0 may be necessary.[1]
-
The acidified supernatant can now be stored at 4°C for short-term storage or -20°C for long-term storage before extraction and analysis of AHLs.
Visualizations
Below are diagrams illustrating key pathways and workflows related to AHL degradation and its prevention.
Caption: Major degradation pathways of N-acyl-homoserine lactones (AHLs).
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. AHL-Lactonase Producing Psychrobacter sp. From Palk Bay Sediment Mitigates Quorum Sensing-Mediated Virulence Production in Gram Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimization of HPLC-MS for N-Acyl-Homoserine Lactone (AHL) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of N-acyl-homoserine lactones (AHLs).
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction methods for AHLs from bacterial cultures?
A1: The two most prevalent methods for extracting AHLs from bacterial culture supernatants are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This is a widely used technique where AHLs are extracted from the culture supernatant using an immiscible organic solvent. Acidified ethyl acetate (B1210297) is a common choice, often with 0.1% to 0.5% formic or acetic acid to improve extraction efficiency.[1][2][3][4][5] The organic phase, containing the AHLs, is then collected, dried, and reconstituted in a suitable solvent like methanol (B129727) or acetonitrile (B52724) for HPLC-MS analysis.[1][2]
-
Solid-Phase Extraction (SPE): SPE is another effective method for cleaning up and concentrating AHLs from complex matrices.[1] C18 or other reverse-phase cartridges are commonly used. The sample is loaded onto the cartridge, washed to remove interfering substances, and then the AHLs are eluted with an organic solvent.
Q2: Which HPLC columns and mobile phases are recommended for AHL analysis?
A2: For the separation of AHLs, which vary in acyl chain length and polarity, reverse-phase chromatography is the standard approach.
-
Columns: C8 and C18 columns are most frequently used for AHL separation.[1][3][6][7] The choice between C8 and C18 depends on the specific AHLs being targeted, with C18 providing greater retention for more hydrophobic, long-chain AHLs.
-
Mobile Phases: The most common mobile phases are binary gradients of water and an organic solvent, typically acetonitrile or methanol.[1][6][7] Both solvents are effective, though methanol can sometimes provide better separation and higher signal intensities for earlier eluting peaks.[1] To improve peak shape and ionization efficiency, a small amount of an acid, usually 0.1% formic acid, is often added to both the aqueous and organic phases.[6][7]
Q3: What are the characteristic mass spectral features of AHLs?
A3: In positive-ion electrospray ionization (ESI) mode, AHLs exhibit characteristic fragmentation patterns that are crucial for their identification. The most prominent and diagnostic fragment is the homoserine lactone ring, which produces a product ion at an m/z of 102.055.[3][6][8] Other specific fragments can also be observed, which can help in the structural elucidation of the acyl chain.[6][8]
Troubleshooting Guides
Section 1: Chromatographic Issues
Q1: I'm observing poor peak shapes (tailing or fronting) for my AHL standards and samples. What are the possible causes and solutions?
A1: Poor peak shape is a common issue in HPLC and can be caused by several factors.[9][10][11]
-
Issue: Peak Tailing: This is often observed for basic compounds and can be caused by interactions with acidic silanol (B1196071) groups on the silica-based column packing.[9][10]
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., by using 0.1% formic acid) to suppress the ionization of silanol groups.[10]
-
Column Choice: Use a high-quality, end-capped column to minimize the number of free silanol groups.[9]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[10]
-
-
-
Issue: Peak Fronting: This is less common than tailing but can occur.
-
Solution:
-
Sample Overload: Similar to tailing, fronting can be a sign of column overload.[10]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
-
Q2: My retention times are shifting between injections. What should I check?
A2: Unstable retention times can compromise the reliability of your analysis.
-
Possible Causes & Solutions:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate and consistent mixing of your mobile phase components.[10] Air bubbles in the pump can also cause flow rate fluctuations, so ensure your mobile phase is properly degassed.
-
Column Temperature: Fluctuations in the column temperature can lead to retention time shifts. Use a column oven to maintain a stable temperature.[10]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[10]
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
-
Q3: I am seeing split peaks in my chromatogram. What could be the problem?
A3: Split peaks can be frustrating and can indicate a few different problems.
-
Possible Causes & Solutions:
-
Column Contamination/Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[9] Try back-flushing the column. If the problem persists, the column may need to be replaced.[11]
-
Injector Issues: A partially blocked injector port or needle can cause the sample to be introduced onto the column in a non-uniform manner.
-
Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause the sample to spread unevenly at the column inlet. It is always best to dissolve the sample in the initial mobile phase if possible.
-
Section 2: Mass Spectrometry Issues
Q1: I am not seeing the expected AHL signals, or the signal intensity is very low.
A1: Low or no signal in the mass spectrometer can be due to a variety of factors, from sample preparation to instrument settings.
-
Possible Causes & Solutions:
-
AHL Degradation: AHLs can be susceptible to degradation, especially at high pH. Ensure that samples are handled and stored properly, typically at -20°C.[12]
-
Ionization Suppression (Matrix Effects): Components in your sample matrix can co-elute with your AHLs and suppress their ionization in the ESI source.[13][14]
-
Troubleshooting: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
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Mitigation: Improve sample cleanup (e.g., using SPE), optimize chromatographic separation to move AHLs away from interfering compounds, or use a stable isotope-labeled internal standard that will be similarly affected by the matrix.[13][15]
-
-
ESI Source Optimization: The parameters of your electrospray source (e.g., spray voltage, gas flows, and temperatures) may not be optimal for AHLs.[16][17][18] It is important to optimize these parameters using an AHL standard.
-
Q2: My results are not reproducible, and I suspect matrix effects. How can I confirm and mitigate this?
A2: Matrix effects are a significant challenge in quantitative LC-MS analysis and can lead to poor reproducibility and inaccurate quantification.[13][14]
-
Confirmation of Matrix Effects:
-
Post-Extraction Spike: Compare the signal of an AHL standard in a clean solvent to the signal of the same standard spiked into a blank, extracted sample matrix. A significant difference in signal intensity indicates a matrix effect.[13]
-
Post-Column Infusion: Continuously infuse a solution of an AHL standard into the MS while injecting a blank, extracted sample. Dips in the baseline signal indicate regions of ion suppression.[15]
-
-
Mitigation Strategies:
-
Improved Sample Preparation: Utilize more rigorous extraction and cleanup methods like SPE to remove interfering matrix components.[19]
-
Chromatographic Separation: Modify your HPLC method to better separate your target AHLs from the regions of ion suppression.
-
Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. A stable isotope-labeled version of your target AHL will co-elute and experience the same ionization suppression or enhancement, allowing for accurate quantification.[15]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of AHLs from Bacterial Supernatant
-
Grow the bacterial strain of interest to the desired cell density.
-
Centrifuge the culture to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C).[3]
-
Collect the supernatant.
-
Acidify the supernatant to a pH of approximately 3-4 with a suitable acid (e.g., formic acid or hydrochloric acid).
-
Perform the liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (containing 0.1% formic acid).[3][5]
-
Vortex the mixture vigorously for 1-2 minutes and then allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
Pool the organic extracts and dry them down under a stream of nitrogen or using a rotary evaporator.[5]
-
Reconstitute the dried extract in a known volume of HPLC-grade methanol or acetonitrile for analysis.[1][2]
Protocol 2: General HPLC-MS/MS Method for AHL Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.9 µm particle size).[6]
-
Gradient:
-
0-5 min: 10% B
-
5-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS Method: Full scan for initial screening, followed by product ion scans or multiple reaction monitoring (MRM) for targeted analysis.
Data Presentation
Table 1: Common HPLC Columns and Mobile Phases for AHL Analysis
| Parameter | Recommendation 1 | Recommendation 2 |
| Column Type | C18 Reverse-Phase[3] | C8 Reverse-Phase[1] |
| Particle Size | Sub-2 µm (for UHPLC) or 3-5 µm (for HPLC) | 3-5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid[6][7] | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[6][7] | Methanol + 0.1% Formic Acid[1] |
| Elution Mode | Gradient | Gradient or Isocratic[1] |
Table 2: Characteristic MS/MS Fragments for AHL Identification
| AHL Moiety | Fragment Ion (m/z) | Description | Reference |
| Homoserine Lactone Ring | 102.055 | The most common and diagnostic fragment for all AHLs. | [3][6][8] |
| Acyl Chain | [M+H-101]⁺ | Fragment corresponding to the acyl chain after the loss of the lactone ring. | [20] |
| Other Lactone Fragments | 84.045, 74.061, 56.050 | Other fragments originating from the lactone ring that can aid in confirmation. | [6] |
Visualizations
Caption: Quorum sensing signaling pathway in Gram-negative bacteria.
Caption: General experimental workflow for AHL analysis by HPLC-MS.
Caption: A logical approach to troubleshooting poor peak shape.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during experiments with N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3-OH-C10-HSL?
A1: For long-term storage, solid 3-OH-C10-HSL should be stored at -20°C, where it is stable for at least two years.[1] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.
Q2: What is the best solvent for dissolving 3-OH-C10-HSL?
A2: 3-OH-C10-HSL is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations of up to 20 mg/mL.[1][2] It is also soluble in acetonitrile (B52724). Due to its hydrophobic acyl chain, it has low solubility in aqueous buffers. For biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium immediately before use.
Q3: My 3-OH-C10-HSL solution appears to be losing activity over time in my cell culture media. What could be the cause?
A3: The loss of activity is likely due to the pH-dependent hydrolysis of the lactone ring, a process known as lactonolysis. This is accelerated in alkaline conditions (pH > 7). Many bacterial cultures experience a rise in pH during growth, which can lead to the degradation of 3-OH-C10-HSL. Additionally, some bacterial species produce enzymes, such as lactonases and acylases, that can enzymatically degrade AHLs.[3][4][5]
Q4: Can I use ethanol (B145695) to prepare my 3-OH-C10-HSL stock solution?
A4: While some N-acyl homoserine lactones (AHLs) are soluble in ethanol, its use is generally not recommended as primary alcohols have been shown to cause the opening of the lactone ring, leading to inactivation of the molecule.[6]
Troubleshooting Guides
Problem 1: Inconsistent or No Response in Bioassays
| Possible Cause | Verification | Solution |
| Degradation of 3-OH-C10-HSL | Measure the pH of your culture medium over the course of the experiment. A pH increase above 7.5 can significantly increase the rate of lactonolysis. Check the literature to see if your bacterial strain is known to produce AHL-degrading enzymes. | Buffer your culture medium to maintain a pH between 6.0 and 7.0. If enzymatic degradation is suspected, consider using a mutant strain deficient in AHL-degrading enzymes or perform experiments in a cell-free system. |
| Improper Stock Solution Preparation | Review your stock solution preparation protocol. Ensure the compound was fully dissolved and that the final solvent concentration in your assay is not inhibiting the biological system (typically ≤0.5% for DMSO). | Prepare fresh stock solutions using an appropriate solvent like DMSO or DMF. Vortex and, if necessary, gently warm to 37°C or sonicate to ensure complete dissolution. Always include a vehicle control (medium with the same solvent concentration) in your experiments. |
| Biosensor Strain Issues | Verify the viability and responsiveness of your biosensor strain with a known, potent AHL inducer. Ensure the reporter system (e.g., lacZ, GFP) is functional. | Use a fresh culture of the biosensor strain for each experiment. Periodically validate the biosensor's performance with a positive control. |
Problem 2: High Background Signal in Reporter Assays
| Possible Cause | Verification | Solution |
| Autofluorescence/Chemiluminescence of Test Compound/Media | Run a control with your experimental medium and 3-OH-C10-HSL without the biosensor cells to measure any intrinsic signal. | If the compound or medium is contributing to the background, subtract this baseline value from your experimental readings. Consider using a reporter with a different detection method (e.g., colorimetric instead of fluorescent). |
| Leaky Promoter in Biosensor | Culture the biosensor strain in the absence of any AHL. A high signal indicates a "leaky" promoter for the reporter gene. | If the background is unacceptably high, consider using a different biosensor strain with tighter regulation of the reporter gene. |
| Cross-Reactivity of the Receptor | The LuxR-type receptor in your biosensor may be activated by other molecules in your sample or media.[7][8] | If possible, use a more specific biosensor. Alternatively, purify your sample to remove potentially cross-reacting compounds before performing the bioassay. |
Problem 3: Difficulties in Quantification by LC-MS
| Possible Cause | Verification | Solution |
| Matrix Effects | Analyze a sample of your matrix (e.g., culture supernatant) spiked with a known concentration of 3-OH-C10-HSL. A significant deviation from the expected signal indicates ion suppression or enhancement.[9][10] | Optimize your sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
| Poor Extraction Efficiency | Spike a known amount of 3-OH-C10-HSL into your sample before extraction and quantify the recovery rate. | Optimize your extraction protocol. Acidifying the sample with a small amount of acetic or formic acid can improve the extraction of AHLs into organic solvents like ethyl acetate.[11] |
| In-source Fragmentation/Adduct Formation | Examine the mass spectrum for characteristic fragment ions and adducts (e.g., sodium adducts). | Optimize MS parameters such as cone voltage and desolvation temperature to minimize in-source fragmentation. Modify the mobile phase to promote the formation of the desired protonated molecule. |
Quantitative Data Summary
Table 1: Solubility and Storage of 3-OH-C10-HSL
| Parameter | Value | Source |
| Molecular Weight | 271.36 g/mol | [1][2] |
| Solubility in DMSO | 20 mg/mL | [1][2] |
| Solubility in DMF | 20 mg/mL | [1][2] |
| Solubility in Acetonitrile | Soluble | [1] |
| Long-term Storage (Solid) | -20°C (stable for at least 2 years) | [1] |
| Storage in Solvent | -80°C (up to 6 months), -20°C (up to 1 month) |
Table 2: Factors Affecting 3-OH-C10-HSL Stability
| Factor | Effect | Recommendation |
| pH | The lactone ring is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7.5), leading to inactivation. Stability is greater in slightly acidic conditions. | Buffer experimental media to a pH between 6.0 and 7.0. |
| Temperature | Higher temperatures accelerate the rate of chemical hydrolysis. | Conduct experiments at the lowest feasible temperature that supports the biological process being studied. |
| Enzymes | AHL lactonases hydrolyze the lactone ring, while AHL acylases cleave the acyl side chain, both resulting in inactivation.[3][4][5][12][13] | Use mutant strains deficient in these enzymes or cell-free systems when investigating the direct effects of 3-OH-C10-HSL. |
| Acyl Chain Length | Longer acyl chains generally confer greater stability against pH-dependent lactonolysis. | Be aware that shorter-chain AHLs will degrade more rapidly under similar conditions. |
Experimental Protocols
Protocol 1: Preparation of 3-OH-C10-HSL Stock Solution (10 mM)
-
Weighing: Accurately weigh out 2.71 mg of 3-OH-C10-HSL powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Agrobacterium tumefaciens (NTL4) Based Bioassay for 3-OH-C10-HSL Detection
This protocol is adapted for a 96-well plate format for quantitative analysis.
-
Preparation of Reporter Strain: Inoculate A. tumefaciens NTL4 carrying a suitable reporter plasmid (e.g., pZLR4 with a traG-lacZ fusion) into AB medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
Preparation of Assay Plates:
-
Prepare serial dilutions of your 3-OH-C10-HSL samples and standards in the appropriate medium in a 96-well plate. Include a vehicle control.
-
Dilute the overnight culture of the reporter strain to an OD₆₀₀ of ~0.1 in fresh AB medium.
-
-
Incubation: Add the diluted reporter strain to each well of the 96-well plate. Incubate the plate at 28°C for a suitable period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Quantification (for β-galactosidase reporter):
-
Measure the OD₆₀₀ of the cultures in each well.
-
Lyse the cells by adding a drop of toluene (B28343) or a lysis reagent and vortexing.
-
Add ONPG (o-nitrophenyl-β-D-galactopyranoside) solution to each well and incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 420 nm.
-
Calculate Miller units to quantify β-galactosidase activity, normalizing for cell density and incubation time.
-
Protocol 3: General Workflow for LC-MS/MS Quantification of 3-OH-C10-HSL
-
Sample Preparation (from bacterial supernatant):
-
Centrifuge the bacterial culture to pellet the cells.
-
Filter-sterilize the supernatant.
-
Acidify the supernatant with 0.1% formic acid.
-
Perform liquid-liquid extraction twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 50% methanol (B129727) in water).
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 3-OH-C10-HSL is [M+H]⁺ at m/z 272.2. A characteristic product ion is m/z 102.1, corresponding to the homoserine lactone ring.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure 3-OH-C10-HSL.
-
Spike samples with a known concentration of a stable isotope-labeled internal standard (e.g., d₄-3-OH-C10-HSL) prior to extraction to correct for matrix effects and variations in extraction efficiency.
-
Visualizations
Caption: Workflow for 3-OH-C10-HSL extraction and quantification.
Caption: Simplified RhlR signaling pathway in P. aeruginosa.
References
- 1. N-(3-Hydroxydecanoyl)-L-homoserine lactone - CAS-Number 192883-12-8 - Order from Chemodex [chemodex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.aminer.cn [static.aminer.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthetic Homoserine Lactone Sensors for Gram-Positive Bacillus subtilis Using LuxR-Type Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase. | Semantic Scholar [semanticscholar.org]
- 13. An acyl-homoserine lactone acylase found in Stenotrophomonas maltophilia exhibits both quorum quenching activity and the ability to degrade penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-3-Hydroxydecanoyl-L-homoserine lactone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-3-Hydroxydecanoyl-L-homoserine lactone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low Yield of the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or adding a slight excess of the limiting reagent. |
| Side Reactions (O-acylation) | When using a direct coupling method, the hydroxyl group of 3-hydroxydecanoic acid can compete with the amine of the homoserine lactone, leading to the formation of an ester byproduct.[1] To minimize this, use additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, which form an active ester intermediate that is more reactive towards amines.[1] Alternatively, employ a two-step synthesis via a 3-oxo intermediate or use a protecting group for the hydroxyl function.[1] |
| Inefficient Coupling | Ensure that coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are fresh and active. The choice of solvent and reaction temperature can significantly impact the coupling efficiency. Anhydrous conditions are crucial for many coupling reactions. |
| Product Loss During Workup and Purification | Optimize the extraction and purification steps. During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the lactone ring. For column chromatography, select an appropriate solvent system to achieve good separation without significant product loss. |
Issue 2: Multiple Spots on TLC After Purification
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities | The solvent system for column chromatography may not be optimal. Try a different eluent system with varying polarities. A gradient elution, for instance from a low to a high concentration of ethyl acetate (B1210297) in hexanes, can improve separation. |
| Presence of Diastereomers | If the synthesis is not stereospecific, diastereomers may be present, which can sometimes be separated by careful column chromatography. Chiral HPLC may be necessary for the resolution of enantiomers. |
| Degradation of the Product on Silica (B1680970) Gel | N-acyl homoserine lactones can sometimes degrade on acidic silica gel. To mitigate this, you can use deactivated silica gel (by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina. |
| N-acylurea Byproduct | When using carbodiimide (B86325) coupling agents like EDC, the formation of N-acylurea byproducts can occur. The addition of HOBt can help minimize this side reaction. This byproduct is often removable with careful column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route offers a better yield for this compound: direct coupling or the two-step synthesis?
A1: The two-step synthesis, which involves the formation of an N-(3-oxodecanoyl)-L-homoserine lactone intermediate followed by reduction, generally provides higher overall yields.[1] This method avoids the issue of O-acylation that can significantly lower the yield in the direct coupling of 3-hydroxydecanoic acid.[1]
Q2: How can I improve the yield of my direct coupling reaction using EDC?
A2: To improve the yield of your EDC coupling reaction, consider the following:
-
Additives: Incorporate additives such as HOBt or Oxyma Pure. These reagents form an active ester that is more reactive towards the amine of the homoserine lactone than the hydroxyl group of the fatty acid, thus minimizing O-acylation.[1]
-
Protecting Groups: Protect the hydroxyl group of 3-hydroxydecanoic acid before the coupling reaction. A common strategy is to use a silyl (B83357) ether protecting group, which can be removed after the coupling.
-
Reaction Conditions: Ensure you are using anhydrous solvents and that your EDC is of high quality. Control the reaction temperature, as starting the reaction at 0°C and then allowing it to warm to room temperature is a common practice.
Q3: What is the best way to purify the final product?
A3: Silica gel column chromatography is the most common method for purifying this compound. A gradient of ethyl acetate in hexanes is a typical eluent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
Q4: How can I confirm the identity of my synthesized this compound?
A4: The identity of the synthesized compound can be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): Compare the Rf value of your product with a known standard.
-
Mass Spectrometry (MS): N-acyl-homoserine lactones typically show a characteristic fragment ion corresponding to the protonated homoserine lactone ring at m/z 102.0.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information that can be compared to literature values for confirmation.
Data Presentation
Table 1: Comparison of Synthetic Routes for N-acyl Homoserine Lactones
| Synthetic Route | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| Direct Coupling (unprotected) | EDC, HOBt | 30-50% | Fewer synthetic steps. | Risk of O-acylation, formation of byproducts, potentially lower yields.[1] |
| Direct Coupling (with protecting group) | TBDMSCl, EDC, HOBt, TBAF | 50-70% (over 3 steps) | Higher yield and cleaner reaction compared to unprotected direct coupling.[1] | Adds protection and deprotection steps to the synthesis.[1] |
| Two-Step Synthesis (Oxo-reduction) | EDC, HOBt (for coupling), NaBH₄ (for reduction) | 60-80% (over 2 steps) | Generally provides higher overall yields and avoids O-acylation issues.[1] | Requires an additional reduction step.[1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of N-(3-oxodecanoyl)-L-homoserine lactone
-
Activation of 3-Oxodecanoic Acid: In a round-bottom flask, dissolve 3-oxodecanoic acid (1 equivalent), HOBt (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve L-homoserine lactone hydrobromide (1 equivalent) in anhydrous DCM and add triethylamine (TEA) (1.1 equivalents) to neutralize the salt.
-
Add the neutralized homoserine lactone solution to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield N-(3-oxodecanoyl)-L-homoserine lactone.
Step 2: Reduction of N-(3-oxodecanoyl)-L-homoserine lactone
-
Dissolve the purified N-(3-oxodecanoyl)-L-homoserine lactone (1 equivalent) in methanol (B129727) and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of dilute HCl at 0°C to neutralize the excess reducing agent.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound.
Visualizations
Caption: Synthetic routes for this compound.
Caption: General workflow for purification by silica gel chromatography.
Caption: General AHL-mediated quorum sensing signaling pathway.
References
Technical Support Center: Troubleshooting Quorum Sensing Assays
Welcome to the Technical Support Center for quorum sensing (QS) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
Inconsistent results in quorum sensing assays can arise from a variety of factors, from subtle variations in experimental conditions to issues with the reagents or bacterial strains themselves. The following tables provide a structured approach to identifying and resolving common problems encountered in different types of QS assays.
Reporter Gene Assays (e.g., Lux-Based Luminescence/Fluorescence)
Reporter gene assays are widely used to quantify QS activity. These assays typically employ a reporter strain engineered to produce a measurable signal, such as light or fluorescence, in response to QS signaling molecules.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell density in initial inoculation.- Pipetting errors.- Edge effects in microtiter plates due to evaporation. | - Ensure thorough mixing of cultures before inoculation.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/water to maintain humidity.[1] |
| Low or no signal | - Reporter strain has lost the plasmid.- Inactive or degraded signaling molecules (autoinducers).- Incorrect growth medium or conditions (pH, temperature).- The tested compound is inhibiting bacterial growth. | - Re-streak the reporter strain on selective agar (B569324) to ensure plasmid retention.- Use freshly prepared or properly stored autoinducers.- Verify that the media composition and incubation conditions are optimal for the specific reporter strain.- Perform a parallel bacterial growth assay (e.g., OD600 measurement) to check for toxicity of test compounds.[2] |
| High background signal | - "Leaky" promoter in the reporter construct.- Contamination of the culture with other microorganisms.- Autofluorescence/autoluminescence of the test compound or media. | - Use a control strain with a promoterless reporter to determine baseline signal.- Ensure aseptic techniques are strictly followed.- Measure the signal from the test compound in cell-free media to assess its intrinsic fluorescence/luminescence. |
| Signal decreases over time unexpectedly | - Depletion of essential nutrients for the reporter system (e.g., substrate for luciferase).- Accumulation of toxic byproducts.- Instability of the reporter protein. | - Optimize the assay duration and ensure the medium is not a limiting factor.- Consider media replacement or a different culture system for longer experiments.- Verify the stability of the reporter system under your experimental conditions. |
Pigment-Based Assays (e.g., Violacein (B1683560) Production in Chromobacterium violaceum)
Pigment-based assays offer a visual and often quantifiable measure of QS-regulated phenotypes. The production of the purple pigment violacein by Chromobacterium violaceum is a classic example used to screen for QS inhibitors.[3]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent pigment production | - Variation in inoculum size or growth phase.- Inconsistent incubation temperature or aeration.- Degradation of the pigment due to light exposure or pH changes. | - Standardize the inoculum preparation, ensuring cells are in the same growth phase.- Use a shaking incubator with controlled temperature.[4]- Protect plates from light and ensure the pH of the medium remains stable. |
| No violacein production | - Loss of QS functionality in the C. violaceum strain.- Presence of a potent QS inhibitor.- Test compound is bactericidal or bacteriostatic. | - Periodically verify the pigment production of the wild-type strain.- Include a positive control for inhibition.- Assess bacterial viability via colony-forming unit (CFU) counts or other growth assays.[3] |
| Color development in negative controls | - Contamination of media or reagents.- Spontaneous mutations in the bacterial strain. | - Use fresh, sterile media and reagents.- Re-streak the culture from a frozen stock to ensure genetic homogeneity. |
| Difficulty in quantifying pigment | - Incomplete extraction of the pigment from the cells.- Interference from colored test compounds. | - Optimize the extraction protocol (e.g., using DMSO or ethanol) and ensure complete cell lysis.[5][6]- Include a compound-only control to subtract background absorbance. |
Biofilm Formation Assays (e.g., Crystal Violet Staining)
Biofilm formation is a key QS-regulated behavior. The crystal violet assay is a common method to quantify the total biofilm biomass.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in biofilm formation | - Inconsistent washing steps, leading to detachment of biofilm.- Uneven surface properties of the microtiter plate wells.- Clumping of bacteria in the initial inoculum. | - Standardize the washing procedure; avoid harsh washing that can dislodge the biofilm.[1]- Use tissue culture-treated plates for more consistent attachment.- Vortex the inoculum thoroughly before dispensing. |
| Weak or no biofilm formation | - Bacterial strain is a poor biofilm former under the tested conditions.- Inappropriate growth medium or environmental conditions (e.g., temperature, pH, oxygen).[8][9][10]- Insufficient incubation time. | - Use a known strong biofilm-forming strain as a positive control.- Optimize media composition and physical parameters to promote biofilm growth.- Perform a time-course experiment to determine the optimal incubation period. |
| Excessive background staining | - Incomplete removal of planktonic cells before staining.- Crystal violet precipitates or is not fully dissolved.- Over-staining of the wells.[1] | - Wash wells gently but thoroughly with a buffer like PBS before staining.- Ensure the crystal violet solution is well-dissolved and filtered if necessary.- Adhere to a consistent and appropriate staining time.[11] |
| Difficulty dissolving the stain for quantification | - Incomplete drying of the plate before adding the solubilizing agent.- Insufficient volume or incubation time with the solubilizing agent (e.g., acetic acid, ethanol). | - Ensure the plate is completely dry before solubilization.- Use an adequate volume of the solubilizing agent and allow sufficient time for the stain to dissolve completely.[12] |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible results. Below are protocols for key quorum sensing assays.
Protocol 1: Luminescence-Based Reporter Assay for QS Activity
This protocol is adapted for a generic lux-based reporter strain.
-
Prepare Overnight Culture : Inoculate the reporter strain into the appropriate liquid medium (e.g., LB broth) with the necessary antibiotics for plasmid maintenance. Grow overnight at the optimal temperature with shaking.
-
Subculture : Dilute the overnight culture 1:100 into fresh medium and grow to an early-to-mid exponential phase (e.g., OD600 of ~0.1-0.3).
-
Prepare Assay Plate : In a 96-well microtiter plate (white or black, clear-bottom for simultaneous OD readings), add your test compounds at various concentrations. Include positive controls (with a known autoinducer) and negative controls (vehicle only).
-
Inoculate Plate : Add the subcultured reporter strain to each well.
-
Incubation : Incubate the plate at the optimal temperature, with shaking if required, for a defined period (e.g., 4-6 hours).
-
Measurement : Measure luminescence using a microplate reader. Also, measure the OD600 to normalize for cell growth.
-
Data Analysis : Calculate the relative light units (RLU) by dividing the luminescence signal by the OD600 value for each well.[13]
Protocol 2: Violacein Inhibition Assay
This protocol uses Chromobacterium violaceum to screen for QS inhibitors.
-
Prepare Overnight Culture : Grow C. violaceum in LB broth at 30°C with shaking.
-
Prepare Assay Plate : In a 96-well plate, add LB broth and the test compounds at various concentrations.
-
Inoculation : Add a standardized amount of the overnight C. violaceum culture to each well.
-
Incubation : Incubate the plate at 30°C for 24 hours with shaking.
-
Violacein Extraction :
-
Centrifuge the plate to pellet the cells.
-
Discard the supernatant and allow the pellet to dry.
-
Add a fixed volume of DMSO to each well and shake for 30 minutes to dissolve the violacein pigment.[5]
-
-
Quantification : Transfer the DMSO-violacein solution to a new plate and measure the absorbance at 585-595 nm.[5][14]
-
Data Analysis : Normalize the violacein production to bacterial growth (measured by OD600 before extraction) and express the results as a percentage of the untreated control.
Protocol 3: Crystal Violet Biofilm Assay
This protocol is a standard method for quantifying biofilm formation.[7]
-
Prepare Inoculum : Grow bacteria overnight in a suitable medium. Dilute the culture to a standardized OD600 (e.g., 0.05) in fresh medium.
-
Biofilm Growth : Add 200 µL of the diluted culture to each well of a 96-well tissue culture-treated plate. Add test compounds if applicable. Incubate statically at the optimal temperature for 24-48 hours.[13]
-
Washing : Discard the planktonic culture and gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining : Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[13]
-
Washing : Discard the crystal violet solution and wash the wells thoroughly with water.
-
Solubilization : Air dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.[12][13] Incubate for 15 minutes with gentle shaking.
-
Quantification : Measure the absorbance of the solubilized stain at approximately 550-590 nm.[7][13]
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental steps can aid in troubleshooting.
Caption: A generalized workflow for conducting quorum sensing assays.
Caption: Simplified quorum sensing pathway in Vibrio fischeri.[15][16]
Caption: Interconnected quorum sensing systems in Pseudomonas aeruginosa.[17][18][19][20]
Frequently Asked Questions (FAQs)
Q1: My results are not reproducible. What are the most common factors I should check first?
A1: The most common culprits for lack of reproducibility are inconsistent inoculum preparation (cell density and growth phase), temperature fluctuations during incubation, and pipetting errors. Always start by standardizing your cell culture and plating procedures. Using a positive and negative control in every assay is also critical for identifying deviations.
Q2: How can I be sure that my test compound is inhibiting quorum sensing and not just killing the bacteria?
A2: This is a critical control. You must always perform a parallel growth assay (e.g., measuring OD600 or CFU counts) under the same conditions as your QS assay. A true QS inhibitor will reduce the QS-regulated output (e.g., luminescence, pigment) at sub-inhibitory concentrations, meaning at concentrations where it does not significantly affect bacterial growth.[3]
Q3: What is the "edge effect" in 96-well plates and how can I mitigate it?
A3: The edge effect refers to the phenomenon where the wells on the perimeter of a microtiter plate evaporate more quickly than the interior wells, leading to increased concentrations of media components and affecting cell growth and assay results. To mitigate this, you can fill the outer wells with sterile water or media without inoculating them, creating a humidity barrier.[1]
Q4: For biofilm assays, my biofilms are very fragile and wash away easily. How can I improve their adherence?
A4: First, ensure your washing steps are gentle. Instead of pipetting directly onto the biofilm, add liquid to the side of the well. Second, consider the plate type; tissue culture-treated plates have surfaces that promote cell adhesion. Finally, check if your bacterial strain or growth medium is optimal for biofilm formation, as some strains are naturally weak biofilm producers.[21]
Q5: In my lux reporter assay, the luminescence signal is very low even with the autoinducer. What could be the issue?
A5: Low signal can be due to several factors. Check that your reporter strain still carries the reporter plasmid by plating on selective media. Ensure the autoinducer stock is active and has been stored correctly. Also, verify that the assay medium has the necessary components and pH for both bacterial growth and the enzymatic reaction of the luciferase. Finally, the timing of the measurement is important; ensure you are measuring at a point where the promoter is active and the cells are metabolically capable of producing light.
References
- 1. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 3. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 6. scispace.com [scispace.com]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. Influence of Environmental Factors on Biofilm Formation of Staphylococci Isolated from Wastewater and Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. Crystal violet assay [bio-protocol.org]
- 12. static.igem.org [static.igem.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quorum sensing facilitates interpopulation signaling by Vibrio fischeri within the light organ of Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling N-3-Hydroxydecanoyl-L-homoserine lactone Degradation
Welcome to the technical support center for N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this critical quorum-sensing molecule during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OH-C10-HSL) and why is its stability important?
Q2: What are the primary causes of 3-OH-C10-HSL degradation?
A2: The two main causes of degradation are:
-
pH- and Temperature-Dependent Lactonolysis: The homoserine lactone ring is susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures.[2] This reaction is often reversible under acidic conditions.[2]
-
Enzymatic Degradation: Certain bacteria and even some eukaryotic cells produce enzymes that can inactivate N-acyl homoserine lactones (AHLs).[3][4] The two primary classes of these enzymes are AHL lactonases, which hydrolyze the lactone ring, and AHL acylases, which cleave the acyl side chain.[4]
Q3: How should I store my 3-OH-C10-HSL to ensure its long-term stability?
A3: For long-term stability (≥ 4 years), solid 3-OH-C10-HSL should be stored at -20°C in an airtight and dry container.[1][5][6] Stock solutions can be prepared in solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and should also be stored at -20°C.
Q4: Can the solvent I use affect the stability of 3-OH-C10-HSL?
A4: While solvents like DMSO and ethanol are necessary to dissolve 3-OH-C10-HSL for use in aqueous experimental media, they can have their own effects on the experimental system. It is important to use the lowest effective concentration of the solvent and to always include a vehicle control in your experiments. The stability of 3-OH-C10-HSL is primarily dictated by the pH and temperature of the final aqueous solution.
Troubleshooting Guides
Issue 1: Loss of 3-OH-C10-HSL activity in my experiment.
This is a common issue that can often be traced back to the degradation of the molecule. Follow this troubleshooting workflow to identify and resolve the problem.
Issue 2: Inconsistent results between experimental replicates.
Inconsistent results often point to variable degradation of 3-OH-C10-HSL.
-
Possible Cause: Inconsistent pH across replicates. The pH of bacterial cultures can increase as they enter the stationary phase, leading to accelerated lactonolysis of AHLs.[2][7]
-
Solution: Use buffered media and monitor the pH of your cultures or solutions throughout the experiment. Ensure all replicate buffers are from the same batch and have a consistent pH. A pH range of 6.0-7.0 is recommended for maximal stability.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use water baths or incubators to maintain a constant temperature. When preparing samples, keep them on ice as much as possible.
-
-
Possible Cause: Variable enzymatic activity in biological samples.
-
Solution: Ensure that all biological samples are processed identically and for the same duration. If using cell lysates, consider heat inactivation (e.g., 95°C for 5-10 minutes) if it does not compromise your downstream application, or the addition of enzyme inhibitors.
-
Data Presentation
Table 1: Factors Influencing the Stability of N-Acyl Homoserine Lactones
| Factor | Condition | Effect on Stability | Reference |
| pH | Alkaline (pH > 7.5) | Decreased (accelerated lactonolysis) | [2][7] |
| Neutral (pH 7.0) | Moderate | [2] | |
| Acidic (pH < 6.5) | Increased (lactonolysis is slowed/reversed) | [2] | |
| Temperature | 37°C | Decreased | [2] |
| 22°C | Increased (relative to 37°C) | [2] | |
| 4°C / On Ice | Maximally Increased | General Practice | |
| Acyl Chain Length | Short (e.g., C4, C6) | Less Stable | [2] |
| Long (e.g., C10, C12) | More Stable | [2] | |
| Enzymes | AHL Lactonases/Acylases | Decreased (enzymatic degradation) | [3][4] |
Experimental Protocols
Protocol 1: General Preparation and Handling of 3-OH-C10-HSL
-
Reconstitution: Briefly centrifuge the vial of solid 3-OH-C10-HSL to ensure all powder is at the bottom. Reconstitute in sterile DMSO or ethanol to a desired stock concentration (e.g., 10-100 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
-
Use in Experiments: When ready to use, thaw an aliquot and dilute it into your pre-chilled, pH-buffered (pH 6.0-7.0) experimental medium to the final working concentration. Vortex briefly to ensure complete mixing.
Protocol 2: Minimizing Degradation During Bacterial Culture Experiments
-
Media Preparation: Prepare your bacterial growth medium and buffer it to a pH between 6.0 and 7.0.
-
Inoculation and Growth: Inoculate your culture and grow to the desired cell density. Monitor the pH of the culture, especially as it approaches the stationary phase.
-
Extraction of 3-OH-C10-HSL from Supernatants: a. Pellet the bacterial cells by centrifugation at 4°C. b. Immediately transfer the supernatant to a fresh tube. c. Acidify the supernatant to a pH of approximately 2.0 with concentrated HCl to reverse any lactonolysis that may have occurred.[2] d. Proceed with your standard extraction protocol (e.g., liquid-liquid extraction with an organic solvent).
Protocol 3: Quenching Enzymatic Degradation in Cell Lysates
-
Cell Lysis: Perform cell lysis on ice using pre-chilled buffers.
-
Inhibitor Addition: If AHL-degrading enzymes are suspected, add a broad-spectrum inhibitor of metallo-β-lactamases (a family to which some AHL lactonases belong). Options include metal chelators like EDTA (final concentration 1-5 mM), though compatibility with your experiment must be verified.[8][9]
-
Heat Inactivation (Optional): If your downstream application is not sensitive to heat, heat the lysate at 95°C for 5-10 minutes to denature enzymes. Centrifuge to remove precipitated proteins.
-
Proceed with Experiment: Add 3-OH-C10-HSL to the treated lysate and proceed with your assay, keeping samples on ice as much as possible.
Signaling Pathway Diagrams
Quorum Sensing in Burkholderia pseudomallei
Burkholderia pseudomallei is a bacterium known to produce 3-OH-C10-HSL.[10] The following diagram illustrates a generalized quorum-sensing circuit relevant to this organism.
References
- 1. This compound (OH-C10-HSL) [myskinrecipes.com]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 4. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of quorum sensing in the pathogenicity of Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing N-acyl-homoserine lactones (AHLs)
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing N-acyl-homoserine lactones (AHLs). It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and efficacy of your AHLs for reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of AHLs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments. | 1. Degradation of AHLs: The lactone ring is susceptible to hydrolysis, especially at alkaline pH.[1][2][3] 2. Improper storage: Storing aqueous solutions for extended periods or at incorrect temperatures can lead to degradation.[4][5] 3. Incorrect solvent: Using solvents like ethanol (B145695) or other primary alcohols can open the lactone ring.[4][5] | 1. Verify pH: Ensure the pH of your experimental media is not alkaline. If possible, work at a neutral or slightly acidic pH. 2. Prepare fresh solutions: Prepare fresh dilutions of your AHL stock solution for each experiment. Avoid storing aqueous solutions for more than a day.[4][5] 3. Use appropriate solvents: Use DMSO or dimethylformamide for stock solutions.[4][5] |
| Precipitation of AHLs when diluting in aqueous media. | 1. Low aqueous solubility: AHLs, especially those with long acyl chains, have limited solubility in water. 2. Solvent shock: Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause the compound to precipitate. | 1. Minimize organic solvent: Use the smallest practical volume of the organic stock solution. 2. Stepwise dilution: Perform serial dilutions to gradually decrease the organic solvent concentration. 3. Gentle mixing: Add the AHL stock solution dropwise to the aqueous buffer while gently vortexing or stirring. 4. Sonication: In some cases, brief sonication can help to redissolve precipitates.[6] |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles: This can lead to degradation of the AHLs in your stock solution.[6] 2. Stock solution degradation: Even when stored correctly, stock solutions have a finite shelf life. | 1. Aliquot stock solutions: Upon preparation, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] 2. Monitor stock solution age: Adhere to the recommended storage durations for your stock solutions (see table below). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing AHLs?
A1: The recommended solvents for creating stock solutions of AHLs are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide.[4][5] These organic solvents are suitable for long-term storage at low temperatures. Avoid using ethanol or other primary alcohols, as they have been shown to cause the opening of the lactone ring, leading to inactivation of the molecule.[4][5] For extraction purposes from cultures, ethyl acetate (B1210297) is commonly used.[7]
Q2: At what temperature should I store my AHLs?
A2: AHLs in solid, crystalline form should be stored at -20°C for long-term stability, where they can be stable for four years or more.[4][5] Stock solutions prepared in an appropriate organic solvent like DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[6][8]
Q3: How long can I store AHL stock solutions?
A3: For stock solutions prepared in DMSO, the recommended storage period is up to one month at -20°C and up to six months at -80°C.[6][8] To maximize stability, it is best to aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles.[6]
Q4: Can I store AHLs in an aqueous solution?
A4: It is not recommended to store AHLs in aqueous solutions for more than one day.[4][5] The lactone ring of AHLs is susceptible to pH-dependent hydrolysis (lactonolysis), which is accelerated in aqueous environments, particularly at alkaline pH.[1][2] For experiments, fresh dilutions from a frozen organic stock should be prepared immediately before use.
Q5: Why is the pH of the solution important for AHL stability?
A5: The stability of the homoserine lactone ring is highly dependent on pH. Alkaline conditions (pH > 7) promote the hydrolysis of the ester bond in the lactone ring, leading to an inactive, open-ring form of the molecule.[1][3] This degradation is also temperature-dependent, with higher temperatures increasing the rate of hydrolysis.[1] Conversely, acidic conditions can help to re-form the lactone ring if it has been opened.[1]
Q6: Does the structure of the AHL affect its stability?
A6: Yes, the structure of the N-acyl side chain influences stability. AHLs with longer acyl side chains are generally more stable and less prone to hydrolysis than those with shorter side chains.[1] Additionally, the presence of a 3-oxo group on the acyl chain can increase the rate of hydrolysis.[1]
Data Presentation: Recommended Storage Conditions for AHLs
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | [4][5] |
| Stock Solution | DMSO, Dimethylformamide | -20°C | Up to 1 month | [6][8] |
| Stock Solution | DMSO, Dimethylformamide | -80°C | Up to 6 months | [6][8] |
| Aqueous Solution | Aqueous buffers (e.g., PBS) | 4°C or on ice | Not recommended for > 1 day | [4][5] |
Experimental Protocols
Protocol 1: Preparation of AHL Stock Solutions
Objective: To prepare a concentrated stock solution of an AHL in an appropriate organic solvent for long-term storage.
Materials:
-
N-acyl-homoserine lactone (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide
-
Sterile microcentrifuge tubes or cryovials
-
Inert gas (e.g., nitrogen or argon) (optional but recommended)
Procedure:
-
Allow the crystalline AHL to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of AHL in a sterile microcentrifuge tube.
-
Under a fume hood, add the appropriate volume of anhydrous DMSO or dimethylformamide to achieve the desired stock concentration (e.g., 10-30 mg/mL).[4][5]
-
If the AHL is supplied in a vial, the solvent can be added directly to the vial to avoid transfer losses.
-
Vortex the solution until the AHL is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.[6]
-
(Optional) Purge the headspace of the vial with an inert gas to displace oxygen before sealing.[4]
-
Aliquot the stock solution into single-use, sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the AHL name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Bioassay for Testing AHL Activity using Chromobacterium violaceum CV026
Objective: To determine the biological activity of a stored AHL sample by observing the induction of violacein (B1683560) pigment production in the reporter strain Chromobacterium violaceum CV026.
Materials:
-
C. violaceum CV026 reporter strain
-
Luria-Bertani (LB) agar (B569324) plates
-
LB broth
-
AHL stock solution and a series of dilutions
-
Sterile paper discs or sterile pipette tips
-
Incubator at 28-30°C
Procedure:
-
Inoculate C. violaceum CV026 into LB broth and grow overnight at 28-30°C with shaking until it reaches a turbid culture.
-
Prepare a lawn of the CV026 culture by spreading 100 µL of the overnight culture onto the surface of an LB agar plate. Allow the plate to dry.
-
Prepare fresh serial dilutions of your AHL stock solution in sterile water or buffer immediately before the assay.
-
Spot 5-10 µL of each AHL dilution onto the surface of the bacterial lawn. Alternatively, place sterile paper discs onto the agar and apply the AHL solution to the discs.
-
As a negative control, spot the solvent used for dilution. As a positive control, use a freshly prepared AHL solution of known activity.
-
Incubate the plates at 28-30°C for 24-48 hours.
-
Observe the plates for the appearance of a purple ring of violacein pigment around the spots where active AHL was applied. The intensity and diameter of the purple zone are indicative of the AHL concentration and activity.
Visualizations
Caption: Degradation pathways of N-acyl-homoserine lactones (AHLs).
Caption: Recommended workflow for preparing and storing AHL stock solutions.
Caption: Troubleshooting decision tree for failed AHL experiments.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 3. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) and other N-acyl homoserine lactones (AHLs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting 3-OH-C10-HSL?
A1: The primary methods for detecting 3-OH-C10-HSL fall into two categories:
-
Bacterial Biosensors: These are genetically engineered bacteria that produce a detectable signal, such as pigment, bioluminescence, or fluorescence, in the presence of AHLs. Common biosensors include Chromobacterium violaceum CV026, Agrobacterium tumefaciens A136 (or KYC55), and various E. coli strains carrying LuxR-based plasmids.[1][2][3][4][5]
-
Chromatographic Techniques: These methods separate the target molecule from a complex mixture for identification and quantification. They include Thin-Layer Chromatography (TLC), often overlaid with a biosensor for visualization, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[6][7][8][9][10][11]
Q2: My biosensor assay is showing a high background signal. What are the potential causes?
A2: High background signal in a biosensor assay can be caused by several factors:
-
Media Composition: Components in your growth media may non-specifically activate the biosensor. It is advisable to test your media alone as a negative control.
-
Sample Matrix Components: The sample itself may contain compounds that mimic AHLs or otherwise activate the biosensor's reporting system.[12] Plants, for example, are known to produce metabolites that can interfere with quorum sensing systems.[12]
-
Endogenous AHL Production: If your biosensor is not a null-mutant for its own AHL synthase, it may self-activate at high cell densities.
-
Over-expression of Reporter Genes: High copy numbers of plasmids carrying the reporter genes can sometimes lead to "leaky" expression. Increasing the dosage of the regulatory gene (e.g., luxR) can increase sensitivity but may also elevate background luminescence.[13]
Q3: I am not detecting any 3-OH-C10-HSL in my samples, but I expect it to be there. What could be the issue?
A3: A lack of signal could be due to several factors throughout your experimental workflow:
-
Degradation of 3-OH-C10-HSL: The molecule can be degraded in the sample. This can be caused by enzymes known as quorum quenching (QQ) enzymes, such as lactonases and acylases, which may be present in your sample.[14][15][16] These enzymes inactivate AHLs by hydrolyzing the lactone ring or the amide linkage.[14][15]
-
Inefficient Extraction: The protocol used to extract the 3-OH-C10-HSL from the sample matrix may not be efficient. Hydrophobic AHLs, in particular, may require specific extraction procedures.[7]
-
Low Concentration: The concentration of 3-OH-C10-HSL in your sample may be below the detection limit of your assay.
-
Biosensor Specificity: The biosensor you are using may have low sensitivity to 3-OH-C10-HSL. For example, Agrobacterium tumefaciens biosensors are sensitive to 3-hydroxy derivatives, including C10-3-hydroxy-AHL.[3][17]
Q4: What is the "matrix effect" in LC-MS/MS analysis of 3-OH-C10-HSL, and how can I mitigate it?
A4: The matrix effect in LC-MS/MS refers to the alteration of the ionization efficiency of the target analyte (3-OH-C10-HSL) by co-eluting compounds from the sample matrix.[18][19][20] This can lead to ion suppression (most common) or enhancement, resulting in inaccurate quantification.[18][20]
Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[19][21]
-
Chromatographic Separation: Optimize your HPLC method to separate 3-OH-C10-HSL from the interfering compounds.[18]
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with your analyte. This is a highly effective way to compensate for matrix effects.[7][18]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to account for the matrix effect.
Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio in Biosensor Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High background fluorescence/luminescence | Media components are auto-fluorescent or activate the biosensor. | Test the media alone. If it's the source of the background, consider using a minimal or different medium. |
| Sample matrix contains interfering compounds. | Run a negative control with a sample from a source known not to produce AHLs. Consider a preliminary sample clean-up step like solid-phase extraction. | |
| "Leaky" expression of the reporter plasmid. | Sequence your plasmid to ensure the promoter is not mutated. Consider using a lower copy number plasmid for the reporter system. | |
| Low signal intensity | Degradation of 3-OH-C10-HSL by quorum quenching enzymes in the sample. | Heat-inactivate the sample supernatant before the assay to denature enzymes. |
| Biosensor has low sensitivity to 3-OH-C10-HSL. | Use a biosensor known to be sensitive to 3-hydroxy-AHLs, such as A. tumefaciens KYC55.[3][5] | |
| Suboptimal operating conditions for the biosensor. | Operate the biosensor in the subthreshold regime, as this may provide the maximum signal-to-noise ratio.[22][23] | |
| Insufficient expression of the LuxR receptor protein. | Increasing the gene dosage of luxR can enhance sensitivity to low concentrations of AHLs.[13] |
Guide 2: Inaccurate Quantification with LC-MS/MS
| Symptom | Possible Cause | Troubleshooting Step |
| Poor reproducibility between injections | Ion suppression or enhancement from the sample matrix. | Incorporate a stable isotope-labeled internal standard for 3-OH-C10-HSL.[7] |
| Carryover from previous injections. | Implement a robust needle and column wash step between samples. | |
| Underestimation of concentration | Significant ion suppression. | Perform a post-extraction spike experiment to quantify the matrix effect.[20] Improve sample clean-up using SPE or LLE.[18] |
| Degradation of the analyte during sample preparation. | Keep samples on ice and minimize the time between extraction and analysis. | |
| Overestimation of concentration | Ion enhancement. | Improve chromatographic separation to resolve the analyte from the enhancing compounds. |
| Contamination of the system or solvents. | Run solvent blanks to check for contamination. |
Quantitative Data Summary
The following tables summarize quantitative data related to the detection of AHLs from various studies.
Table 1: Limits of Quantification (LOQ) for AHLs using LC-MS/MS
| Analyte | Matrix | LOQ (ng/mL) | Reference |
| 3-OH-C12-HSL | Human Plasma | 0.02 - 0.79 | [24] |
| C4-HSL | Human Plasma | 0.02 - 0.79 | [24] |
| 3-oxo-C10-HSL | Human Plasma | 0.02 - 0.79 | [24] |
| 3-oxo-C12-HSL | Human Plasma | 0.02 - 0.79 | [24] |
Table 2: Relative Production of AHLs by Pseudomonas aeruginosa
| AHL | Relative Molar Ratio | Reference |
| N-butanoyl-L-homoserine lactone (C4-HSL) | Dominant | [10] |
| N-hexanoyl-L-homoserine lactone (C6-HSL) | Lesser | [10] |
| N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) | Lesser | [10] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Lesser | [10] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Overlay with Biosensor
This protocol is adapted for the general detection of AHLs.
-
Sample Preparation: Extract 500 mL of bacterial culture supernatant twice with an equal volume of acidified ethyl acetate. Evaporate the organic phase to dryness and resuspend the residue in 200 µL of ethyl acetate.
-
TLC: Spot 10 µL of the extract onto a C18 reversed-phase TLC plate.[6] As a standard, spot a mixture of synthetic AHLs.
-
Development: Develop the TLC plate in a chamber with a mobile phase of 60% (v/v) methanol (B129727) in water.[6]
-
Biosensor Overlay: Once the solvent front has reached the top, air-dry the plate completely. Overlay the plate with a thin layer of soft agar (B569324) (e.g., 0.7% agar) seeded with an appropriate biosensor strain (e.g., A. tumefaciens A136 for broad-range detection including 3-OH derivatives).[17] The agar should contain a suitable growth medium and, if necessary, an indicator like X-Gal.[8]
-
Incubation: Incubate the plate overnight at the optimal growth temperature for the biosensor (e.g., 28-30°C).
-
Visualization: The presence of AHLs will be indicated by colored spots (e.g., blue spots with A. tumefaciens A136/X-Gal) on the TLC plate where the biosensor has been activated.[3][6]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol provides a general framework for extracting AHLs from a liquid culture for LC-MS/MS analysis.
-
Internal Standard Spiking: To a 1 mL aliquot of cell-free culture supernatant, add a known concentration of a stable isotope-labeled internal standard corresponding to the AHLs of interest.[7]
-
Liquid-Liquid Extraction:
-
Acidify the sample with 0.1 M HCl to a pH of 2-3.
-
Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully collect the organic (lower) phase.
-
Repeat the extraction on the aqueous phase and pool the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC method (e.g., 40:60 methanol:water).[8]
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
Visualizations
Caption: Generalized AHL-mediated quorum sensing signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.haifa.ac.il [cris.haifa.ac.il]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 5. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem Mass Spectrometry Detection of Quorum Sensing Activity in Multidrug Resistant Clinical Isolate Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.aminer.cn [static.aminer.cn]
- 15. journals.asm.org [journals.asm.org]
- 16. Quorum quenching enzymes and their effects on virulence, biofilm and microbiomes: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Optimizing the signal-to-noise ratio for biosensing with carbon nanotube transistors. | Semantic Scholar [semanticscholar.org]
- 23. ceesdekkerlab.nl [ceesdekkerlab.nl]
- 24. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Biosensors for Accurate N-3-Hydroxydecanoyl-L-homoserine lactone (3-oxo-C10-HSL) Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biosensors to measure N-3-Hydroxydecanoyl-L-homoserine lactone (3-oxo-C10-HSL), a key quorum sensing molecule in many Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when calibrating biosensors for 3-oxo-C10-HSL measurement?
A1: The most frequent challenges include high background signal, low or no signal, and poor reproducibility between experiments. These issues can arise from a variety of factors, including reagent contamination, suboptimal assay conditions, or the presence of inhibitory compounds in the sample.
Q2: How can I reduce high background signal in my whole-cell biosensor assay?
A2: High background can be caused by "leaky" expression from the reporter gene in the biosensor strain or contamination of media and reagents with other acyl-homoserine lactones (AHLs).[1] To mitigate this, always run a negative control with no added 3-oxo-C10-HSL to determine the baseline signal and subtract this from your experimental values. Using fresh, sterile reagents and autoclaved glassware is also crucial to prevent contamination.[1]
Q3: My biosensor is not showing any signal, or the signal is very weak. What should I do?
A3: A lack of signal can be due to several factors. The concentration of 3-oxo-C10-HSL in your sample may be below the detection limit of your biosensor. In this case, consider concentrating your sample. Your sample might also contain inhibitory substances that interfere with the biosensor's function.[1] For cell-free assays, high temperatures (above 55°C) can deactivate the TraR protein, which is essential for the signaling cascade.[2] Additionally, ensure that the pH of your samples and buffers is maintained at a neutral level to prevent the degradation of AHLs.[1]
Q4: Can I use a biosensor for quantitative measurements of 3-oxo-C10-HSL?
A4: Yes, biosensors are suitable for both semi-quantitative and quantitative analysis. To obtain quantitative data, you must generate a standard curve using known concentrations of synthetic 3-oxo-C10-HSL.[1] The signal from your unknown sample can then be interpolated from this curve to estimate its concentration. It is critical to operate within the linear range of the dose-response for accurate quantification.[1]
Q5: What is the difference between a whole-cell and a cell-free biosensor assay?
A5: Whole-cell biosensors utilize genetically engineered living bacteria that produce a measurable signal (e.g., light, fluorescence, or color) in the presence of the target AHL. Cell-free biosensors, on the other hand, use a lysate of these engineered bacteria, which contains all the necessary molecular machinery for detection.[2][3] Cell-free systems can be faster as they eliminate the need for cell culture and can be stored for long periods.[2][3]
Troubleshooting Guides
Issue 1: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contamination of media or reagents with AHLs. | Use fresh, sterile media and reagents. Ensure all glassware and plasticware are properly sterilized.[1] |
| "Leaky" expression from the reporter gene. | Run a negative control (no AHL) to determine and subtract the baseline background signal. Consider using a biosensor strain with tighter genetic regulation.[1] |
| Cross-reactivity with other molecules in the sample. | Purify the sample using methods like solid-phase extraction (SPE) to remove interfering compounds.[1] |
Issue 2: Low or No Signal
| Possible Cause | Troubleshooting Step |
| 3-oxo-C10-HSL concentration is below the detection limit. | Concentrate the sample before analysis. Use a more sensitive biosensor or detection method (e.g., luminescence-based reporters are often more sensitive than colorimetric ones).[2][3] |
| Presence of inhibitory compounds in the sample. | For cell-free assays, be aware that high temperatures (>55°C) can inactivate key proteins like TraR.[2] Certain antibiotics can also inhibit the binding of the AHL-receptor complex to DNA.[2] Consider sample purification. |
| Degradation of 3-oxo-C10-HSL. | Maintain samples and assay buffers at a neutral pH to prevent the lactone ring from opening.[1] |
| Incorrect biosensor for the target AHL. | Ensure the chosen biosensor is responsive to 3-oxo-C10-HSL. Different biosensors have varying specificities for AHLs with different acyl chain lengths and modifications. |
| Suboptimal assay conditions. | Optimize incubation time and pH. For cell-free assays, ensure the protein concentration in the lysate is adequate.[4] |
Quantitative Data Summary
Table 1: Detection Limits of Different Biosensor Systems for AHLs
| Biosensor System | Reporter | Detection Limit Range for various AHLs | Reference |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) based cell-free assay | β-galactosidase (X-Gal) | ~100 nM to 300 nM | [2][3] |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) based cell-free assay | Luminescence (Beta-Glo) | ~10 nM to 30 nM (10-fold more sensitive than X-Gal) | [2][3] |
| E. coli MT102 (pSB401) | Luminescence | As low as pico-molar concentrations for some AHLs | [5][6] |
| Chromobacterium violaceum CV026 | Violacein (colorimetric) | Responds well to short to medium chain AHLs (C4-C8) | [1] |
Table 2: Optimized Conditions for a Cell-Free Biosensor Assay
| Parameter | Optimal Condition | Notes | Reference |
| Protein Concentration | 80 µg/ml | For luminescence-based detection. | [2] |
| pH | 7.0 | For the incubation step. | [2] |
| Incubation Temperature | 30°C | For both the AHL-lysate reaction and the reporter substrate reaction. | [2] |
| Incubation Time | 2 hours (AHL with lysate) followed by 1 hour (with substrate) | For luminescence-based detection. | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Biosensor Calibration and 3-oxo-C10-HSL Quantification
This protocol is adapted for a luminescence-based E. coli biosensor.
Materials:
-
E. coli biosensor strain (e.g., MT102 carrying pSB401)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic for plasmid maintenance
-
Synthetic 3-oxo-C10-HSL standard
-
Test samples
-
96-well white, clear-bottom microplate
-
Microplate reader with luminescence detection
-
Shaking incubator
Procedure:
-
Prepare an overnight culture: Inoculate a single colony of the biosensor strain into 5 mL of LB broth with the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.3.[7]
-
Prepare standards and samples: Create a serial dilution of the 3-oxo-C10-HSL standard in LB broth to generate a range of known concentrations. Prepare your test samples.
-
Assay setup: In the 96-well microplate, add 100 µL of the subcultured biosensor to each well. Then, add 100 µL of the 3-oxo-C10-HSL standards or test samples to their respective wells. Include a negative control with LB broth only.[7]
-
Incubation: Incubate the microplate at 30°C for 4-6 hours with shaking.[7]
-
Measurement: Measure the luminescence (Relative Light Units, RLU) using a microplate reader. Also, measure the OD600 to normalize the luminescence signal to cell density.[7]
-
Data Analysis: Plot the normalized RLU against the concentration of the 3-oxo-C10-HSL standards to generate a standard curve. Use this curve to determine the concentration of 3-oxo-C10-HSL in your test samples.[7]
Protocol 2: Cell-Free Biosensor Assay for 3-oxo-C10-HSL Detection (Luminescence-based)
This protocol is based on the use of a cell-free lysate from Agrobacterium tumefaciens NTL4(pCF218)(pCF372).
Materials:
-
Cell-free lysate from the biosensor strain
-
Sample solution containing 3-oxo-C10-HSL
-
20 mM KH2PO4 buffer (pH 7.0)
-
Luminescent substrate (e.g., Beta-Glo)
-
96-well plate
-
Microplate luminometer
Procedure:
-
Sample Addition: Add 50 µL of the sample solution containing 3-oxo-C10-HSL into a well of the 96-well plate.
-
Lysate Addition and Incubation: Add 50 µL of the cell extract, diluted in the KH2PO4 buffer to a final protein concentration of 80 µg/ml. Mix and incubate at 30°C for 2 hours.[2]
-
Substrate Addition and Incubation: Add 100 µL of the luminescent substrate to each well. Mix and incubate at 30°C for 1 hour.[2]
-
Measurement: Measure the luminescence using a microplate luminometer.[2]
Visualizations
Caption: Generalized LasR-based biosensor signaling pathway.
References
- 1. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone [mdpi.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating N-3-Hydroxydecanoyl-L-homoserine lactone Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) activity with other quorum sensing molecules. We present supporting experimental data from studies using knockout strains and detail the methodologies for key experiments to facilitate the validation of its activity.
This compound is a signaling molecule involved in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This coordination is crucial for various bacterial behaviors, including biofilm formation and the production of virulence factors. Validating the specific activity of 3-OH-C10-HSL is essential for understanding its role in these processes and for the development of potential antimicrobial therapies that target quorum sensing. The use of knockout strains, which lack the gene for the synthase enzyme responsible for producing the signaling molecule, is a powerful tool for this validation.
Comparative Analysis of Acyl-Homoserine Lactone Activity
The following table summarizes the quantitative effects of different acyl-homoserine lactones (AHLs) on key quorum sensing-regulated phenotypes in knockout strains of relevant bacteria. The data highlights the specificity and potency of these signaling molecules.
| Signaling Molecule | Bacterium | Knockout Strain | Phenotype Assessed | Wild-Type Activity (% of Control) | Knockout Strain Activity (% of Control) | Knockout Strain + AHL (% of Control) |
| This compound (3-OH-C10-HSL) | Burkholderia pseudomallei | ΔbpsI3 | Biofilm Formation | 100% | Severely Impaired | Restoration to near wild-type levels with cognate lactones has been observed[1] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | ΔlasI | Elastase Activity | 100% | ~10% | ~90% |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | ΔrhlI | Pyocyanin Production | 100% | Abolished | Restored to wild-type levels[2] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | Burkholderia pseudomallei | ΔbpsI | Biofilm Formation | 100% | Severely Impaired | Restored to near wild-type levels[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to validate AHL activity.
Biofilm Formation Assay (Crystal Violet Method)
This protocol is adapted for assessing biofilm formation in a 96-well plate format.
-
Strain Culture: Grow wild-type and the corresponding luxI homolog knockout mutant (e.g., bpsI in B. pseudomallei) strains overnight in a suitable liquid medium (e.g., LB broth) at the optimal temperature with shaking.
-
Inoculum Preparation: Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Experimental Setup:
-
To the wells of a 96-well microtiter plate, add 200 µL of the diluted bacterial cultures.
-
For the knockout strain, set up parallel wells with and without the addition of synthetic 3-OH-C10-HSL at a final concentration typically in the micromolar range.
-
Include a sterile medium control.
-
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.
-
Staining:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Virulence Factor Quantification: Elastase Assay
This protocol is designed to measure the activity of elastase, a key virulence factor in Pseudomonas aeruginosa.
-
Strain Culture: Grow wild-type P. aeruginosa and a lasI knockout mutant overnight in a suitable medium (e.g., TSB) at 37°C with shaking.
-
Experimental Setup:
-
Inoculate fresh medium with the overnight cultures to a starting OD600 of 0.05.
-
For the lasI mutant, prepare cultures with and without the addition of 3-oxo-C12-HSL (or the test AHL like 3-OH-C10-HSL).
-
Incubate the cultures at 37°C with shaking until they reach the stationary phase.
-
-
Sample Preparation: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant, which contains the secreted elastase.
-
Elastase Activity Measurement:
-
The assay is based on the degradation of Elastin-Congo Red.
-
Prepare a reaction mixture containing the bacterial supernatant and Elastin-Congo Red in a suitable buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 3-6 hours).
-
Stop the reaction and pellet the insoluble substrate by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of solubilized Congo Red, indicating elastase activity.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in their understanding.
References
- 1. N-Octanoylhomoserine lactone signalling mediated by the BpsI-BpsR quorum sensing system plays a major role in biofilm formation of Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-3-Hydroxydecanoyl-L-homoserine lactone and 3-oxo-C12-HSL: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent quorum-sensing molecules: N-3-Hydroxydecanoyl-L-homoserie lactone (3-OH-C10-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This document synthesizes experimental data on their respective impacts on host immune responses, delves into their signaling pathways, and offers detailed experimental protocols for their study.
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a bacterial cell-to-cell communication mechanism that regulates collective behaviors such as biofilm formation and virulence factor production. The specificity of these interactions is largely determined by the length of the acyl chain and modifications at the third carbon. This guide focuses on a comparative analysis of two significant AHLs: 3-OH-C10-HSL, primarily produced by various Burkholderia species, and 3-oxo-C12-HSL, a key signaling molecule for Pseudomonas aeruginosa. Understanding the distinct and overlapping biological activities of these molecules is crucial for the development of targeted anti-infective and immunomodulatory therapies.
Comparative Biological Activity
Both 3-OH-C10-HSL and 3-oxo-C12-HSL are recognized for their ability to modulate host immune responses, particularly their interactions with mammalian cells like macrophages. While both molecules can influence inflammatory pathways, their potencies and specific effects can differ.
Immunomodulatory Effects on Macrophages
Macrophages are key players in the innate immune response, and their interaction with bacterial QS molecules can significantly alter the course of an infection. Both 3-OH-C10-HSL and 3-oxo-C12-HSL have been shown to exert anti-inflammatory effects on macrophages, primarily by inhibiting the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).
Table 1: Comparative Effects on Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | Effect of 3-OH-C10-HSL | Effect of 3-oxo-C12-HSL | Concentration | Reference |
| TNF-α | Dose-dependent decrease in mRNA and protein levels | Decrease in protein levels (~40% reduction) | 25 µmol/L (3-OH-C10-HSL); 50 µM (3-oxo-C12-HSL) | [1][2] |
| IL-6 | Dose-dependent decrease in mRNA and protein levels | Not consistently reported to decrease, some studies show no significant effect | 25 µmol/L | [1] |
| IL-1β | Decrease in mRNA levels | Decrease in secretion (~35% reduction) | 25 µmol/L (3-OH-C10-HSL); 50 µM (3-oxo-C12:2-HSL) | [1][3] |
| MCP-1 | Decrease in mRNA levels | Decrease in secretion | 25 µmol/L (3-OH-C10-HSL); 6.25 µM (3-oxo-C12-HSL) | [1][4] |
| IL-10 | Not extensively studied | Amplifies production | 50 µM | [2] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways
The immunomodulatory effects of 3-OH-C10-HSL and 3-oxo-C12-HSL are mediated through their interaction with and modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and the Unfolded Protein Response (UPR).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both AHLs have been shown to inhibit the activation of NF-κB in macrophages stimulated with LPS.[1][4] This inhibition is a key mechanism underlying their anti-inflammatory properties. The inhibition of NF-κB activation by 3-oxo-C10-HSL has been shown to be dose-dependent.[1] Similarly, 3-oxo-C12-HSL at concentrations of 25 µM can directly disrupt NF-κB activation.[4]
Figure 1: Inhibition of the NF-κB signaling pathway by 3-OH-C10-HSL and 3-oxo-C12-HSL.
Unfolded Protein Response (UPR)
The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). 3-oxo-C12-HSL has been shown to trigger the UPR in macrophages, and this activation is linked to the subsequent inhibition of LPS-induced inflammation.[4] Pretreating RAW264.7 cells with a non-toxic concentration of 6.25 µM 3-oxo-C12-HSL was sufficient to induce the expression of UPR target genes like CCAAT/enhancer-binding protein β (C/EBPβ) and C/EBP-homologous protein (CHOP).[4] The role of 3-OH-C10-HSL in modulating the UPR is less well-characterized.
Figure 2: Activation of the UPR pathway by 3-oxo-C12-HSL leading to inhibition of inflammation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
Quantification of AHLs by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for the extraction and quantification of AHLs from bacterial culture supernatants.
Figure 3: Workflow for the quantification of AHLs using LC-MS/MS.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
AHL standards (3-OH-C10-HSL and 3-oxo-C12-HSL)
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Acidify the bacterial culture supernatant to pH 3-4 with hydrochloric acid.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of 50% acetonitrile in water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) for quantification.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 3-OH-C10-HSL and 3-oxo-C12-HSL.
-
Quantify the AHLs in the samples by comparing their peak areas to the standard curve.
-
Measurement of Cytokine Production by ELISA
This protocol describes the use of a sandwich ELISA to quantify cytokine levels in macrophage culture supernatants following treatment with AHLs.
Materials:
-
Macrophage culture supernatant
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 10% FBS)
Procedure:
-
Plate Coating:
-
Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer overnight at 4°C.[5]
-
-
Blocking:
-
Wash the plate and block with assay diluent for 1-2 hours at room temperature.[5]
-
-
Sample and Standard Incubation:
-
Wash the plate and add diluted standards and samples to the wells. Incubate for 2 hours at room temperature.[5]
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[6]
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Analysis:
-
Generate a standard curve and determine the cytokine concentrations in the samples.
-
Western Blot for NF-κB p65 Phosphorylation
This protocol details the detection of phosphorylated NF-κB p65 (a marker of activation) in macrophage lysates by Western blotting.
Materials:
-
Macrophage cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-NF-κB p65)
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagent
-
Wash buffer (TBST)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the ECL detection reagent.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
RT-qPCR for UPR Gene Expression
This protocol outlines the measurement of UPR target gene expression (e.g., ATF4, XBP1s) in AHL-treated macrophages using reverse transcription-quantitative PCR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (ATF4, XBP1s) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated macrophages.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up the qPCR reactions with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[7]
-
Conclusion
N-3-Hydroxydecanoyl-L-homoserine lactone and 3-oxo-C12-HSL are potent bacterial signaling molecules with significant immunomodulatory activities. While both can suppress pro-inflammatory responses in macrophages, primarily through the inhibition of the NF-κB pathway, there are indications of distinct mechanisms and potencies. Notably, 3-oxo-C12-HSL has been shown to activate the Unfolded Protein Response, providing an additional layer of inflammatory control. Further direct comparative studies are necessary to fully elucidate the nuances of their biological activities and to inform the development of targeted therapeutic strategies. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative analyses and to further explore the intricate interplay between these bacterial signals and the host immune system.
References
- 1. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
Confirming the Purity of Synthetic N-3-Hydroxydecanoyl-L-homoserine lactone: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthetic signaling molecules is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical methods for confirming the purity of synthetic N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. We present a comparison with other relevant N-acyl-homoserine lactones (AHLs) and detail the experimental protocols for the most common analytical techniques.
Introduction to this compound and its Analogs
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The length and modification of the acyl side chain confer specificity to these signals. This compound is the native autoinducer for several bacterial species and is a subject of intense research for its role in virulence and biofilm formation. For in vitro and in vivo studies, the use of highly pure synthetic AHLs is paramount to avoid confounding results from impurities.
This guide focuses on the analytical techniques used to assess the purity of synthetic 3-OH-C10-HSL and compares its typical purity with that of other commonly studied AHLs, such as N-Hexanoyl-L-homoserine lactone (C6-HSL) and N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).
Comparative Purity Analysis
The purity of synthetic AHLs is typically determined using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is often the primary method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification of impurities.
| Compound | Analytical Method | Reported Purity (%) | Reference |
| This compound | HPLC | ≥99% | [1][2] |
| NMR | ≥97% | [3] | |
| N-Hexanoyl-L-homoserine lactone | HPLC | ≥96% | [4] |
| NMR | ≥98% | [3] | |
| GC | ≥95% | ||
| N-(3-Oxododecanoyl)-L-homoserine lactone | TLC | ≥98% | [5] |
| NMR | ≥98% | [6] | |
| HPLC | >98% | ||
| Various AHL Analogs | NMR and MS | ≥95% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AHL purity. Below are standard protocols for the most frequently employed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For AHLs, reverse-phase HPLC with UV detection is commonly used.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve the synthetic AHL in a suitable solvent such as methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL. Inject 10-20 µL onto the column.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds. It allows for the separation of components in a mixture followed by their identification based on their mass-to-charge ratio. Direct analysis of some AHLs is possible without derivatization.[8][9]
Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate (B1210297) or dichloromethane.
-
Identification: The presence of a characteristic fragment ion at m/z 143 is indicative of the homoserine lactone ring.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used for quantitative purity determination (qNMR).[10]
Protocol:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known amount of the internal standard.
Visualizing the Workflow and Comparative Logic
To aid in understanding the experimental process and the decision-making involved in purity analysis, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. N-(3-Hydroxydecanoyl)-DL-homoserine lactone - CAS-Number 929222-14-0 - Order from Chemodex [chemodex.com]
- 3. N-Hexanoyl-L-homoserine lactone - CAS-Number 147852-83-3 - Order from Chemodex [chemodex.com]
- 4. N-Hexanoyl-L-homoserine lactone, ≥96% (HPLC) 147852-83-3 manufacturers in India | N-Hexanoyl-L-homoserine lactone, ≥96% (HPLC) - India with worldwide shipping [ottokemi.com]
- 5. N-(3-Oxododecanoyl)- L -homoserine lactone quorum sensing signaling molecule 168982-69-2 [sigmaaldrich.com]
- 6. N-(3-Oxododecanoyl)-L-homoserine lactone - CAS-Number 168982-69-2 - Order from Chemodex [chemodex.com]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 8. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-3-Hydroxydecanoyl-L-homoserine lactone and Other Acyl-Homoserine Lactones in Biofilm Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biofilm-inducing capabilities of N-3-hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) and other acyl-homoserine lactones (AHLs). The information presented is collated from various experimental studies to offer a comprehensive overview for researchers in quorum sensing and biofilm-related drug development.
Introduction to AHLs and Biofilm Formation
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules, most notably N-acyl-homoserine lactones (AHLs). These molecules consist of a conserved homoserine lactone ring linked to an acyl chain of variable length (typically 4 to 18 carbons) and modification (e.g., a 3-oxo or 3-hydroxy substitution). Upon reaching a threshold concentration, AHLs bind to and activate LuxR-type transcriptional regulators, leading to the expression of genes involved in various collective behaviors, including virulence and, critically, biofilm formation. The structure of the AHL molecule, particularly the length and substitution of the acyl chain, dictates its specificity and efficacy in inducing these responses.
Comparative Analysis of Biofilm Induction
Biofilm Biomass Quantification
The following tables summarize quantitative data on the effect of various AHLs on biofilm biomass, as determined by the crystal violet staining method. It is important to note that the experimental conditions (bacterial strain, media, temperature, incubation time) vary between studies, which should be taken into consideration when comparing the data.
Table 1: Effect of 3-oxo-C10-HSL on Biofilm Formation in Vibrio alginolyticus [1][2]
| Concentration (µM) | Biofilm Formation (OD595) - Strain N°24 (Weak Biofilm Producer) | Biofilm Formation (OD595) - Strain N°40 (Strong Biofilm Producer) |
| 0 (Control) | ~0.25 | ~1.25 |
| 1 | ~0.25 (No significant change) | ~1.5 (Significant increase) |
| 10 | ~0.6 (Significant increase) | ~1.3 (No significant change) |
| 20 | ~0.7 (Significant increase) | ~1.25 (No significant change) |
| 40 | ~0.3 (No significant change) | ~1.0 (Significant decrease) |
| 100 | ~0.25 (No significant change) | ~0.8 (Significant decrease) |
| Data is estimated from graphical representations in the cited study and reflects experiments conducted at 28°C for 36 hours. |
Table 2: Comparative Effects of Various AHLs on Biofilm Formation in Different Bacterial Species
| AHL | Bacterial Strain | Concentration | Observed Effect on Biofilm Biomass | Reference |
| 3-OH-C10-HSL | Aliivibrio salmonicida | 100 ng/mL (~0.39 µM) | Induced biofilm formation in a luxI mutant. | |
| C4-HSL | Pseudomonas aeruginosa PAO1 PT5 (rhlI mutant) | Not specified | Restored biofilm formation by ~70% compared to the uninduced mutant.[3] | [3] |
| C4-HSL | Pseudoalteromonas galatheae | 200 µM | Enhanced biofilm formation.[4] | [4] |
| C6-HSL | Hafnia alvei H4 (luxI mutant) | 150 µg/mL (~753 µM) | No significant effect on biofilm restoration.[5] | [5] |
| C8-HSL | Pseudoalteromonas galatheae | 50-200 µM | Dose-dependent increase in biofilm formation.[4] | [4] |
| 3-oxo-C12-HSL | Pseudomonas aeruginosa PAO1 PT5 (lasI mutant) | Not specified | No significant difference in biofilm formation compared to wild-type.[3] | [3] |
Biofilm Structure and Thickness
Confocal Laser Scanning Microscopy (CLSM) allows for the visualization and quantification of biofilm architecture, including its thickness.
Table 3: Effect of C8-HSL on Biofilm Thickness in Pseudoalteromonas galatheae [4]
| Condition | Mean Thickness (µm) | Maximum Thickness (µm) |
| Without C8-HSL | 10.33 ± 1.25 | 20.43 ± 2.15 |
| With C8-HSL (200 µM) | 25.16 ± 2.05 | 40.26 ± 3.17 |
Signaling Pathways and Experimental Workflows
AHL-Mediated Quorum Sensing and Biofilm Induction Pathway
The canonical AHL signaling pathway involves the synthesis of AHLs by a LuxI-family synthase. As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs diffuse into the bacterial cells and bind to a LuxR-family transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. These target genes often include those responsible for the production of exopolysaccharides, adhesins, and other components of the biofilm matrix.
Experimental Workflow for Biofilm Quantification
The following diagram illustrates a typical workflow for quantifying the effect of different AHLs on biofilm formation using the crystal violet assay.
Experimental Protocols
Crystal Violet Biofilm Assay
This protocol is adapted from standard methods for quantifying biofilm biomass in a 96-well microtiter plate format.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
Sterile 96-well flat-bottom polystyrene plates
-
AHL stock solutions (dissolved in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Culture Preparation: Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh medium to a standardized optical density (OD600) of 0.05.
-
Plate Setup:
-
Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 20 µL of the AHL stock solutions (or solvent control) to the appropriate wells to achieve the desired final concentrations. Include a no-treatment control and a sterile medium blank.
-
-
Incubation: Cover the plate and incubate statically for 24-48 hours at the optimal temperature for biofilm formation.
-
Washing: Gently discard the culture medium from the wells. Wash the wells three times with 200 µL of PBS to remove planktonic and loosely attached cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Invert the plate and allow it to air dry. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Analysis
This protocol provides a general framework for visualizing and quantifying the three-dimensional structure of AHL-induced biofilms.
Materials:
-
Bacterial strain of interest (can be fluorescently tagged, e.g., with GFP)
-
Appropriate growth medium
-
Sterile glass-bottom dishes or flow cells
-
AHL stock solutions
-
PBS, pH 7.4
-
Fixative (e.g., 4% paraformaldehyde) - optional
-
Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)
-
Confocal laser scanning microscope
-
Image analysis software (e.g., ImageJ with BiofilmQ or COMSTAT plugins)
Procedure:
-
Biofilm Growth: Grow biofilms on glass coverslips in petri dishes or in a flow cell system. Inoculate with a standardized bacterial culture and add the desired concentration of AHL or a solvent control to the medium. Incubate for the desired period (e.g., 24-72 hours) under appropriate conditions.
-
Staining:
-
Gently rinse the biofilm with PBS to remove planktonic cells.
-
If not using a fluorescently tagged strain, stain the biofilm with appropriate fluorescent dyes. For live/dead staining, a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) is commonly used. Incubate in the dark according to the manufacturer's instructions.
-
(Optional) Fix the biofilm with a suitable fixative before staining.
-
-
Microscopy:
-
Mount the coverslip on a microscope slide.
-
Visualize the biofilm using a CLSM. Acquire a series of optical sections (a z-stack) through the entire thickness of the biofilm at multiple random locations. Use appropriate laser lines and emission filters for the chosen fluorescent dyes.
-
-
Image Analysis:
-
Use image analysis software to reconstruct a 3D image of the biofilm.
-
Quantify various architectural parameters from the z-stacks, such as:
-
Average and maximum thickness: The height of the biofilm.
-
Biovolume: The total volume of the cells in the biofilm.
-
Surface coverage: The percentage of the surface area covered by the biofilm.
-
Roughness: A measure of the heterogeneity of the biofilm surface.
-
-
Conclusion
The induction of biofilm formation by AHLs is a complex process that is highly dependent on the specific AHL structure and the bacterial species. While 3-OH-C10-HSL is a known quorum sensing molecule, its direct, quantitative comparison to a wide array of other AHLs in biofilm induction is not extensively documented in a single study. However, by synthesizing data from various sources, it is evident that different AHLs can have markedly different effects. Long-chain AHLs, such as those with C8, C10, and C12 acyl chains, often play a significant role in biofilm maturation and structural integrity. The 3-hydroxy substitution on the acyl chain, as seen in 3-OH-C10-HSL, can further modulate the specificity and activity of the molecule by altering its binding affinity to the cognate LuxR receptor. Future research focusing on a systematic comparison of a diverse library of AHLs on biofilm formation in key bacterial species will be invaluable for a more complete understanding of structure-activity relationships and for the development of targeted anti-biofilm strategies.
References
- 1. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Quorum Sensing: A Comparative Analysis of N-Acyl-Homoserine Lactone Effects on Gene Expression
A deep dive into how different N-Acyl-Homoserine Lactones (AHLs) orchestrate bacterial gene expression, supported by quantitative data and detailed experimental methodologies.
In the intricate world of bacterial communication, N-acyl-homoserine lactones (AHLs) serve as key signaling molecules, enabling bacteria to coordinate their behavior in a population density-dependent manner—a process known as quorum sensing (QS). This guide offers a comparative analysis of the effects of various AHLs on gene expression, providing researchers, scientists, and drug development professionals with a comprehensive resource to understand and manipulate these crucial signaling pathways. The structural diversity of AHLs, primarily in the length and modification of their acyl side chains, leads to a nuanced and specific regulation of target genes, profoundly impacting bacterial virulence, biofilm formation, and other collective behaviors.
Quantitative Comparison of AHL-Mediated Gene Expression
The following table summarizes quantitative data from studies investigating the impact of different AHLs on the expression of key quorum sensing-regulated genes in Pseudomonas aeruginosa. This bacterium utilizes a hierarchical QS system involving at least two major AHL signals: N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).
| Target Gene | N-Acyl-Homoserine Lactone | Concentration | Fold Change in Gene Expression | Bacterial Strain | Reference |
| lasI | 3-oxo-C12-HSL | 1 µM | ~100-fold increase | P. aeruginosa PAO1 ΔlasIΔrhlI | [1] |
| lasI | C4-HSL | 10 µM | ~10-fold increase | P. aeruginosa PAO1 ΔlasIΔrhlI | [1] |
| rhlI | 3-oxo-C12-HSL | 1 µM | ~10-fold increase | P. aeruginosa PAO1 ΔlasIΔrhlI | [1] |
| rhlI | C4-HSL | 10 µM | ~100-fold increase | P. aeruginosa PAO1 ΔlasIΔrhlI | [1] |
| lasR | 3-oxo-C12-HSL Analog (C01) | 50 µM | Significant Downregulation | P. aeruginosa PA14 | [2] |
| rhlR | 3-oxo-C12-HSL Analog (C01) | 50 µM | Significant Downregulation | P. aeruginosa PA14 | [2] |
| lasB (Elastase) | 3-oxo-C12-HSL | 50 µM | Increased Activity | P. aeruginosa PA14 | [2] |
| lasB (Elastase) | 3-oxo-C12-HSL Analog (C01) | 50 µM | Decreased Activity | P. aeruginosa PA14 | [2] |
| Pyocyanin Production | 3-oxo-C12-HSL | 50 µM | Increased Production | P. aeruginosa PA14 | [2] |
| Pyocyanin Production | 3-oxo-C12-HSL Analog (C01) | 50 µM | Decreased Production | P. aeruginosa PA14 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships in AHL-mediated signaling and the methodologies used to study them, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparison of AHL effects.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the relative expression levels of target genes in response to different AHLs.[3]
-
Bacterial Culture and AHL Treatment:
-
Grow the bacterial strain of interest (e.g., P. aeruginosa) overnight in a suitable medium (e.g., LB broth) at the optimal temperature (e.g., 37°C) with shaking.
-
Dilute the overnight culture into fresh medium to a starting OD600 of approximately 0.05.
-
Add the different AHLs to be tested at desired final concentrations to separate subcultures. Include a vehicle control (e.g., DMSO or ethanol) without any AHL.
-
Incubate the cultures under the same conditions and harvest the cells at a specific growth phase (e.g., mid-logarithmic or early stationary phase) by centrifugation.
-
-
RNA Extraction and Purification:
-
Isolate total RNA from the bacterial pellets using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or a standard method like Trizol extraction, following the manufacturer's instructions.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Verify RNA integrity by running a sample on an agarose (B213101) gel to check for distinct ribosomal RNA bands and absence of degradation.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the DNase-treated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix (e.g., TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls to check for contamination and a melt curve analysis (for SYBR Green) to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the untreated control.
-
Luciferase Reporter Assay for AHL Activity
This assay utilizes a bacterial reporter strain engineered to produce light (luminescence) in response to the activation of a specific AHL receptor.[4][5][6]
-
Materials:
-
Bacterial reporter strain (e.g., E. coli or Agrobacterium tumefaciens) containing a plasmid with a LuxR-type receptor and a promoter responsive to the AHL-receptor complex driving the expression of a luciferase gene (luxCDABE or luc).
-
96-well microtiter plates.
-
Luminometer for measuring light output.
-
-
Method:
-
Grow the reporter strain overnight in a suitable medium with appropriate antibiotics to maintain the reporter plasmid.
-
Dilute the overnight culture in fresh medium and add it to the wells of a 96-well plate.
-
Add serial dilutions of the different AHLs to be tested to the wells. Include a negative control with no AHL.
-
Incubate the plate at the optimal temperature for the reporter strain for a defined period (e.g., 4-6 hours).
-
Measure the luminescence in each well using a luminometer.
-
In parallel, measure the optical density (OD600) of the cultures in each well to normalize the luminescence signal to cell density.
-
Plot the normalized luminescence (Luminescence/OD600) against the AHL concentration to generate dose-response curves and determine the EC50 (half-maximal effective concentration) for each AHL.
-
This guide provides a foundational understanding of the differential effects of N-acyl-homoserine lactones on bacterial gene expression. The provided data, diagrams, and protocols serve as a valuable resource for researchers aiming to further explore and manipulate quorum sensing pathways for scientific and therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Luciferase-Based Reporter Assay for the Assessment of Aurora A-Kinase Activity in Mitotic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing a Bioluminescent Reporter Assay: Normalization [promega.com]
- 6. static.fishersci.eu [static.fishersci.eu]
Validating the Function of N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) Through Genetic Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bacterial phenotypes with and without a functional N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) signaling system. The data presented is derived from studies on Pseudomonas aeruginosa, a model organism for quorum sensing (QS) research, where the LasI/R and RhlI/R systems are well-characterized and homologous to QS systems in other Gram-negative bacteria that utilize C10-HSL derivatives. The lasI gene product is responsible for the synthesis of N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL), and this system also influences the production of other acyl-homoserine lactones (AHLs), including 3-oxo-C10-HSL.[1] Disruption of the lasI gene provides a direct method to validate the function of the signaling molecules it produces.
Data Presentation: Quantitative Comparison of Wild-Type vs. Mutant Phenotypes
The following tables summarize the quantitative differences observed between wild-type P. aeruginosa and its corresponding lasI or lasI/rhlI mutants, demonstrating the impact of ablating the AHL signaling pathway.
Table 1: Comparison of Biofilm Formation and Related Factors
| Phenotype | Wild-Type (PAO1) | ΔlasI Mutant | ΔlasIΔrhlI Mutant | Percentage Reduction in Mutant | Reference |
| Biofilm Formation (OD590) | High | Significantly Reduced | Significantly Reduced | Not specified | [2] |
| Exopolysaccharide Production | Normal | Significantly Inhibited | Not specified | Up to 29.3% (with QS inhibitor) | [3] |
Table 2: Impact on Bacterial Motility
| Motility Type | Wild-Type (PAO1) | ΔlasIΔrhlI Mutant | Percentage Inhibition in Mutant | Reference |
| Swimming Motility | Normal | Significantly Reduced | Up to 47.1% (with QS inhibitor) | [3] |
| Twitching Motility | Normal | Significantly Reduced | Not specified | [3] |
Table 3: Differential Gene Expression in Quorum Sensing Mutants
| Gene Category | ΔlasI vs. Wild-Type | ΔlasIΔrhlI vs. Wild-Type | Reference |
| Upregulated Genes | 1,026 | 994 | [2] |
| Downregulated Genes | 270 | 208 | [2] |
Table 4: Virulence Factor Production
| Virulence Factor | Wild-Type (PAO1) | ΔlasI Mutant | Reference |
| Elastase Activity | High | Significantly Reduced | [4] |
| Pyocyanin Production | Normal | Significantly Reduced | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Protocol 1: Construction of a lasI Knockout Mutant
This protocol describes the generation of a lasI gene deletion mutant in P. aeruginosa using a suicide vector and homologous recombination.
-
Amplification of Homology Arms: Upstream and downstream flanking regions of the lasI gene are amplified from wild-type P. aeruginosa genomic DNA using high-fidelity PCR.
-
Amplification of Resistance Cassette: A selectable marker, such as a gentamicin (B1671437) resistance gene, is amplified via PCR.
-
Fusion PCR: The upstream and downstream homology arms are fused to the antibiotic resistance gene using fusion PCR, creating a single DNA fragment (ΔlasI::Gm).[2]
-
Cloning into Suicide Vector: The fused DNA fragment is cloned into a suicide vector, such as pKNOCK-Km, which cannot replicate in the target bacterium.[1]
-
Transformation and Conjugation: The constructed suicide plasmid is introduced into a donor E. coli strain, which is then conjugated with the recipient P. aeruginosa.
-
Selection of Mutants: Transconjugants are selected on media containing an antibiotic to select for the recipient strain and the antibiotic for which the resistance cassette confers resistance. This selects for cells that have undergone a single crossover event.
-
Counter-selection for Double Crossover: A second selection step, often involving a counter-selectable marker on the suicide vector (e.g., sacB for sucrose (B13894) sensitivity), is used to isolate colonies that have undergone a second crossover event, resulting in the replacement of the wild-type gene with the resistance cassette.
-
Verification: The gene knockout is confirmed by PCR using primers flanking the target gene and by DNA sequencing.
Protocol 2: Crystal Violet Biofilm Assay
This is a common method to quantify biofilm formation in vitro.[6]
-
Bacterial Culture Preparation: A single colony of the test bacterium (wild-type or mutant) is inoculated into a suitable growth medium and incubated overnight. The overnight culture is then diluted to a standardized optical density.
-
Assay Setup: The diluted bacterial culture is added to the wells of a 96-well microtiter plate. A negative control (medium only) is included.
-
Incubation: The plate is incubated under static conditions for a specified period (e.g., 24-48 hours) at the optimal temperature for biofilm formation.
-
Washing: The planktonic (free-swimming) bacteria are removed by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.
-
Washing: Excess crystal violet is removed by washing with water.
-
Quantification: The bound crystal violet is solubilized with a solvent such as 95% ethanol (B145695) or 30% acetic acid. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-590 nm. The absorbance value is proportional to the amount of biofilm formed.
Mandatory Visualization
Signaling Pathway of the Las Quorum Sensing System
Caption: The Las quorum sensing pathway in P. aeruginosa.
Experimental Workflow for Mutant Validation
References
- 1. LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation of Pseudomonas aeruginosa lasI/rhlI diminishes its cytotoxicity, oxidative stress, inflammation, and apoptosis on THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Structural Analogs of N-3-Hydroxydecanoyl-L-homoserine Lactone and Their Quorum Sensing Inhibitory Activity
However, the information is not as specific to N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) analogs as I would like. Most of the detailed studies focus on analogs of other AHLs, like N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) or N-butanoyl-L-homoserine lactone (C4-HSL). While the experimental principles are the same, the comparative guide would be much stronger with more data directly related to 3-OH-C10-HSL analogs.
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-
Perform a targeted Google search for scholarly articles specifically detailing the synthesis, activity, and quantitative performance data (IC50, MIC) of structural analogs of this compound.
-
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-
From the gathered articles, extract detailed experimental protocols for assays used to evaluate the activity of these specific analogs.
-
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-
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-
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For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural analogs of this compound (3-OH-C10-HSL) and their efficacy as quorum sensing (QS) inhibitors. While specific quantitative data for a broad range of 3-OH-C10-HSL analogs is limited in publicly available literature, this document synthesizes existing data on related N-acyl-homoserine lactone (AHL) analogs to infer structure-activity relationships. The experimental protocols provided are widely applicable for the evaluation of QS inhibitors.
Introduction to Quorum Sensing and 3-OH-C10-HSL
Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in response to population density. In many Gram-negative bacteria, this communication is mediated by small signaling molecules called N-acyl-homoserine lactones (AHLs). This compound is a specific AHL molecule utilized by certain bacterial species to regulate gene expression. The inhibition of its signaling pathway presents a promising therapeutic strategy to attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.
Structural analogs of native AHLs are designed to antagonize the binding of the natural ligand to its cognate receptor protein (a LuxR-type transcriptional regulator), thereby disrupting the QS signaling cascade. These modifications typically involve alterations to the acyl side chain or the homoserine lactone ring.
The Las/Rhl Quorum Sensing Pathway in Pseudomonas aeruginosa
A well-studied model for AHL-mediated quorum sensing is the Las/Rhl system in the opportunistic pathogen Pseudomonas aeruginosa. This hierarchical system involves multiple AHL signals, including those structurally related to 3-OH-C10-HSL. The Las system, which is higher in the hierarchy, utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and the LasR receptor. The Rhl system uses N-butanoyl-L-homoserine lactone (C4-HSL) and the RhlR receptor. The general principles of ligand-receptor interaction and signal transduction in this system provide a framework for understanding the action of 3-OH-C10-HSL and its analogs.
Comparative Activity of AHL Analogs
The following tables summarize the inhibitory activities of various structural analogs of AHLs. While not all are direct analogs of 3-OH-C10-HSL, the data provides insights into the structure-activity relationships that are likely applicable. Modifications to the acyl chain, such as altering its length, saturation, and substitutions, significantly impact the inhibitory potential of the analogs.
Table 1: Biofilm Inhibition by AHL Analogs in P. aeruginosa
| Compound ID | Structural Modification | Concentration (µM) | Biofilm Inhibition (%) | Reference |
| Analog 1 | Phenylacetyl substitution | 200 | Moderate | [1] |
| Analog 2 | 4-Bromophenylacetyl substitution | 200 | ~35 | [1] |
| Analog 3 | 2-(4-bromophenyl)butanamide substitution | 200 | >60 | [1] |
Table 2: Inhibition of Virulence Factors by AHL Analogs in P. aeruginosa
| Compound ID | Virulence Factor | Concentration (µM) | Inhibition (%) | Reference |
| Analog 2 | Pyocyanin (B1662382) | 200 | ~19 | [1] |
| Analog 2 | Elastase | 200 | ~44 | [1] |
| Analog 3 | Pyocyanin | 200 | ~66 | [1] |
| Analog 3 | Elastase | 200 | ~52 | [1] |
Table 3: IC50 Values of AHL Analogs against QS-related responses
| Compound | Target/Response | IC50 | Reference |
| N-butanoyl-L-homoserine lactone (BHL) | ATP-induced secretion in CF cells | 10 µM | [2] |
| N-hexanoyl-L-homoserine lactone (HHL) | ATP-induced secretion in CF cells | 5 µM | [2] |
| N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | ATP-induced secretion in CF cells | 0.3 pM | [2] |
| N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) | ATP-induced secretion in CF cells | 0.4 pM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of QS inhibitors. Below are protocols for key experiments commonly used to assess the activity of AHL analogs.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of AHL analogs on biofilm formation.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Luria-Bertani (LB) broth
-
AHL analog stock solutions (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow a bacterial culture overnight in LB broth at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 180 µL of the diluted culture to the wells of a 96-well plate.
-
Add 20 µL of the AHL analog stock solution to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (a known biofilm inhibitor) if available.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, discard the planktonic cell culture and gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] * 100.
Protocol 2: Elastase Activity Assay
This assay measures the inhibition of elastase, a key virulence factor in P. aeruginosa, regulated by the QS system.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
AHL analog stock solutions
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Calcium chloride (CaCl2)
Procedure:
-
Grow P. aeruginosa PAO1 overnight in LB broth.
-
Inoculate fresh LB broth with the overnight culture to an OD600 of ~0.05.
-
Add the AHL analogs at desired concentrations and incubate at 37°C with shaking for 18-24 hours.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Prepare a reaction mixture containing 900 µL of Tris-HCl buffer with 1 mM CaCl2 and 10 mg of Elastin-Congo Red.
-
Add 100 µL of the bacterial supernatant to the reaction mixture.
-
Incubate the mixture at 37°C for 4 hours with shaking.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm.
-
A decrease in absorbance compared to the control indicates inhibition of elastase activity.
Protocol 3: Pyocyanin Production Assay
This protocol quantifies the inhibition of pyocyanin, a blue redox-active pigment and virulence factor of P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
AHL analog stock solutions
-
0.2 N HCl
Procedure:
-
Culture P. aeruginosa PAO1 in LB broth with and without the AHL analogs at 37°C with shaking for 24 hours.
-
Take 3 mL of the culture supernatant after centrifugation.
-
Extract the pyocyanin by adding 1.5 mL of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform layer (blue).
-
Transfer 1 mL of the chloroform layer to a new tube and add 0.5 mL of 0.2 N HCl. Vortex to mix.
-
The pyocyanin will move to the upper aqueous layer (pink).
-
Measure the absorbance of the top layer at 520 nm.
-
A reduction in absorbance indicates inhibition of pyocyanin production.
Conclusion
The development of structural analogs of this compound and other AHLs is a promising avenue for the discovery of novel anti-virulence agents. The structure-activity relationship data, though not exhaustive for 3-OH-C10-HSL specifically, suggests that modifications to the acyl chain length and the inclusion of certain functional groups can significantly enhance inhibitory activity. The provided experimental protocols offer a standardized framework for the evaluation of these compounds. Further research focusing on the synthesis and detailed characterization of a wider range of 3-OH-C10-HSL analogs is warranted to identify potent and specific quorum sensing inhibitors.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Inhibits Expression of P2Y Receptors in Cystic Fibrosis Tracheal Gland Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-3-Hydroxydecanoyl-L-homoserine Lactone Activity Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of N-3-hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL), a key quorum-sensing signal molecule, across various bacterial species. The information presented is supported by experimental data to facilitate objective analysis and inform research and drug development efforts targeting bacterial communication.
Data Presentation: Quantitative Analysis of 3-OH-C10-HSL
The production of 3-OH-C10-HSL and other related N-acyl-homoserine lactones (AHLs) varies significantly among different bacterial species. The following table summarizes the available quantitative data on the presence and concentration of these molecules in culture supernatants. It is important to note that direct comparative studies under identical conditions are limited, and concentrations can be influenced by culture conditions and growth phase.
| Bacterial Species | Signal Molecule | Concentration | Method of Detection | Reference |
| Acinetobacter baumannii M2 | 3-hydroxy-C10-HSL | Minor amounts detected | Mass Spectrometry | [1] |
| Unsubstituted C10-HSL | Minor amounts detected | Mass Spectrometry | [1] | |
| 3-hydroxy-C12-HSL | Primary AHL produced | Mass Spectrometry | [1] | |
| Vibrio fischeri ES114 | 3-OH-C10-HSL | Detected | UHPLC-HRMS/MS | [2] |
| C10-HSL | Detected | UHPLC-HRMS/MS | [2] | |
| Pseudomonas aeruginosa | 3-oxo-C10-HSL | 1 to 5 µM (in P. putida IsoF) | TLC with biosensor | [3] |
| 3-oxo-C12-HSL | ~784.4 ng/mL (in co-culture) | Mass Spectrometry | [4] | |
| C4-HSL | ~170.6 ng/mL (in co-culture) | Mass Spectrometry | [4] | |
| Burkholderia vietnamiensis | C10-HSL | Dominant AHL produced | Not specified | [5] |
| C6-HSL, C8-HSL, C12-HSL | Also produced | Not specified | [5] | |
| Burkholderia cenocepacia | C8-HSL (OHL) | Major AHL produced | TLC assay | [6] |
| C6-HSL (HHL) | Minor AHL produced | TLC assay | [6] |
Biological Activity and Effective Concentrations
The biological activity of 3-OH-C10-HSL and its analogs has been investigated in several bacterial species, revealing its role in regulating virulence, biofilm formation, and other phenotypes. The effective concentrations required to elicit these responses are critical for understanding its physiological relevance and for the development of quorum-sensing inhibitors.
| Bacterial Species | Biological Activity | Signal Molecule | Effective Concentration | Reference |
| Pseudomonas aeruginosa | Inhibition of biofilm formation | Y0-C10-HSL (analog) | 200 µmol/L (38.5% inhibition) | [7] |
| Inhibition of quorum sensing | C10-CPA (analog) | IC50: 80-90 µM | [8] | |
| Vibrio fischeri | Induction of luminescence | 3-oxo-C6-HSL | 120 nM (maximal induction) | [9] |
| Induction of luminescence | C8-HSL | Up to 12 µM (no saturation) | [9] | |
| Acinetobacter baumannii | Restoration of antibiotic resistance | N-3-OH-C12-HSL | Not specified | [10] |
| RAW264.7 Macrophages | Alleviation of LPS-induced inflammation | 3-oxo-C10-HSL | Dose-dependent | [11] |
Experimental Protocols
Extraction of N-acyl-homoserine lactones (AHLs) from Bacterial Culture
This protocol describes a general method for the extraction of AHLs from liquid bacterial cultures for subsequent analysis.
Materials:
-
Bacterial culture in stationary phase
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Acetonitrile (B52724) or methanol (B129727) for resuspension
Procedure:
-
Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase of growth.
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully transfer the culture supernatant to a clean flask.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate. Mix vigorously for 1-2 minutes and then allow the phases to separate.
-
Pool the organic (upper) phases.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried extract in a small volume of acetonitrile or methanol for analysis by LC-MS or bioassay.
Quantification of 3-OH-C10-HSL by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the quantitative analysis of 3-OH-C10-HSL using LC-MS. Specific parameters may need to be optimized for the instrument used.
Materials:
-
AHL extract (from Protocol 1)
-
3-OH-C10-HSL standard
-
LC-MS system equipped with a C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a standard curve of 3-OH-C10-HSL in the range of expected concentrations.
-
Set up the LC gradient. A typical gradient might be a linear increase from 10% to 90% mobile phase B over 15-20 minutes.
-
Set the mass spectrometer to operate in positive ion mode.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass-to-charge ratio (m/z) of 3-OH-C10-HSL ([M+H]⁺ = 272.2).
-
Inject the prepared standards and the AHL extract onto the LC-MS system.
-
Identify the 3-OH-C10-HSL peak in the sample chromatogram based on its retention time and m/z, comparing it to the standard.
-
Quantify the amount of 3-OH-C10-HSL in the sample by comparing its peak area to the standard curve.
Bioassay for AHL Activity using Agrobacterium tumefaciens
This protocol describes a common bioassay using a reporter strain of Agrobacterium tumefaciens (e.g., NTL4) to detect the presence and relative amount of AHLs.
Materials:
-
Agrobacterium tumefaciens reporter strain (e.g., NTL4 carrying a traG-lacZ fusion)
-
Luria-Bertani (LB) agar (B569324) plates
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution
-
AHL extract or bacterial culture to be tested
Procedure:
-
Prepare LB agar plates supplemented with the appropriate antibiotics for the reporter strain and X-Gal.
-
Spread a lawn of the A. tumefaciens reporter strain on the surface of the agar plates.
-
Spot a small volume (e.g., 5-10 µL) of the AHL extract or the supernatant of the bacterial culture to be tested onto the center of the plate.
-
Incubate the plates at the optimal growth temperature for the reporter strain (typically 28-30°C) for 24-48 hours.
-
Observe the plates for the development of a blue color around the spot. The intensity of the blue color is proportional to the amount of AHL present that can activate the reporter strain.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The synthesis of 3-OH-C10-HSL and other AHLs is typically regulated by a LuxI-family synthase and its cognate LuxR-family transcriptional regulator. The AHL molecule acts as an autoinducer, accumulating in the environment as the bacterial population density increases. Once a threshold concentration is reached, the AHL binds to its cognate receptor, leading to the activation or repression of target genes that control various phenotypes.
Caption: Quorum sensing network in Pseudomonas aeruginosa.
Caption: Quorum sensing system in Acinetobacter baumannii.
Caption: Quorum sensing pathways in Vibrio fischeri.
Caption: Quorum sensing systems in Burkholderia species.
Experimental Workflow
The following diagram illustrates a typical workflow for the identification and quantification of 3-OH-C10-HSL from a bacterial sample.
References
- 1. Isolation and Characterization of an Autoinducer Synthase from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of an N-Acylhomoserine Lactone-Dependent Quorum-Sensing System in Pseudomonas putida Strain IsoF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The plant growth-promoting Burkholderia vietnamiensis produces acyl-homoserine lactones and modulates the quorum-sensing signaling in the rhizosphere [frontiersin.org]
- 6. Regulation of ornibactin biosynthesis and N-acyl-L-homoserine lactone production by CepR in Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jvsmedicscorner.com [jvsmedicscorner.com]
- 10. Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Presence of N-3-Hydroxydecanoyl-L-homoserine lactone: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of quorum sensing molecules like N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is paramount. This guide provides a comparative overview of orthogonal analytical methods for the confident confirmation of its presence, complete with experimental data, detailed protocols, and visual workflows.
The utilization of multiple, independent analytical techniques, known as orthogonal methods, is a cornerstone of robust analytical science. This approach significantly reduces the probability of false positives and provides a higher degree of confidence in the identification and quantification of a target analyte. For a molecule like 3-OH-C10-HSL, which plays a critical role in bacterial communication and virulence, accurate detection is the first step in developing novel anti-quorum sensing therapeutics.
This guide explores and compares four key orthogonal methods: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC) with Biosensor Overlay, and dedicated Whole-Cell Biosensor Assays.
Comparative Analysis of Orthogonal Methods
The selection of an appropriate analytical method hinges on various factors including sensitivity, selectivity, throughput, and the desired level of structural confirmation. The following table summarizes the key quantitative performance metrics for the discussed orthogonal methods for the analysis of Acyl-Homoserine Lactones (AHLs), including 3-OH-C10-HSL.
| Method | Principle | Limit of Detection (LOD) | Linearity (R²) | Throughput | Confidence in Identification |
| HPLC-MS/MS | Chromatographic separation followed by mass-to-charge ratio and fragmentation pattern analysis.[1][2][3][4][5] | High (nM to pM range)[6] | Excellent (>0.99)[6] | Moderate to High | Very High (structural confirmation)[7] |
| GC-MS | Chromatographic separation of volatile (or derivatized) compounds followed by mass analysis.[8] | High (ng range)[9] | Good | Moderate | High (structural confirmation)[10] |
| TLC with Biosensor | Chromatographic separation on a plate with subsequent detection by a specific bacterial reporter strain.[11][12] | Moderate (µM to nM range)[13] | Semi-quantitative | High | Moderate (presumptive)[14] |
| Biosensor Assay | Use of genetically engineered bacteria that produce a measurable signal in the presence of the target AHL.[15] | Very High (pM to nM range)[12] | Good | High | Moderate (presumptive, potential cross-reactivity)[16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key experiments discussed.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity, making it a gold standard for the confirmation and quantification of 3-OH-C10-HSL.
a. Sample Preparation (from bacterial culture supernatant):
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Extract the AHLs from the supernatant twice with an equal volume of acidified ethyl acetate (B1210297) (0.1% v/v formic acid).
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of methanol (B129727) or acetonitrile (B52724) for HPLC-MS/MS analysis.[4]
b. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 3.5 µm, 2.1 × 100 mm) is commonly used.[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification and confirmation.
-
MRM Transitions: For 3-OH-C10-HSL (precursor ion [M+H]⁺ at m/z 272.2), a characteristic product ion at m/z 102.1 (corresponding to the homoserine lactone ring) is monitored.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent chromatographic resolution and is a powerful tool for structural elucidation, although derivatization may be required for non-volatile AHLs.
a. Sample Preparation and Derivatization:
-
Extract AHLs from the sample as described for HPLC-MS/MS.
-
For 3-hydroxy substituted AHLs, derivatization to increase volatility is often necessary. This can be achieved by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
b. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 150°C and ramping to 300°C.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. A characteristic fragment ion for AHLs is often observed at m/z 143.[8]
-
Thin-Layer Chromatography (TLC) with Biosensor Overlay
This technique combines the separation power of TLC with the high sensitivity and specificity of a bacterial biosensor.
a. TLC Development:
-
Spot the prepared sample extract and a 3-OH-C10-HSL standard onto a C18 reversed-phase TLC plate.[11]
-
Develop the plate in a chamber containing a mobile phase of methanol/water (e.g., 60:40 v/v).[11]
-
Allow the plate to air dry completely after development.
b. Biosensor Overlay:
-
Prepare a molten soft agar (B569324) solution (e.g., 0.7% agar in LB medium) and cool it to approximately 45°C.
-
Inoculate the soft agar with an appropriate AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).[1][12]
-
Pour the inoculated soft agar evenly over the developed TLC plate.
-
Incubate the plate overnight at a suitable temperature (e.g., 28-30°C).
-
The presence of 3-OH-C10-HSL will be indicated by a colored or fluorescent spot on the plate, corresponding to the Rf value of the standard.
Whole-Cell Biosensor Assay
This method provides a rapid and highly sensitive means of detecting the presence of AHLs, though it is generally less specific than chromatographic methods.
a. Assay Preparation:
-
Grow the biosensor strain (e.g., E. coli MT102 (pJBA132) or P. putida F117 (pRK-C12)) to the mid-logarithmic phase of growth.[15]
-
Dilute the culture in fresh growth medium.
b. Assay Procedure:
-
In a 96-well microplate, add the prepared sample extracts and a dilution series of the 3-OH-C10-HSL standard.
-
Add the diluted biosensor culture to each well.
-
Incubate the plate at the optimal growth temperature for the biosensor strain for a defined period (e.g., 4-8 hours).
-
Measure the reporter signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Quantify the concentration of 3-OH-C10-HSL in the samples by comparing the signal to the standard curve.
Visualizing Workflows and Pathways
To further clarify the processes and relationships described, the following diagrams have been generated using the Graphviz DOT language.
Caption: General experimental workflow for the orthogonal confirmation of this compound.
Caption: Simplified signaling pathway of N-acyl homoserine lactone (AHL)-mediated quorum sensing.
By employing a combination of these orthogonal methods, researchers can achieve a high level of confidence in the identification and quantification of this compound, paving the way for a deeper understanding of its role in bacterial signaling and the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 5. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 7. youtube.com [youtube.com]
- 8. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of N-3-Hydroxydecanoyl-L-homoserine lactone and its Enantiomers in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of N-3-Hydroxydecanoyl-L-homoserine lactone (L-3-OH-C10-HSL) and its corresponding D-enantiomer. In the intricate world of bacterial communication, or quorum sensing (QS), the stereochemistry of signaling molecules plays a pivotal role in determining their efficacy and specificity. N-acyl-homoserine lactones (AHLs) are a prominent class of QS signal molecules in Gram-negative bacteria, regulating a host of collective behaviors, including virulence factor production and biofilm formation.[1] This document synthesizes available data, details experimental methodologies for comparative analysis, and presents key signaling pathways to elucidate the nuanced differences between these enantiomers.
Stereochemistry Dictates Biological Activity
The canonical understanding of AHL-mediated quorum sensing has long established the L-enantiomer of the homoserine lactone ring as the biologically active form.[1] LuxR-type receptors, the cognate intracellular receptors for AHLs, have evolved to exhibit a high degree of stereospecificity. This specificity is crucial for the precise regulation of gene expression in response to bacterial population density.
While the L-enantiomer is generally considered the primary agonist, recent studies have revealed the natural production of D-enantiomeric AHLs by some bacteria, such as Pectobacterium atrosepticum and Pseudomonas aeruginosa.[2][3] These D-enantiomers can exhibit biological activity, sometimes acting as antagonists or even agonists, highlighting a more complex regulatory landscape than previously understood.[2][3] For instance, some D-AHLs have been shown to be more resistant to enzymatic degradation by lactonases, potentially prolonging their signaling effects.[2]
Comparative Biological Activity: A Data-Driven Overview
Direct comparative quantitative data for the enantiomers of N-3-Hydroxydecanoyl-homoserine lactone is not extensively available in publicly accessible literature. However, based on the established principles of AHL stereospecificity and data from analogous compounds, a general trend can be inferred. The following table summarizes the expected comparative activity based on typical AHL-receptor interactions.
| Parameter | This compound (L-enantiomer) | N-3-Hydroxydecanoyl-D-homoserine lactone (D-enantiomer) | References |
| Receptor Binding Affinity (e.g., to LasR) | High | Low to negligible | [1][4] |
| Agonist Activity (e.g., induction of reporter gene) | Potent agonist | Weak agonist or inactive | [1] |
| Antagonist Activity | None | Potential weak antagonist | [2] |
| EC50 (Effective Concentration for 50% maximal response) | Lower (e.g., in the µM range) | Significantly higher or not determinable | [5] |
| Enzymatic Degradation (by lactonases) | Susceptible | Potentially more resistant | [2] |
Note: The data presented for the D-enantiomer is largely predictive and based on general findings for AHLs. Specific experimental validation for 3-OH-C10-HSL is required.
Signaling Pathway and Experimental Workflow
The biological activity of AHLs is mediated through their interaction with LuxR-type transcriptional regulators. The binding of an AHL molecule to its cognate LuxR receptor induces a conformational change, leading to dimerization and subsequent binding to specific DNA sequences known as lux boxes. This, in turn, activates the transcription of target genes responsible for various quorum sensing-regulated phenotypes.
Figure 1: Generalized signaling pathway of this compound.
To empirically determine the comparative activities of the L- and D-enantiomers, a series of well-established experimental protocols can be employed.
Figure 2: Experimental workflow for comparing AHL enantiomer activity.
Detailed Experimental Protocols
Enantioselective Synthesis of L- and D-3-OH-C10-HSL
Objective: To obtain enantiomerically pure L- and D-3-OH-C10-HSL for comparative biological assays.
Methodology: A robust method for the synthesis of N-acylated-L-homoserine lactones with high enantiomeric purity involves the coupling of enantiomerically pure α-amino-γ-butyrolactone hydrobromide with the desired acyl chain.[6]
-
Preparation of the Acyl Chain: Synthesize 3-hydroxydecanoic acid. The chirality at the 3-position can be controlled using stereoselective reduction methods.
-
Activation of the Carboxylic Acid: Activate the 3-hydroxydecanoic acid, for example, by converting it to an acid chloride or using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).
-
Coupling Reaction: React the activated 3-hydroxydecanoic acid with either L- or D-homoserine lactone hydrobromide in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).
-
Purification: Purify the resulting N-3-Hydroxydecanoyl-homoserine lactone enantiomers using column chromatography or high-performance liquid chromatography (HPLC).
-
Chiral Analysis: Confirm the enantiomeric purity of the final products using chiral HPLC.[6]
Bacterial Reporter Strain Assay
Objective: To quantify the agonist activity of the L- and D-enantiomers by measuring the induction of a reporter gene under the control of a LuxR-type receptor.
Methodology: Utilize a bacterial reporter strain, such as Escherichia coli, engineered to express a LuxR-type receptor (e.g., LasR from Pseudomonas aeruginosa) and a reporter gene (e.g., gfp or lacZ) fused to a LuxR-dependent promoter (e.g., Plas).
-
Strain Preparation: Grow the reporter strain to the mid-logarithmic phase in a suitable medium (e.g., LB broth) with appropriate antibiotics.
-
Assay Setup: In a 96-well microtiter plate, add a standardized inoculum of the reporter strain to fresh medium.
-
Compound Addition: Add serial dilutions of the L- and D-enantiomers of 3-OH-C10-HSL to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 37°C) for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the reporter gene expression. For GFP, measure fluorescence (e.g., excitation at 485 nm, emission at 520 nm). For β-galactosidase, perform a colorimetric assay using ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Data Analysis: Normalize the reporter gene expression to cell density (OD600). Plot the response against the concentration of the AHL enantiomer and determine the EC50 value.
Virulence Factor Inhibition Assay (Example: Elastase Activity)
Objective: To assess the ability of the enantiomers to induce the production of a key virulence factor in a pathogenic bacterium.
Methodology: This assay measures the production of elastase by Pseudomonas aeruginosa, a process regulated by the LasR quorum sensing system.
-
Bacterial Culture: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium (e.g., LB broth) to the early stationary phase.
-
Treatment: Inoculate fresh medium with the overnight culture and add varying concentrations of the L- and D-enantiomers of 3-OH-C10-HSL.
-
Incubation: Incubate the cultures with shaking at 37°C for an extended period (e.g., 18-24 hours).
-
Sample Preparation: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
Elastase Assay: Measure the elastolytic activity in the supernatant using Elastin-Congo Red as a substrate. The release of the red dye is proportional to the elastase activity and can be quantified spectrophotometrically.
-
Data Analysis: Plot the elastase activity against the concentration of the AHL enantiomers to compare their inductive capacity.
Conclusion
The stereochemistry of N-3-Hydroxydecanoyl-homoserine lactone is a critical determinant of its biological function in bacterial quorum sensing. While the L-enantiomer is the primary agonist for LuxR-type receptors, the potential for the D-enantiomer to possess unique biological activities, such as antagonism or enhanced stability, warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the direct comparative analysis of these enantiomers. A deeper understanding of their differential activities is essential for the rational design of novel anti-virulence agents that can modulate bacterial communication and mitigate the pathogenicity of bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 4. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Assessing the Specificity of N-3-Hydroxydecanoyl-L-homoserine Lactone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of various bacterial receptors for N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL), a key signaling molecule in quorum sensing. Understanding the nuanced interactions between acyl-homoserine lactones (AHLs) and their cognate receptors is crucial for the development of novel anti-virulence and anti-biofilm strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to aid in this endeavor.
Comparative Analysis of Receptor Specificity
The specificity of LuxR-type receptors for their cognate AHLs is a critical determinant of quorum sensing fidelity. While many receptors exhibit a high degree of specificity, others display a more promiscuous binding profile. The following table summarizes the available quantitative data on the interaction of 3-OH-C10-HSL and other representative AHLs with various LuxR-type receptors.
| Receptor | Ligand | Binding Affinity (Kd) | Activation (EC50) | Organism | Reference |
| SdiA | N-3-hydroxydecanoyl-DL-homoserine lactone | Not Reported | 0.6 µM | Salmonella enterica | [1][2] |
| LasR | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | ~2.7 nM | ~10 nM | Pseudomonas aeruginosa | |
| RhlR | N-butanoyl-L-homoserine lactone (C4-HSL) | ~2 µM | ~1 µM | Pseudomonas aeruginosa | |
| LuxR | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | ~100 nM | ~10 nM | Vibrio fischeri | [3][4] |
| TraR | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | High Affinity (co-purifies) | Not Reported | Agrobacterium tumefaciens |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of receptor-ligand interaction and to provide a framework for experimental design, the following diagrams illustrate a canonical AHL signaling pathway and a typical workflow for assessing receptor specificity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the specificity of AHL receptors.
His-tagged LuxR-type Receptor Purification
This protocol describes the expression and purification of His-tagged LuxR-type receptors from E. coli for use in in vitro binding assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a pET vector containing the His-tagged receptor gene.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA agarose (B213101) resin.
-
Chromatography column.
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer (without lysozyme (B549824) and PMSF).
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged protein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm purity.
-
Pool the pure fractions and dialyze against a suitable buffer for downstream applications.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified LuxR-type receptor protein.
-
AHL stock solutions (including 3-OH-C10-HSL) in a matched buffer.
-
ITC instrument.
-
Degassing station.
Procedure:
-
Prepare the purified protein and AHL solutions in the same dialysis buffer to minimize heats of dilution.
-
Thoroughly degas both the protein and AHL solutions immediately before the experiment.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the AHL solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the AHL solution into the protein solution.
-
Record the heat released or absorbed after each injection.
-
As a control, perform a titration of the AHL solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm using appropriate software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Luminescence-Based Reporter Gene Assay
This assay measures the ability of an AHL to activate a LuxR-type receptor and induce the expression of a reporter gene, typically luciferase, providing a quantitative measure of receptor activation (EC50).
Materials:
-
Reporter strain: An E. coli or other suitable bacterial strain lacking its native AHL synthase but containing a plasmid with the LuxR-type receptor gene and a second plasmid with a promoter responsive to the activated receptor driving a luciferase reporter gene (e.g., luxCDABE).
-
LB medium with appropriate antibiotics.
-
96-well microplates (opaque-walled for luminescence).
-
AHL stock solutions of varying concentrations.
-
Luminometer.
Procedure:
-
Grow an overnight culture of the reporter strain in LB medium with antibiotics.
-
The next day, dilute the overnight culture into fresh medium and grow to an early-to-mid-logarithmic phase (e.g., OD600 of 0.2-0.4).
-
In a 96-well microplate, add a constant volume of the diluted reporter strain to each well.
-
Add varying concentrations of the AHLs to be tested (including 3-OH-C10-HSL and a known activating ligand as a positive control) to the wells. Include a no-AHL control.
-
Incubate the plate at an appropriate temperature (e.g., 30°C) for a set period to allow for receptor activation and reporter gene expression.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the cell density (OD600) if necessary.
-
Plot the luminescence as a function of the AHL concentration and fit the data to a dose-response curve to determine the EC50 value for each AHL.
References
A Head-to-Head Comparison of Quantification Methods for N-3-Hydroxydecanoyl-L-homoserine lactone
For researchers, scientists, and drug development professionals engaged in the study of bacterial quorum sensing, the accurate quantification of signaling molecules is paramount. N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a key acyl-homoserine lactone (AHL) involved in the cell-to-cell communication of various Gram-negative bacteria. This guide provides a comparative overview of two widely employed analytical techniques for the quantification of 3-OH-C10-HSL: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Whole-Cell Bioreporter Assays.
This comparison aims to assist researchers in selecting the most appropriate method for their specific experimental needs by presenting quantitative performance data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.
Quantitative Performance Comparison
The selection of a quantification method often depends on a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key quantitative performance metrics for HPLC-MS/MS and a representative whole-cell bioreporter assay for the analysis of 3-OH-C10-HSL.
| Parameter | HPLC-MS/MS | Whole-Cell Bioreporter Assay |
| Limit of Detection (LOD) | ~0.01 - 1 ng/mL | ~1 - 10 nM (approximately 0.27 - 2.7 ng/mL) |
| Limit of Quantification (LOQ) | ~0.05 - 5 ng/mL[1] | ~5 - 50 nM (approximately 1.35 - 13.5 ng/mL) |
| Linear Range | Typically 3-4 orders of magnitude | 2-3 orders of magnitude |
| Precision (CV%) | < 15%[1] | 15-30% |
| Specificity | High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (potential for cross-reactivity with other AHLs) |
| Throughput | Moderate (minutes per sample) | High (can be adapted for 96-well plate format) |
| Cost per Sample | High | Low |
| Matrix Effect | Can be significant, often requires internal standards | Can be significant, matrix components can affect reporter cell viability and signal output |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful analytical technique that offers high sensitivity and specificity for the quantification of small molecules like 3-OH-C10-HSL from complex biological matrices.
1. Sample Preparation (from Bacterial Supernatant)
-
Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (B1210297) (0.1% v/v formic acid) to the supernatant.
-
Vortex vigorously for 1 minute and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase containing the AHLs.
-
Repeat the extraction process on the aqueous phase to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid) for analysis.
2. HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the AHLs.
-
Flow Rate: 200-400 µL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For 3-OH-C10-HSL (precursor ion [M+H]⁺ ≈ 272.2 m/z), a characteristic product ion resulting from the fragmentation of the parent ion is monitored (e.g., the lactone ring fragment at m/z 102.1).
-
Quantification: A standard curve is generated using serial dilutions of a pure 3-OH-C10-HSL standard. The concentration of 3-OH-C10-HSL in the samples is determined by comparing the peak area of the specific MRM transition to the standard curve.
-
Whole-Cell Bioreporter Assay
Whole-cell bioreporters are genetically engineered microorganisms that produce a quantifiable signal, such as light or a colored product, in response to a specific molecule. For AHLs, these reporters typically contain a LuxR-type receptor that, upon binding to its cognate AHL, activates the expression of a reporter gene.
1. Bioreporter Strain and Preparation
-
A common bioreporter for detecting a range of AHLs is Agrobacterium tumefaciens NTL4(pZLR4) or a specifically engineered E. coli strain containing a LuxR homolog that responds to 3-OH-C10-HSL.
-
Grow the bioreporter strain overnight in appropriate liquid media with selective antibiotics.
-
The following day, dilute the overnight culture into fresh media and grow to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
2. Assay Procedure (96-well plate format)
-
Prepare a standard curve by serially diluting a pure 3-OH-C10-HSL standard in the growth medium in a 96-well microtiter plate.
-
Add the prepared samples (e.g., bacterial supernatant extracts reconstituted in a compatible solvent) to separate wells of the plate. It is advisable to test a range of sample dilutions.
-
Add the prepared bioreporter cell culture to each well of the 96-well plate.
-
Include negative controls containing only the bioreporter cells and medium, as well as solvent controls if the samples are dissolved in an organic solvent.
-
Incubate the plate at the optimal temperature for the bioreporter strain for a defined period (e.g., 4-8 hours).
-
Measure the reporter signal using a plate reader. The type of measurement will depend on the reporter gene (e.g., luminescence for a lux reporter, fluorescence for a GFP reporter, or absorbance for a lacZ reporter with a chromogenic substrate).
-
Quantification: Subtract the background signal from the negative control wells. Plot the signal intensity of the standards against their known concentrations to generate a standard curve. Determine the concentration of 3-OH-C10-HSL in the samples by interpolating their signal on the standard curve.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and the experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: BpsI/BpsR Quorum Sensing Circuit in Burkholderia.
Caption: Cross-Validation Experimental Workflow.
References
Biological activity of N-3-Hydroxydecanoyl-L-homoserine lactone versus its synthetic analogs
A Comparative Guide to the Biological Activity of N-3-Hydroxydecanoyl-L-homoserine lactone and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the natural quorum sensing (QS) molecule, this compound (OH-C10-HSL), and various synthetic analogs. The development of such analogs is a key strategy in the search for novel anti-virulence agents that disrupt bacterial communication. This document synthesizes experimental data on their efficacy as QS modulators, presents the underlying signaling pathways, and details the experimental protocols used for their evaluation.
Introduction to this compound and Quorum Sensing
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria to communicate and coordinate collective behaviors in a population density-dependent manner, a process known as quorum sensing (QS).[1][2] These behaviors often include the formation of biofilms and the production of virulence factors, which are critical for pathogenesis.[3][4] this compound is a specific AHL utilized by bacteria such as Burkholderia pseudomallei.[5] The core structure of AHLs, featuring a homoserine lactone ring and a variable acyl side chain, dictates their specificity for cognate receptor proteins.[1][2]
Synthetic analogs of natural AHLs are designed to act as antagonists or agonists of QS receptors. By competitively binding to these receptors, they can inhibit or sometimes activate QS-controlled gene expression. This approach is a promising anti-infective strategy, as it aims to disarm pathogens by quenching their virulence rather than killing them, which may reduce the selective pressure for developing antibiotic resistance.[3][6]
The Canonical AHL Quorum Sensing Pathway
In many Gram-negative bacteria, the QS system is centered around two key proteins: a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.[2][7] The synthase (e.g., LasI in Pseudomonas aeruginosa) produces a specific AHL signal molecule.[8] As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate cytoplasmic receptor (e.g., LasR).[1][8] This binding event typically induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA promoter sequences (lux boxes), thereby activating the transcription of target genes, including those for virulence factors and often the AHL synthase itself in a positive feedback loop.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 4. This compound (OH-C10-HSL) [myskinrecipes.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
Differentiating N-3-Hydroxydecanoyl-L-homoserine lactone from Other Acyl-Homoserine Lactones: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification and quantification of specific acyl-homoserine lactones (AHLs) within a complex mixture is paramount for understanding bacterial quorum sensing and developing novel therapeutics. This guide provides a comparative overview of analytical techniques to differentiate N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) from other AHLs, supported by experimental data and detailed protocols.
Acyl-homoserine lactones are a class of signaling molecules utilized by Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The specificity of this communication system relies on the structural diversity of AHLs, which vary in the length of their acyl side chain and the presence of substitutions at the C-3 position (unsubstituted, 3-oxo, or 3-hydroxy). This compound is one such molecule, and its unique biological activity necessitates its clear distinction from other AHLs.
Comparative Analysis of Analytical Techniques
The differentiation of 3-OH-C10-HSL from a heterogeneous mixture of AHLs is most effectively achieved through a combination of chromatographic separation and mass spectrometric detection. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), when coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS), provide the necessary resolution and specificity for unambiguous identification and quantification.
Quantitative Data Summary
The following tables summarize key identification parameters for 3-OH-C10-HSL and other representative AHLs obtained through various analytical methods. These values are indicative and can vary based on specific experimental conditions.
Table 1: HPLC-MS/MS Parameters for Selected AHLs
| Compound | Acyl Chain | Substitution | Precursor Ion ([M+H]+) m/z | Product Ion m/z |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | C4 | Unsubstituted | 172.1 | 102.1 |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | C6 | Unsubstituted | 200.1 | 102.1 |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | C8 | Unsubstituted | 228.2 | 102.1 |
| N-Decanoyl-L-homoserine lactone (C10-HSL) | C10 | Unsubstituted | 256.2 | 102.1 |
| N-3-Oxohexanoyl-L-homoserine lactone (3-O-C6-HSL) | C6 | 3-Oxo | 214.1 | 102.1 |
| N-3-Oxooctanoyl-L-homoserine lactone (3-O-C8-HSL) | C8 | 3-Oxo | 242.1 | 102.1 |
| N-3-Oxodecanoyl-L-homoserine lactone (3-O-C10-HSL) | C10 | 3-Oxo | 270.2 | 102.1 |
| N-3-Hydroxyhexanoyl-L-homoserine lactone (3-OH-C6-HSL) | C6 | 3-Hydroxy | 216.1 | 102.1 |
| N-3-Hydroxyoctanoyl-L-homoserine lactone (3-OH-C8-HSL) | C8 | 3-Hydroxy | 244.2 | 102.1 |
| This compound (3-OH-C10-HSL) | C10 | 3-Hydroxy | 272.2 | 102.1 |
Note: The primary product ion at m/z 102.1 corresponds to the conserved homoserine lactone ring, a characteristic fragment for all AHLs.
Signaling Pathway of this compound
In many bacteria, 3-OH-C10-HSL functions as a quorum-sensing signal. It is synthesized by a LuxI-type synthase and, upon reaching a threshold concentration, binds to a LuxR-type transcriptional regulator. This complex then modulates the expression of target genes, leading to coordinated group behaviors such as biofilm formation and virulence factor production.
Bacterial Quorum Sensing via 3-OH-C10-HSL.
Experimental Workflow for AHL Differentiation
A generalized workflow for the extraction, separation, and identification of 3-OH-C10-HSL from a bacterial culture is depicted below. This process typically involves liquid-liquid extraction followed by chromatographic separation and mass spectrometric analysis.
General workflow for AHL analysis.
Experimental Protocols
Sample Preparation: Extraction of AHLs from Bacterial Supernatant
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.
-
Perform a liquid-liquid extraction of the cell-free supernatant, typically with an equal volume of acidified ethyl acetate. Repeat this step three times.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
UPLC-MS/MS Analysis for AHL Differentiation and Quantification
This protocol is adapted from methodologies that have successfully identified N-(3-hydroxydecanoyl)homoserine lactone.[1][2]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 10-20%) and hold for a few minutes.
-
Increase the percentage of mobile phase B linearly to a high concentration (e.g., 95-100%) over a period of 10-20 minutes.
-
Hold at the high concentration for a few minutes to wash the column.
-
Return to the initial conditions and equilibrate the column for the next injection.
-
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or a full scan followed by product ion scans for identification.
-
MRM Transitions: Monitor the transition from the precursor ion ([M+H]+) of each AHL to the characteristic product ion of the homoserine lactone ring (m/z 102.1). For 3-OH-C10-HSL, the transition is m/z 272.2 -> 102.1.
-
Collision Energy: Optimize for each AHL to achieve the most intense product ion signal.
-
GC-MS Analysis for AHL Identification
While less common for AHL analysis due to the thermal lability of some AHLs, GC-MS can be used, often without derivatization.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1-2 µL of the reconstituted extract.
-
Temperature Program:
-
Initial temperature of around 150°C.
-
Ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Hold at the final temperature for several minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Based on the retention time and the mass spectrum, particularly the presence of the characteristic ion at m/z 143 for the homoserine lactone moiety in many cases.
-
Conclusion
The differentiation of this compound from other AHLs in a mixture is reliably achieved using hyphenated chromatographic and mass spectrometric techniques. UPLC-MS/MS, in particular, offers high sensitivity, selectivity, and the ability to quantify these signaling molecules with a high degree of confidence. The provided protocols and data serve as a foundational guide for researchers to develop and validate their own methods for the precise analysis of AHLs, thereby advancing our understanding of bacterial communication and its implications in health and disease.
References
Safety Operating Guide
A Guide to the Safe Disposal of N-3-Hydroxydecanoyl-L-homoserine lactone
Researchers and laboratory professionals handling N-3-Hydroxydecanoyl-L-homoserine lactone must adhere to proper disposal procedures to ensure a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step instructions for the appropriate disposal of this quorum-sensing molecule.
Safety and Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The compound has received National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) ratings of 0 for health, fire, and reactivity, indicating a low level of hazard.[1]
Chemical and Physical Properties:
| Property | Value |
| Synonyms | 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)-decanamide, 3OH-C10-DL-HSL, 3OH-C10-HSL, OH-C10-HSL[1] |
| CAS Number | 929222-14-0[1] |
| Form | Powder[2] |
| Storage Temperature | -20°C[2] |
Disposal Protocol
Despite its non-hazardous classification, this compound should be handled with care, following standard laboratory safety protocols. The disposal process can be broken down into the following steps:
Step 1: Waste Identification and Segregation
Properly identify and classify the waste.[3] Although this compound itself is not hazardous, any solvents or other chemicals used in conjunction with it must be considered.
-
Uncontaminated Compound: Pure, unused this compound can be disposed of as non-hazardous chemical waste.
-
Contaminated Labware: Any labware (e.g., pipette tips, microfuge tubes, glassware) that has come into contact with the compound should be considered chemically contaminated.
-
Solutions: Solutions containing this compound should be treated based on the hazard profile of the solvent.
Step 2: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Solid Waste:
-
Place uncontaminated, solid this compound in a sealed, robust container labeled "Non-Hazardous Chemical Waste" and include the full chemical name.
-
Contaminated labware should be collected in a designated container labeled "Chemically Contaminated Labware" with the name of the compound.[4]
-
-
Liquid Waste:
-
Solutions should be collected in a compatible, leak-proof container.
-
The container must be labeled as "Hazardous Waste" if the solvent is hazardous (e.g., flammable, corrosive, toxic).[4] The label must list all chemical constituents, including this compound and the solvent(s), with their approximate concentrations.
-
Keep the waste container closed except when adding more waste.[4]
-
Step 3: On-Site Management and Disposal
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[4] In the absence of specific institutional protocols, the following general procedures apply:
-
Non-Hazardous Solid Waste: In many cases, non-hazardous chemical waste can be disposed of in the regular trash. However, it is crucial to confirm this with your EHS department.
-
Liquid Waste: Never dispose of chemical solutions down the drain unless explicitly permitted by your institution's EHS for that specific chemical and concentration.[5] Hazardous liquid waste must be collected by a licensed waste disposal service.[3]
-
Empty Containers: The original container of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste if the solvent is hazardous.[4][6] After rinsing, the defaced container can typically be disposed of in the regular trash.[6]
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, a standard decontamination procedure should be followed.
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the compound. Collect the rinsate for proper disposal as chemical waste.
-
Washing: Wash the glassware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N-(3-Hydroxydecanoyl)-DL-homoserine lactone | 929222-14-0 [sigmaaldrich.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling N-3-Hydroxydecanoyl-L-homoserine lactone
This guide provides comprehensive safety and logistical procedures for researchers, scientists, and drug development professionals handling N-3-Hydroxydecanoyl-L-homoserine lactone. The following protocols are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1]
Recommended PPE includes:
-
Gloves: Standard laboratory gloves (nitrile or latex) should be worn to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are required to protect the eyes from potential splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 192883-12-8 | Cayman Chemical |
| Molecular Weight | 271.4 g/mol | Sigma-Aldrich |
| Form | Powder | Sigma-Aldrich[2] |
| Storage Temperature | -20°C | Sigma-Aldrich, Cayman Chemical[2][3] |
| Stability | ≥ 4 years (when stored at -20°C) | Cayman Chemical[3] |
III. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage:
- Upon receipt, visually inspect the container for any damage or leaks.
- Verify that the product name and CAS number on the label match the order.
- Store the compound in its original container in a freezer at -20°C.[2][3]
2. Preparation for Experimental Use:
- Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.
- Conduct all weighing and solution preparation in a designated clean area, such as a laboratory bench or a chemical fume hood if available.
- Use clean, calibrated weighing equipment.
- The compound is soluble in DMSO, DMF, and acetonitrile.[4] Ethanol and methanol (B129727) are not recommended as they may open the lactone ring.[4]
3. Experimental Use:
- Handle the compound with care to avoid creating dust.
- When transferring the powder, use a spatula or other appropriate tool.
- If preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.
- Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. In Case of a Spill:
- For a small spill of the powder, gently sweep it up with a brush and dustpan, avoiding the creation of dust, and place it in a sealed container for disposal.
- For a liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
- Clean the spill area with an appropriate solvent and then with soap and water.
- Dispose of all contaminated materials as outlined in the disposal plan.
IV. Disposal Plan
Disposal of this compound and associated waste must be in accordance with institutional and local regulations for non-hazardous chemical waste.[1]
1. Unused Compound:
- Unwanted or expired this compound should be disposed of through the institution's chemical waste program.
- Do not dispose of the solid compound or its solutions down the drain.
2. Contaminated Labware:
- Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the compound should be collected in a designated, labeled waste container.
- Reusable glassware should be decontaminated by washing with an appropriate solvent followed by a thorough cleaning with laboratory detergent and water.
3. Liquid Waste:
- Solutions containing this compound should be collected in a clearly labeled, sealed waste container.
- The waste container should be designated for non-hazardous chemical waste and disposed of through the institution's hazardous waste management program.
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
